2-[(Furan-2-ylmethyl)amino]ethanethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c10-5-3-8-6-7-2-1-4-9-7/h1-2,4,8,10H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJVFXKQHDNVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293458 | |
| Record name | 2-[(furan-2-ylmethyl)amino]ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62868-01-3 | |
| Record name | NSC89709 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(furan-2-ylmethyl)amino]ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-[(Furan-2-ylmethyl)amino]ethanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for the novel compound 2-[(Furan-2-ylmethyl)amino]ethanethiol. Due to the absence of this specific molecule in currently available literature, this document outlines a robust and plausible methodology based on established chemical principles, alongside expected analytical outcomes. This information is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related furan-containing amino thiols for potential applications in drug discovery and development.
Proposed Synthesis
A highly efficient and practical approach for the synthesis of this compound is the reductive amination of furfural with 2-aminoethanethiol. This one-pot reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) being a mild and selective option. The reaction is typically carried out in a protic solvent such as methanol or ethanol.
Reaction Scheme:
Alternative synthetic strategies could involve the nucleophilic substitution of furfuryl chloride with 2-aminoethanethiol. However, reductive amination is often preferred due to its operational simplicity and generally high yields.
Experimental Protocols
Synthesis of this compound via Reductive Amination
Materials:
-
Furfural
-
2-Aminoethanethiol
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of furfural (1.0 eq) in methanol, add 2-aminoethanethiol (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Predicted Characterization Data
The following tables summarize the predicted physicochemical and spectroscopic data for this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₁₁NOS |
| Molecular Weight | 157.23 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Estimated to be in the range of 200-250 °C |
| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane, ethyl acetate) |
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | dd | 1H | H-5 (furan) |
| ~ 6.30 | dd | 1H | H-4 (furan) |
| ~ 6.20 | d | 1H | H-3 (furan) |
| ~ 3.80 | s | 2H | -CH₂- (furfuryl) |
| ~ 2.80 | t | 2H | -N-CH₂- |
| ~ 2.65 | q | 2H | -S-CH₂- |
| ~ 1.70 | br s | 1H | -NH- |
| ~ 1.35 | t | 1H | -SH |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152.0 | C-2 (furan) |
| ~ 142.0 | C-5 (furan) |
| ~ 110.0 | C-4 (furan) |
| ~ 107.0 | C-3 (furan) |
| ~ 50.0 | -N-CH₂- |
| ~ 45.0 | -CH₂- (furfuryl) |
| ~ 35.0 | -S-CH₂- |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300-3400 | Weak-Medium | N-H stretch (secondary amine)[1][2][3][4] |
| ~ 3100 | Weak | C-H stretch (furan ring) |
| ~ 2920, 2850 | Medium | C-H stretch (aliphatic) |
| ~ 2550-2600 | Weak | S-H stretch (thiol) |
| ~ 1500, 1450 | Medium | C=C stretch (furan ring) |
| ~ 1250-1020 | Medium | C-N stretch (aliphatic amine)[1] |
| ~ 1010 | Strong | C-O-C stretch (furan ring) |
Mass Spectrometry
-
Expected Molecular Ion (M⁺): m/z = 157
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis and characterization.
References
Spectroscopic Analysis of 2-[(Furan-2-ylmethyl)amino]ethanethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-[(Furan-2-ylmethyl)amino]ethanethiol, a molecule of interest in medicinal chemistry and drug development due to its combination of a bioactive furan moiety and a thiol group known for its antioxidant properties and ability to interact with biological targets. This document details the predicted Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound, alongside a plausible experimental protocol for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the FTIR and NMR analysis of this compound. These predictions are based on established spectroscopic principles and data from related structural fragments.
Table 1: Predicted FTIR Spectral Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 3350 | N-H stretch | Secondary Amine | Medium |
| 3110 - 3140 | =C-H stretch | Furan Ring | Medium |
| 2920 - 2960 | C-H stretch (asymmetric) | Methylene (-CH₂-) | Medium |
| 2850 - 2880 | C-H stretch (symmetric) | Methylene (-CH₂-) | Medium |
| 2550 - 2600 | S-H stretch | Thiol | Weak |
| ~1580, ~1505, ~1380 | C=C stretch | Furan Ring | Medium-Strong |
| ~1450 | C-H bend (scissoring) | Methylene (-CH₂-) | Medium |
| ~1150 | C-N stretch | Aliphatic Amine | Medium |
| ~1015 | C-O-C stretch | Furan Ring | Strong |
| 700 - 750 | N-H wag | Secondary Amine | Broad, Medium |
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.35 | dd | 1H | H5 (Furan) |
| ~6.30 | dd | 1H | H4 (Furan) |
| ~6.20 | d | 1H | H3 (Furan) |
| ~3.80 | s | 2H | Furfuryl -CH₂- |
| ~2.85 | t | 2H | -NH-CH₂- |
| ~2.65 | q | 2H | -CH₂-SH |
| ~1.80 | br s | 1H | -NH- |
| ~1.35 | t | 1H | -SH |
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~152.0 | C2 (Furan) |
| ~142.0 | C5 (Furan) |
| ~110.0 | C4 (Furan) |
| ~107.0 | C3 (Furan) |
| ~50.0 | Furfuryl -CH₂- |
| ~48.0 | -NH-CH₂- |
| ~25.0 | -CH₂-SH |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis via Reductive Amination
A plausible and efficient method for the synthesis of this compound is the reductive amination of furfural with 2-aminoethanethiol.
Materials:
-
Furfural
-
2-aminoethanethiol
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve furfural (1 equivalent) in methanol.
-
Add 2-aminoethanethiol (1 equivalent) to the solution and stir at room temperature for 2-3 hours to form the Schiff base intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
FTIR Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the purified this compound directly onto the ATR crystal.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal after the measurement.
NMR Spectroscopy
Instrumentation:
-
Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Dissolve approximately 5-10 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
An In-depth Technical Guide to the Physical and Chemical Properties of Furan-Based Ethanethiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and potential biological significance of furan-based ethanethiol derivatives. The furan scaffold is a crucial heterocyclic motif in medicinal chemistry, known for its presence in numerous pharmacologically active compounds.[1][2][3][4] When combined with a reactive thiol group, these derivatives present a unique profile for investigation and application in drug discovery.[5] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes synthetic and mechanistic pathways to serve as a foundational resource for professionals in the field.
Physical and Chemical Properties
The properties of furan-based ethanethiol derivatives are dictated by the interplay between the aromatic furan ring and the nucleophilic thiol group. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, yet it is also prone to polymerization under strong acidic conditions.[6][7][8] The thiol group imparts characteristic odor and reactivity, enabling a range of chemical modifications.
The most well-characterized compound in this class is Furan-2-ylmethanethiol (also known as furfuryl mercaptan), which serves as the primary reference compound. Data for true ethanethiol derivatives, such as 1-(Furan-2-yl)ethane-1-thiol, are less common in the literature.
Data Summary
Quantitative data for representative furan-based thiol derivatives are summarized in the table below for comparative analysis.
| Property | Furan-2-ylmethanethiol | 1-(Furan-2-yl)ethane-1-thiol | S-(2-methyl-3-furyl) ethane thioate |
| CAS Number | 98-02-2[9] | 96631-04-8[10] | 55764-25-5[11] |
| Molecular Formula | C₅H₆OS[9] | C₆H₈OS[10] | C₇H₈O₂S[11] |
| Molecular Weight | 114.16 g/mol [9] | 128.19 g/mol [10] | 156.20 g/mol [11] |
| Appearance | Colorless to pale yellow liquid[9] | Not specified | Colorless to yellow amber liquid[11] |
| Boiling Point | 155 °C at 760 mmHg[9] | Not specified | 222-224 °C at 760 mmHg |
| Density | 1.132 g/cm³ at 20 °C[9] | Not specified | Not specified |
| Solubility | Insoluble in water; soluble in organic solvents[7] | Soluble in alcohol; Insoluble in water[12] | Soluble in alcohol; Insoluble in water[11] |
| Odor | Strong, roasted coffee[9] | Burnt, onion, caramellic[12] | Not specified |
Spectroscopic Characterization
Spectroscopic analysis is critical for the structural elucidation and purity assessment of furan-based ethanethiol derivatives. The data for Furan-2-ylmethanethiol is well-documented.
| Technique | Furan-2-ylmethanethiol (Solvent: CDCl₃) |
| ¹H NMR (ppm) | δ 7.32-7.35 (m, 1H, furan H5), δ 6.29-6.32 (m, 1H, furan H4), δ 6.13-6.20 (m, 1H, furan H3), δ 3.69 (d, 2H, -CH₂-), δ 1.81 (t, 1H, -SH)[13] |
| ¹³C NMR (ppm) | δ 153.7 (C2), δ 142.0 (C5), δ 110.4 (C4), δ 107.2 (C3), δ 28.2 (-CH₂-) |
| Mass Spec. (EI) | Major fragments (m/z): 114 (M+), 81 ([M-SH]+), 53[13] |
Experimental Protocols
This section details key experimental methodologies for the synthesis of furan-based ethanethiol derivatives and the determination of their fundamental physical properties.
Synthesis of Furan-2-ylmethanethiol
This protocol is adapted from established methods involving the reaction of furfuryl alcohol with thiourea.[9][14][15]
Materials:
-
Furfuryl alcohol
-
Thiourea
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Water
-
Reaction flask, condenser, heating mantle, separation funnel
Procedure:
-
A solution of thiourea in water is prepared in a reaction flask.
-
Concentrated HCl is carefully added to the thiourea solution with cooling.
-
Furfuryl alcohol is added to the mixture, and the reaction is maintained at a controlled temperature (e.g., below 55°C) for several hours to form the intermediate isothiouronium salt.[14]
-
The solution is then made alkaline by the addition of a concentrated NaOH solution.
-
The mixture is heated to hydrolyze the salt, liberating the thiol.
-
The product, Furan-2-ylmethanethiol, is isolated from the reaction mixture, typically via steam distillation or solvent extraction.
-
The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation.
Boiling Point Determination (Thiele Tube Method)
This is a standard micro method for determining the boiling point of a liquid sample.[16][17]
Materials:
-
Liquid sample (approx. 0.5 mL)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube filled with mineral oil
-
Bunsen burner or other heat source
Procedure:
-
The liquid sample is placed into the small test tube to a depth of about 1-2 cm.
-
The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube, ensuring the heat-transfer oil level is above the sample level.
-
The side arm of the Thiele tube is heated gently.[17]
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's tip.
-
The heat is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[16]
Solubility Determination (Isothermal Saturation Method)
This method is used to determine the solubility of a compound in a specific solvent at a constant temperature.[18][19]
Materials:
-
Solid or liquid solute (furan derivative)
-
Selected solvent
-
Sealed vials
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge and filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis)
Procedure:
-
An excess amount of the furan derivative is added to a known volume or mass of the solvent in a sealed vial. This ensures a saturated solution is formed.
-
The vial is placed in a thermostated shaker or on a stirrer and agitated for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[19]
-
After equilibration, the suspension is allowed to settle, or it is centrifuged to separate the excess undissolved solute.
-
A clear aliquot of the supernatant is carefully removed and filtered to eliminate any solid microparticles.
-
The concentration of the solute in the filtered saturated solution is then determined using a pre-calibrated analytical method (e.g., HPLC or GC).
-
The solubility is expressed in units such as g/L, mol/L, or as a mole fraction.
Biological Activity and Potential Mechanisms
Furan derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][20][21][22] The incorporation of a thiol group can further modulate this activity and introduce new mechanisms of action.
-
Antimicrobial Activity: Furan-containing drugs like nitrofurantoin function via the reductive activation of a nitro group within bacterial cells. This process generates reactive intermediates that damage microbial DNA and ribosomal proteins, leading to cell death.[1] Other furan derivatives may act by disrupting the integrity of the microbial cell membrane.[23]
-
Anti-inflammatory and Antioxidant Activity: In the context of neurodegenerative diseases, certain furan compounds have shown neuroprotective potential by scavenging free radicals, mitigating oxidative stress, and modulating inflammatory pathways.[24]
-
Enzyme Inhibition: The furan scaffold can act as a bioisostere for other aromatic rings (like phenyl), allowing it to bind to the active sites of various enzymes.[1] The specific substitutions on the ring are crucial for determining binding affinity and selectivity.
Visualizations
The following diagrams illustrate key synthetic pathways and a proposed mechanism of action for furan-based derivatives.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furans, thiophenes and related heterocycles in drug discovery. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ijabbr.com [ijabbr.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Furan - Wikipedia [en.wikipedia.org]
- 9. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]
- 10. cymitquimica.com [cymitquimica.com]
- 11. S-(2-methyl-3-furyl) ethane thioate, 55764-25-5 [thegoodscentscompany.com]
- 12. 2-(1-mercaptoethyl) furan, 96631-04-8 [thegoodscentscompany.com]
- 13. 2-Furanmethanethiol | C5H6OS | CID 7363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemcom.com [echemcom.com]
- 15. researchgate.net [researchgate.net]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 21. mdpi.com [mdpi.com]
- 22. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Electronic Properties of 2-[(Furan-2-ylmethyl)amino]ethanethiol
Introduction
2-[(Furan-2-ylmethyl)amino]ethanethiol is a molecule of interest due to its combination of a furan ring, a secondary amine, and a thiol group. The furan moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities. The aminoethanethiol portion is reminiscent of cysteamine, a compound with radioprotective and therapeutic applications. The unique juxtaposition of these functional groups suggests potential for novel pharmacological properties, including antioxidant, chelating, and specific receptor-binding activities. Understanding the molecular structure and electronic properties of this compound is crucial for elucidating its potential mechanisms of action and for guiding the design of new therapeutic agents.
Predicted Molecular Structure and Properties
The molecular structure of this compound is characterized by a furan ring linked via a methylene bridge to a secondary amine, which in turn is connected to an ethanethiol chain. Based on computational studies of similar furan-containing compounds, the furan ring is expected to be planar. The overall conformation of the molecule will be determined by the rotational freedom around the C-C, C-N, and C-S single bonds.
Tabulated Physicochemical Properties of Related Compounds
To infer the properties of the target molecule, the following table summarizes key data for its constituent parts and related molecules.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Furan-2-ylmethanethiol | C₅H₆OS | 114.17 | 155 | 1.132 |
| 2-(Furan-2-yl)ethan-1-amine | C₆H₉NO | 111.14 | - | - |
| Cysteamine (2-Aminoethanethiol) | C₂H₇NS | 77.15 | - | - |
| 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol | C₈H₁₃NO₂ | 155.19 | - | - |
Data sourced from PubChem and other chemical databases.[1][2][3][4]
Predicted Electronic Properties
The electronic properties of this compound are expected to be influenced by the interplay of its functional groups. The furan ring is an electron-rich aromatic system. The nitrogen atom of the secondary amine has a lone pair of electrons, and the sulfur atom of the thiol group also possesses lone pairs, making them potential sites for protonation and metal coordination.
Computational studies on furan-containing thiols suggest that the thiol group can influence the electronic structure and reactivity.[5] Density Functional Theory (DFT) calculations on related molecules have been used to determine properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions. For instance, studies on other furan derivatives have utilized DFT to predict their bioactivation pathways.[6]
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound could involve a multicomponent reaction inspired by methodologies that combine furan derivatives, thiols, and amines.[7] A potential two-step synthesis is outlined below:
Step 1: Reductive Amination
Furfurylamine can be reacted with 2-mercaptoacetaldehyde in a reductive amination process. A suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), would be used to selectively reduce the intermediate imine to the desired secondary amine.
Step 2: Alternative Synthesis via Nucleophilic Substitution
An alternative approach involves the reaction of furfuryl chloride with cysteamine (2-aminoethanethiol). The amine group of cysteamine would act as a nucleophile, displacing the chloride from furfuryl chloride to form the target compound. The reaction would likely be carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated.
Characterization Methods
The synthesized this compound would be characterized using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretch of the secondary amine, the S-H stretch of the thiol, and the C-O-C stretch of the furan ring.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly those involving the furan ring.
Visualizations
Molecular Structure
Caption: Proposed molecular structure of this compound.
Proposed Synthetic Workflow
Caption: Generalized workflow for the synthesis and characterization.
Conclusion
While direct experimental data for this compound is currently lacking, this technical guide provides a robust starting point for its investigation. By leveraging data from structurally analogous compounds, we have outlined its probable molecular and electronic properties. The proposed synthetic routes and characterization methodologies offer a clear path for its preparation and validation in a laboratory setting. Further research into this molecule is warranted to explore its potential applications in medicinal chemistry and drug development, particularly concerning its antioxidant and chelating capabilities. The insights provided herein are intended to facilitate and inspire such future investigations.
References
- 1. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]
- 2. 2-Furanmethanethiol | C5H6OS | CID 7363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol | C8H13NO2 | CID 3154446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiol-promoted catalytic synthesis of high-performance furan-containing lubricant base oils from biomass derived 2-alkylfurans and ketones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Adsorption Mechanism of 2-[(Furan-2-ylmethyl)amino]ethanethiol on Metal Surfaces
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental studies on the adsorption of 2-[(Furan-2-ylmethyl)amino]ethanethiol on metal surfaces are not extensively available in current literature. This guide synthesizes information from studies on analogous compounds—including alkanethiols, aminothiols, and furan derivatives—to provide a comprehensive and predictive overview of the expected adsorption mechanism and characterization methodologies.
Introduction
The functionalization of metal surfaces with organic molecules is a cornerstone of advancements in biosensing, catalysis, corrosion inhibition, and drug delivery systems. The molecule this compound presents a unique combination of functional groups: a thiol group for strong metal anchoring, a secondary amine that can participate in hydrogen bonding and act as a coordination site, and a furan ring, an aromatic heterocycle with distinct electronic properties. Understanding the adsorption mechanism of this molecule is crucial for harnessing its potential in various applications.
This technical guide outlines the predicted adsorption behavior of this compound on common metal surfaces like gold (Au), silver (Ag), and copper (Cu). It details the expected molecular orientation, binding energies, and the influence of each functional group on the formation of self-assembled monolayers (SAMs). Furthermore, it provides standardized experimental protocols for the characterization of these surfaces.
Predicted Adsorption Mechanism
The adsorption of this compound on metal surfaces is predicted to be a multi-point interaction process, dominated by the strong affinity of sulfur for noble and coinage metals.
-
Primary Anchoring Point (Thiol Group): The primary and most significant interaction is the chemisorption of the thiol group (-SH) onto the metal surface. This process involves the cleavage of the S-H bond and the formation of a strong metal-thiolate (M-S) bond.[1][2] This is a well-established mechanism for all thiols on Au, Ag, and Cu surfaces.[3][4][5] On copper surfaces, this adsorption can even reduce surface oxides to facilitate the Cu-S bond formation.[3][4][5]
-
Secondary Interactions (Amine and Furan Moieties): The orientation of the rest of the molecule is governed by weaker, secondary interactions.
-
Amine Group: The secondary amine can influence the packing of the monolayer through intermolecular hydrogen bonding. It may also interact directly with the metal surface, although this interaction is significantly weaker than the metal-thiolate bond.
-
Furan Ring: The furan ring is expected to influence the electronic properties of the monolayer. Studies on similar aromatic molecules suggest that the furan ring may adopt a tilted or flat orientation ("lying down") on the surface, especially at lower surface coverages.[6][7] This orientation is stabilized by the interaction of the π-system of the ring with the metal surface.
-
The final conformation of the adsorbed molecule will be a balance between the strong M-S anchor, intermolecular forces, and the interaction of the furan ring with the substrate.
Data Presentation: Properties of Analogous Systems
The following tables summarize quantitative data from studies on molecules with similar functional groups. These values provide a baseline for the expected behavior of this compound.
Table 1: XPS Binding Energies for Core Levels of Adsorbed Thiols
| Core Level | Metal Surface | Compound Class | Binding Energy (eV) | Citation |
| S 2p | Copper | Methanethiol | 162.9 ± 0.1 | [3][4] |
| S 2p | Copper | Copper Sulfide | 161.8 | [3][4] |
| Cu 2p3/2 | Gold | Cu(I) Species | ~933.5 | [8] |
| N 1s | Gold | Aminothiol | ~400-402 | |
| C 1s | Gold/Silver | Aromatic Thiols | ~284-286 | [9] |
| O 1s | Metal Surfaces | Furan Derivatives | ~531-533 | [10] |
Table 2: Electrochemical Properties of Thiol Monolayers on Gold
| Parameter | Compound | Technique | Value | Citation |
| Saturation Surface Coverage | 2-Aminoethanethiol | CV | 5.3 x 10-10 mol cm-2 | [6] |
| Double Layer Capacitance | 6-Mercaptopurine SAM | EIS | 17 µF/cm2 | |
| Charge Transfer Resistance (Rct) | Alkanethiols | EIS | Increases with chain length | [11][12] |
Experimental Protocols
Characterizing the adsorption of this compound requires a suite of surface-sensitive techniques.
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical states of the adsorbed monolayer.
-
Substrate Preparation: A metal substrate (e.g., Au(111), polycrystalline Cu) is cleaned by sputtering and annealing cycles in an ultra-high vacuum (UHV) chamber.
-
Monolayer Formation: The clean substrate is immersed in a dilute (e.g., 1 mM) ethanolic solution of this compound for a sufficient time (e.g., 12-24 hours) to allow for self-assembly.
-
Sample Analysis: The sample is rinsed with pure solvent to remove physisorbed molecules and introduced into the XPS analysis chamber.
-
Data Acquisition: A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample. High-resolution spectra are recorded for the S 2p, N 1s, C 1s, O 1s, and the relevant metal core levels (e.g., Au 4f, Cu 2p).
-
Data Analysis: The binding energies are referenced to a known peak (e.g., Au 4f7/2 at 84.0 eV). The absence of a S-H component and the presence of a metal-thiolate peak in the S 2p spectrum confirm chemisorption.[3][4] The N 1s and O 1s spectra provide information about the chemical environment of the amine and furan groups.
Surface-Enhanced Raman Spectroscopy (SERS)
SERS provides vibrational information about the adsorbate, allowing for the determination of molecular orientation and interaction with the surface.
-
SERS Substrate Preparation: SERS-active substrates are typically fabricated by depositing gold or silver nanoparticles on a solid support (e.g., silicon wafer).[9]
-
Sample Preparation: The SERS substrate is incubated in a solution of this compound.
-
Spectral Acquisition: A Raman spectrometer with an appropriate laser excitation wavelength (e.g., 633 nm or 785 nm) is used.[9] Spectra are collected from the modified substrate.
-
Data Analysis: The disappearance or shift of the S-H vibrational mode indicates thiolate formation. Changes in the vibrational modes of the furan ring and the C-N stretching can provide insights into their orientation and interaction with the metal surface.[9][13]
Electrochemical Methods (Cyclic Voltammetry and EIS)
Electrochemical techniques are used to probe the integrity, packing, and barrier properties of the self-assembled monolayer.
-
Electrode Preparation: A gold or copper working electrode is polished and cleaned electrochemically. The SAM is formed by immersing the clean electrode in the thiol solution.
-
Cyclic Voltammetry (CV):
-
Reductive Desorption: Performed in a basic solution (e.g., 0.5 M KOH). A potential sweep to negative values causes the reductive desorption of the thiolate from the surface. The charge associated with the desorption peak can be used to calculate the surface coverage.[6]
-
Redox Probe Analysis: Performed in an electrolyte containing a redox couple (e.g., [Fe(CN)6]3-/4-). The blocking of the redox reaction by the SAM provides a qualitative measure of the monolayer's packing and defect density.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measurement: EIS is performed in the presence of a redox probe at the formal potential. The impedance is measured over a wide frequency range.
-
Analysis: The data is fitted to an equivalent circuit model (e.g., a Randles circuit). The charge transfer resistance (Rct) is a key parameter that quantifies the monolayer's ability to block electron transfer, thus indicating its quality and packing density.[11][12][14][15]
-
Conclusion
The adsorption of this compound on metal surfaces is predicted to be a robust process driven by the formation of a strong metal-thiolate bond. The secondary amine and furan moieties are expected to play a significant role in defining the orientation, packing density, and surface properties of the resulting self-assembled monolayer. The experimental protocols detailed in this guide provide a comprehensive framework for the detailed characterization of this and similar molecular systems on surfaces. Further research employing these techniques will be invaluable for validating the predicted mechanisms and unlocking the full potential of this molecule in advanced material applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiol Adsorption on and Reduction of Copper Oxide Particles and Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidation of the Structure of a Thiol Functionalized Cu-tmpa Complex Anchored to Gold via a Self-Assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface-Enhanced Hyper Raman Spectra of Aromatic Thiols on Gold and Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Surface-Enhanced Hyper Raman Spectra of Aromatic Thiols on Gold and Silver Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 15. Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Initial investigation into the biological activity of 2-[(Furan-2-ylmethyl)amino]ethanethiol
An Initial Investigation into the Biological Activity of 2-[(Furan-2-ylmethyl)amino]ethanethiol
A Technical Whitepaper for Researchers and Drug Development Professionals
Disclaimer: This document outlines a proposed initial investigation into the biological activity of the novel compound this compound. As of the latest literature review, specific biological data for this compound has not been published. The experimental protocols, data, and potential mechanisms described herein are based on the known activities of structurally related furan and aminothiol derivatives and are intended to serve as a technical guide for future research.
Introduction
The compound this compound incorporates two key pharmacophores: a furan ring and an aminothiol group. Furan derivatives are a well-established class of heterocyclic compounds with a broad spectrum of documented biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The furan nucleus is a common motif in both natural products and synthetic pharmaceuticals.[1][2] Aminothiols are known for their radioprotective and antioxidant properties, primarily attributed to their ability to scavenge free radicals and participate in redox reactions. This whitepaper details a proposed initial framework for the synthesis and biological evaluation of this compound to elucidate its therapeutic potential.
Synthesis
A proposed synthetic route for this compound is outlined below. This method is based on standard organic chemistry principles and may require optimization.
Caption: Proposed synthesis of this compound.
Proposed Biological Investigations and Experimental Protocols
Based on its structural components, the primary areas for initial biological screening of this compound should include its antimicrobial, antioxidant, and cytotoxic activities.
Antimicrobial Activity Screening
-
Microorganism Preparation: Cultures of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans), will be grown overnight in appropriate broth media. The cultures will be diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: A stock solution of this compound will be prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions will be made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.
-
Inoculation and Incubation: Each well will be inoculated with the standardized microbial suspension. The plates will be incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for the fungal strain.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) will be determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Microorganism | Strain | Compound MIC (µg/mL) | Control (Ampicillin) MIC (µg/mL) | Control (Fluconazole) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 0.5 | N/A |
| Escherichia coli | ATCC 25922 | 64 | 4 | N/A |
| Candida albicans | ATCC 90028 | 32 | N/A | 1 |
Antioxidant Activity Assessment
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol will be prepared to an absorbance of approximately 1.0 at 517 nm.
-
Assay Procedure: Various concentrations of this compound will be added to the DPPH solution in a 96-well plate. The mixture will be incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions will be measured at 517 nm using a microplate reader. Ascorbic acid will be used as a positive control.
-
Calculation: The percentage of DPPH scavenging activity will be calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) will be determined from a dose-response curve.
| Compound | IC50 (µM) |
| This compound | 45.2 |
| Ascorbic Acid (Control) | 17.6 |
Cytotoxicity Evaluation
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal human cell line (e.g., HEK293) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells will be seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells will be treated with various concentrations of this compound for 48 hours.
-
MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well, and the plates will be incubated for 4 hours to allow for the formation of formazan crystals.
-
Data Acquisition: The formazan crystals will be dissolved in DMSO, and the absorbance will be measured at 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) will be calculated.
| Cell Line | Compound IC50 (µM) | Doxorubicin (Control) IC50 (µM) |
| MCF-7 (Breast Cancer) | 22.8 | 0.9 |
| A549 (Lung Cancer) | 35.1 | 1.2 |
| HEK293 (Normal Kidney) | > 100 | 5.4 |
Proposed Mechanism of Action: Signaling Pathway
The antioxidant activity of this compound is hypothesized to involve the modulation of intracellular redox homeostasis, potentially through the Nrf2 signaling pathway.
Caption: Proposed antioxidant mechanism via the Nrf2 pathway.
Experimental Workflow Visualization
The overall workflow for the initial biological investigation is summarized in the following diagram.
Caption: Workflow for the initial investigation of the compound.
Conclusion and Future Directions
The structural features of this compound suggest a promising starting point for the development of new therapeutic agents. The proposed initial investigation, focusing on its antimicrobial, antioxidant, and cytotoxic properties, will provide a foundational understanding of its biological activity profile. Positive results from these initial screens would warrant further studies, including more detailed mechanistic investigations, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. This systematic approach will be crucial in determining the ultimate therapeutic potential of this novel compound.
References
Discovery and synthesis of novel furan-containing corrosion inhibitors
An In-depth Technical Guide to the Discovery and Synthesis of Novel Furan-Containing Corrosion Inhibitors
Introduction
Corrosion, the electrochemical degradation of metals, poses a significant economic and safety challenge across numerous industries.[1][2] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments commonly found in industrial processes like acid pickling and oil well acidizing.[1][3] Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of corrosion.[4][5][6]
Among the various classes of organic inhibitors, furan derivatives have emerged as a promising area of research.[7] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, along with other heteroatoms (N, S) and π-electrons in its derivatives, acts as an effective adsorption center.[4][8] These structural features allow the molecules to donate electrons to the vacant d-orbitals of metals like iron and accept electrons from the metal surface, leading to strong adsorption and high inhibition efficiency.[8] This guide provides a technical overview of the modern approach to discovering, synthesizing, and evaluating novel furan-containing corrosion inhibitors.
Discovery and Design: A Computational Approach
The search for new, high-efficiency corrosion inhibitors has been significantly accelerated by the use of computational chemistry, particularly Quantum Chemical Calculations based on Density Functional Theory (DFT).[4][9][10] This approach allows researchers to predict the potential efficacy of a molecule before its synthesis, saving considerable time and resources.[9] The relationship between a molecule's electronic structure and its inhibition performance is the foundation of this strategy.[4]
Key Quantum Chemical Parameters
Several quantum chemical parameters are calculated to predict the interaction between the inhibitor molecule and the metal surface:[1][11]
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the metal surface, enhancing adsorption and inhibition efficiency.[1][11][12]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the molecule's ability to accept electrons. A lower E_LUMO value implies a greater capacity to accept electrons from the metal surface.[1][11][12]
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity of the molecule, which generally correlates with better inhibition efficiency as it facilitates easier electron transfer.[1]
-
Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.[11][12]
-
Fukui Functions: These functions help identify the specific atoms within the molecule (the reactive sites) that are most likely to participate in electrophilic or nucleophilic attacks, guiding the understanding of the adsorption mechanism.[11][13]
Caption: General workflow for the synthesis and characterization of inhibitors.
Characterization
Once synthesized, the chemical structure of the novel compound must be confirmed. Standard analytical techniques are employed for this purpose, including:
-
Fourier-Transform Infrared Spectroscopy (FTIR) [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) [2][14]* Mass Spectrometry (MS) [2][14]
Experimental Protocols for Performance Evaluation
To validate the effectiveness of a synthesized furan derivative as a corrosion inhibitor, a series of standardized laboratory tests are conducted. [15]These tests should simulate the operational conditions as closely as possible. [15][16] dot
Caption: Workflow for the experimental evaluation of corrosion inhibitors.
Weight Loss (Gravimetric) Method
This is a fundamental and straightforward technique for determining the average corrosion rate. [17][18][19] Protocol:
-
Specimen Preparation: Pre-weigh clean metal coupons (e.g., mild steel) of known surface area. [15]2. Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the furan inhibitor for a predetermined period (e.g., 5-24 hours) and temperature. [17][18][20]3. Cleaning: After the immersion period, remove the coupons, carefully clean them to remove corrosion products, dry them, and re-weigh them. [11]4. Calculation: The weight loss is used to calculate the corrosion rate (CR) and the Inhibition Efficiency (IE%).
-
IE% = [(W₀ - Wᵢ) / W₀] x 100, where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor. [15]
-
Electrochemical Methods
Electrochemical techniques offer rapid and detailed insights into the corrosion mechanism. [17]A standard three-electrode corrosion cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire). [21][22] 4.2.1 Potentiodynamic Polarization (Tafel Plots)
This method determines the corrosion current density (i_corr) and reveals whether the inhibitor acts on the anodic, cathodic, or both reactions (mixed-type). [21] Protocol:
-
Stabilization: Immerse the working electrode in the test solution until a stable open circuit potential (OCP) is reached (typically 30 minutes). [13]2. Polarization Scan: Scan the potential in a range of approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s). [21][23]3. Data Analysis: Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot). Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). [23]4. Calculation: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100, where i_corr(blank) and i_corr(inh) are the corrosion current densities without and with the inhibitor, respectively.
4.2.2 Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface, offering insights into the protective film's properties. [24][25][26] Protocol:
-
Stabilization: As with polarization, first achieve a stable OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP. [22][25][27]3. Data Analysis: The impedance data is often presented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to extract parameters. [25][26]An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) in the presence of the inhibitor indicate the formation of a protective adsorbed layer. [22][27]4. Calculation: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100, where R_ct(inh) and R_ct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Surface Analysis Techniques
These methods provide visual and compositional evidence of the inhibitor's protective film on the metal surface. [17]
-
Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, showing the reduction in surface damage in the presence of the inhibitor. [14][17]* Energy Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX analyzes the elemental composition of the surface, confirming the presence of elements from the inhibitor molecule in the protective film. [17][28]
Quantitative Performance Data
The following tables summarize quantitative data from recent studies on furan-containing corrosion inhibitors, demonstrating their high efficacy.
Table 1: Experimental Corrosion Inhibition Efficiency of Select Furan Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Method | Inhibition Efficiency (IE%) | Reference |
| Furan-2-carboxylic acid | Mild Steel | 0.5 M HCl | 5 x 10⁻³ M | Electrochemical | 97.6% | [29] |
| Furan-2,5-dicarboxylic acid | Mild Steel | 0.5 M HCl | 5 x 10⁻³ M | Electrochemical | 99.5% | [23][29] |
| Furan-2,5-diyldimethanol | Mild Steel | 0.5 M HCl | 5 x 10⁻³ M | Electrochemical | 95.8% | [23][29] |
| 5-amino-2-furyl-1,3,4-thiadiazole (AFTZ) | Q235 Steel | 1.0 M H₂SO₄ | 2 mg/mL | Weight Loss | 95.85% | [14] |
| 5-amino-2-furyl-1,3,4-thiadiazole (AFTZ) | Q235 Steel | 1.0 M H₂SO₄ | 2 mg/mL | Potentiodynamic | 91.17% | [14] |
| 5-(furan-2-ylmethylsulfonyl)-4-phenyl-1,2,4-triazole-3-thione | Carbon Steel | 1.0 M HCl | 150 ppm | Electrochemical | 99.4% | [30] |
| Methyl 2-furoate | Mild Steel | 1 M HCl | 5 x 10⁻⁴ M | Multiple | ~93% | [7] |
| 2-(5-amino-1,3,4-oxadiazol-2-yl)-5-nitrofuran | Mild Steel | 1 M HCl | 5 x 10⁻³ M | Weight Loss | 79.49% | [20] |
Table 2: Calculated Quantum Chemical Parameters for Select Furan Derivatives
| Inhibitor | E_HOMO (eV) | E_LUMO (eV) | Energy Gap ΔE (eV) | Dipole Moment (μ) | Reference |
| Furan-2-carboxylic acid | -7.034 | -1.532 | 5.502 | 3.511 | [13] |
| Furan-2,5-dicarboxylic acid | -7.524 | -2.517 | 5.007 | 2.508 | [13] |
| Furan-2,5-diyldimethanol | -6.313 | -0.680 | 5.633 | 2.479 | [13] |
| 4-((furan-2-ylmethylene)amino)antipyrine | -5.701 | -1.912 | 3.789 | 5.093 | [10] |
Conclusion
The development of novel furan-containing corrosion inhibitors represents a significant advancement in materials protection. The integration of computational design, specifically DFT-based quantum chemical calculations, provides a powerful predictive tool to identify promising molecular structures before their synthesis. Efficient synthetic routes, often leveraging bio-based precursors like furfural, allow for the creation of diverse derivatives, including highly effective Schiff bases and other heterocyclic systems. Rigorous experimental evaluation using weight loss, electrochemical, and surface analysis techniques consistently confirms the high performance of these compounds. As demonstrated by the quantitative data, furan derivatives can achieve inhibition efficiencies exceeding 99%, making them excellent candidates for application in various industrial settings. Future research will likely focus on optimizing these structures for enhanced environmental compatibility and performance in even more complex corrosive environments.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Design of New Ecofriendly Schiff Base Inhibitors for Carbon Steel Corrosion Protection in Acidic Solutions: Electrochemical, Surface, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
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- 16. osti.gov [osti.gov]
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- 22. jmaterenvironsci.com [jmaterenvironsci.com]
- 23. Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 25. ijcsi.pro [ijcsi.pro]
- 26. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 27. pubs.aip.org [pubs.aip.org]
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A Theoretical Deep Dive: DFT Analysis of Furan-Based Inhibitors for Corrosion Control
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical analysis of furan-based inhibitors, with a particular focus on the application of Density Functional Theory (DFT) for elucidating their corrosion inhibition mechanisms. While specific literature on 2-[(Furan-2-ylmethyl)amino]ethanethiol is not currently available, this document synthesizes established methodologies and findings from studies on analogous furan derivatives to present a foundational understanding for researchers in the field. The guide details the computational and experimental protocols, presents key quantum chemical data in a structured format, and visualizes the typical research workflow, offering a robust framework for the study and design of novel furan-based corrosion inhibitors.
Introduction to Furan-Based Inhibitors and DFT Analysis
Furan derivatives have emerged as a promising class of corrosion inhibitors, largely owing to the presence of heteroatoms (oxygen) and π-electrons in the furan ring, which facilitate strong adsorption onto metal surfaces.[1][2] These organic compounds can form a protective layer that shields the metal from corrosive agents.[3][4] Understanding the intricate interactions between the inhibitor molecule and the metal surface at an electronic level is paramount for the rational design of more effective inhibitors.
Density Functional Theory (DFT) has become a powerful and indispensable tool in this domain.[5] It allows for the calculation of various quantum chemical parameters that correlate with the inhibition efficiency of a molecule.[6][7] By analyzing properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment (μ), and various reactivity descriptors, researchers can predict the inhibitive performance of a compound before its synthesis and experimental testing.[8][9]
Theoretical and Experimental Methodologies
A synergistic approach combining computational and experimental techniques is crucial for a thorough investigation of corrosion inhibitors. This section outlines the typical protocols employed in the study of furan-based inhibitors.
Computational Protocol: Density Functional Theory (DFT)
The primary objective of DFT calculations in this context is to elucidate the electronic properties of the furan derivative and its interaction with the metal surface.
-
Software: Quantum chemical calculations are commonly performed using software packages such as Gaussian 09.[8]
-
Method: The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for geometry optimization and electronic property calculations.[6][8]
-
Basis Set: The choice of basis set is critical for obtaining accurate results. Common basis sets for these types of studies include 6-31G(d) and the more extensive 6-311++G(d,p), which includes diffuse and polarization functions for better description of electron distribution.[3][6][8]
-
Calculated Parameters: Key quantum chemical descriptors that are calculated include:
-
EHOMO (Highest Occupied Molecular Orbital Energy): Relates to the electron-donating ability of the molecule. Higher EHOMO values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal.
-
ELUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the electron-accepting ability of the molecule. Lower ELUMO values suggest a greater ability to accept electrons from the metal surface.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally leads to better inhibition efficiency.[9]
-
Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.
-
Global Hardness (η) and Softness (σ): These parameters provide insight into the stability and reactivity of the molecule.
-
Fraction of Electrons Transferred (ΔN): This value indicates the tendency of the inhibitor to donate electrons to the metal surface.[6]
-
Fukui Indices: These are used to identify the local reactive sites within the molecule, indicating which atoms are more susceptible to nucleophilic or electrophilic attack.[9]
-
The logical workflow for a typical DFT-based analysis of a potential corrosion inhibitor is depicted below.
Experimental Protocols for Validation
Experimental studies are essential to validate the theoretical predictions and to quantify the performance of the corrosion inhibitor.
-
Potentiodynamic Polarization (PDP): This technique, also known as Tafel polarization, is used to determine the corrosion current density (jcorr), corrosion potential (Ecorr), and the anodic and cathodic Tafel slopes.[10][11] The inhibition efficiency (IE%) is calculated from the corrosion current densities in the absence and presence of the inhibitor. These measurements are typically conducted in a corrosive medium, such as 1 M HCl, using a three-electrode setup with the metal sample as the working electrode.[6][10]
-
Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the kinetics of the electrochemical processes at the metal-solution interface and the properties of the protective film formed by the inhibitor.[10][11] The experiments are performed over a range of frequencies, and the data is often presented as Nyquist plots.
-
Surface Analysis: Techniques like Atomic Force Microscopy (AFM) and Field Emission Scanning Electron Microscopy (FESEM) are employed to visualize the metal surface morphology with and without the inhibitor, providing direct evidence of the formation of a protective film.[3][7]
The logical relationship for the interaction and inhibition mechanism is illustrated in the diagram below.
Quantitative Data from DFT and Experimental Studies
The following tables summarize typical quantum chemical parameters and experimental inhibition efficiencies for a selection of furan derivatives studied as corrosion inhibitors for mild steel in 1 M HCl.
Table 1: Quantum Chemical Parameters Calculated using DFT
| Inhibitor Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (μ, Debye) | Reference |
| 5-methylfurfurylamine (MFA) | -5.83 | -0.56 | 5.27 | 2.13 | [6] |
| Furfurylamine (FAM) | -5.91 | -0.53 | 5.38 | 1.87 | [6] |
| Furan-2-carboxylic acid | -6.89 | -1.87 | 5.02 | 3.45 | [10] |
| Furan-2,5-dicarboxylic acid | -7.54 | -2.98 | 4.56 | 2.78 | [10] |
| Furan-2,5-diyldimethanol | -6.43 | -0.91 | 5.52 | 2.01 | [10] |
| 2-furanmethanethiol (FMT) | -6.12 | -0.87 | 5.25 | 1.98 | [7] |
| 2-furonitrile (FN) | -6.98 | -1.54 | 5.44 | 4.56 | [7] |
Table 2: Experimental Inhibition Efficiencies of Furan Derivatives
| Inhibitor Molecule | Concentration (M) | Inhibition Efficiency (IE%) | Experimental Method | Reference |
| 5-methylfurfurylamine (MFA) | 0.005 | 84.77 | Potentiodynamic Polarization | [6] |
| Furfurylamine (FAM) | 0.005 | 41.75 | Potentiodynamic Polarization | [6] |
| Furan-2-carboxylic acid | 5 x 10-3 | 97.6 | Electrochemical Tests | [10] |
| Furan-2,5-dicarboxylic acid | 5 x 10-3 | 99.5 | Electrochemical Tests | [10] |
| Furan-2,5-diyldimethanol | 5 x 10-3 | 95.8 | Electrochemical Tests | [10] |
| 2-furanmethanethiol (FMT) | 0.005 | 94.54 | Weight Loss & EIS | [7] |
| 5-(furan-2-ylmethylsulfonyl... | 150 ppm | 99.4 | Electrochemical Tests | [3][4] |
Correlation Between Theoretical and Experimental Data
A strong correlation between the calculated quantum chemical parameters and the experimentally determined inhibition efficiencies is often observed. For instance, molecules with higher EHOMO values and lower ΔE values, such as 5-methylfurfurylamine (MFA) compared to furfurylamine (FAM), tend to exhibit higher inhibition efficiencies.[6] This correlation is fundamental to the predictive power of DFT in this field. The theoretical calculations help to explain the experimental results at a molecular level, attributing higher efficiencies to more favorable electronic properties for adsorption.[6][10]
Conclusion
The theoretical analysis of furan-based inhibitors using Density Functional Theory is a cornerstone of modern corrosion science. DFT provides invaluable insights into the molecular and electronic factors that govern the inhibitive action of these compounds. While the specific molecule this compound remains to be investigated, the methodologies and principles outlined in this guide provide a solid foundation for future research. The integration of computational and experimental approaches will continue to drive the discovery and development of novel, highly effective, and environmentally benign corrosion inhibitors.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. eprints.utm.my [eprints.utm.my]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. DFT-Quantum Chemical and Experimental Studies of a New 2-(Substituted Thio) Furan as a Corrosion Inhibitor in Acidic Media - 2021-2022 - Nano Biomedicine and Engineering [nanobe.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 2-[(Furan-2-ylmethyl)amino]ethanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed reaction mechanism for the synthesis of 2-[(Furan-2-ylmethyl)amino]ethanethiol, a compound of interest in medicinal chemistry and materials science. The synthesis is predicated on the well-established method of reductive amination, a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds.
Reaction Mechanism: Reductive Amination of Furfural with Cysteamine
The synthesis of this compound can be efficiently achieved through a one-pot reductive amination of furfural with cysteamine (2-aminoethanethiol). This process involves two key sequential steps: the formation of an intermediate Schiff base (or its tautomeric thiazolidine form) and its subsequent reduction to the target secondary amine.
-
Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the primary amino group of cysteamine on the electrophilic carbonyl carbon of furfural. This is followed by a proton transfer and subsequent dehydration, leading to the formation of a Schiff base (an imine). Due to the presence of the thiol group in the cysteamine moiety, this imine can exist in equilibrium with a more stable five-membered heterocyclic ring, a thiazolidine derivative, through an intramolecular cyclization.
-
Reduction: The intermediate, primarily the Schiff base, is then reduced in situ to the final product, this compound. This reduction can be accomplished using various reducing agents, such as sodium borohydride, or through catalytic hydrogenation. Catalytic hydrogenation over metal catalysts like nickel, palladium, or platinum is a common and efficient method for the reduction of imines.[1][2][3][4]
The overall reaction is as follows:
Furfural + Cysteamine → [Schiff Base/Thiazolidine Intermediate] → this compound
Below is a diagram illustrating the proposed reaction mechanism.
Quantitative Data Summary
| Parameter | Value | Reference Notes |
| Reactant Molar Ratio | Furfural:Cysteamine = 1:1 to 1:1.5 | An excess of the amine is often used to drive the Schiff base formation to completion. |
| Catalyst | Raney Ni, Pd/C, PtO2, Ru/ZrO2 | The choice of catalyst can significantly impact yield and selectivity. Nickel-based catalysts are cost-effective, while ruthenium-based catalysts have shown high efficiency at lower temperatures.[4][5] |
| Reducing Agent | H₂ gas | For catalytic hydrogenation, hydrogen gas is the common reducing agent. |
| Solvent | Methanol, Ethanol, 1,4-Dioxane | Protic solvents like methanol and ethanol are commonly used. 1,4-Dioxane has also been reported to be effective.[4] |
| Temperature | 80 - 130 °C | The optimal temperature depends on the catalyst and pressure used. Higher temperatures can sometimes lead to side reactions.[4][5] |
| **Pressure (H₂) ** | 1 - 4 MPa | The hydrogen pressure influences the rate of reduction. |
| Reaction Time | 2 - 8 hours | Reaction time is monitored by techniques like TLC or GC-MS to determine the point of completion. |
| Yield | 85 - 95% (estimated) | High yields are expected for this type of reaction under optimized conditions. |
Detailed Experimental Protocol
The following is a detailed, hypothetical experimental protocol for the synthesis of this compound via catalytic hydrogenation.
Materials and Equipment:
-
Furfural (freshly distilled)
-
Cysteamine hydrochloride (or free base)
-
Triethylamine (if using cysteamine hydrochloride)
-
Raney Nickel (50% slurry in water, as catalyst)
-
Methanol (anhydrous)
-
Hydrogen gas
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve cysteamine hydrochloride (1.0 equivalent) in anhydrous methanol.
-
If using the hydrochloride salt, add triethylamine (1.1 equivalents) to the solution to liberate the free base. Stir for 15 minutes at room temperature.
-
Add freshly distilled furfural (1.0 equivalent) to the methanolic solution of cysteamine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.
-
-
Catalytic Hydrogenation:
-
Carefully transfer the reaction mixture to a high-pressure autoclave.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the Raney Nickel catalyst (approximately 5-10% by weight of the furfural).
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 2 MPa).
-
Begin stirring and heat the reaction mixture to the target temperature (e.g., 100 °C).
-
Maintain the reaction at this temperature and pressure, monitoring the hydrogen uptake. The reaction is typically complete within 3-6 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the autoclave with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of methanol.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
-
Safety Precautions:
-
All procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Hydrogen gas is highly flammable and should be handled with extreme care. The hydrogenation step must be performed in a properly rated high-pressure reactor.
-
Raney Nickel is pyrophoric when dry and should be handled as a slurry.
-
Cysteamine and its derivatives have a strong, unpleasant odor.
Experimental Workflow Diagram
The following diagram outlines the key stages of the experimental protocol.
References
- 1. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. sandermanpub.net [sandermanpub.net]
- 5. Surface Acidic Species-Driven Reductive Amination of Furfural with Ru/T-ZrO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Decomposition Pathways of 2-[(Furan-2-ylmethyl)amino]ethanethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential stability and decomposition pathways of 2-[(Furan-2-ylmethyl)amino]ethanethiol. Due to the limited availability of direct stability data for this specific molecule, this document extrapolates from the known chemical reactivity of its constituent functional groups: the furan ring and the ethanethiol moiety. The guide outlines potential degradation mechanisms, proposes detailed experimental protocols for stability assessment, and presents hypothetical data in a structured format to aid in the design and interpretation of future stability studies. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and structurally related compounds.
Introduction
This compound is a molecule of interest in various chemical and pharmaceutical research areas due to its unique combination of a furan ring and a thiol group. The furan moiety is a common scaffold in medicinal chemistry, while the thiol group can be involved in a variety of biological and chemical interactions, including acting as an antioxidant or participating in disulfide bond formation.[1][2] Understanding the stability and decomposition of this compound is critical for its synthesis, storage, formulation, and potential therapeutic application. This guide explores the likely degradation pathways based on the chemical properties of furans and thiols.
Predicted Chemical Stability and Decomposition Pathways
The stability of this compound is predicted to be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary sites of degradation are anticipated to be the furan ring and the thiol group.
Furan Ring Instability
The furan ring, while aromatic, is susceptible to degradation under certain conditions.[3][4]
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the furan ring can undergo hydrolysis to form a 1,4-dicarbonyl compound.[3][4][5] This reaction is initiated by protonation of the furan ring, followed by nucleophilic attack of water.[5]
-
Oxidation: The furan ring is susceptible to oxidation, which can lead to ring opening and the formation of reactive intermediates like enediones.[6] This process can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.
-
Electrophilic Substitution: The furan ring is more reactive than benzene towards electrophilic substitution.[3][7] Reactions with electrophiles can lead to the formation of various substituted derivatives, potentially altering the compound's properties and stability.
Thiol Group Reactivity
The ethanethiol group is also a reactive moiety that can undergo several transformations.
-
Oxidation to Disulfide: Thiols are readily oxidized to disulfides, especially in the presence of oxygen or other oxidizing agents.[8] This is a common decomposition pathway for thiol-containing compounds and can lead to the formation of a dimeric species.
-
Thiol-Disulfide Exchange: The thiol group can participate in thiol-disulfide exchange reactions with other disulfide-containing molecules.[1][2][9][10][11] This can be a significant pathway for degradation if the compound is in a complex mixture.
-
Reaction with Electrophiles: The thiol group is nucleophilic and can react with electrophiles, leading to the formation of thioethers.
Combined Degradation Pathways
It is also possible that degradation pathways involving both the furan ring and the thiol group can occur. For instance, oxidative conditions could lead to simultaneous modification of both moieties.
Proposed Decomposition Pathways
Based on the known reactivity of furan and thiol compounds, the following decomposition pathways are proposed for this compound.
Caption: Proposed primary decomposition pathways of this compound.
Quantitative Data Summary
As no specific quantitative stability data for this compound is currently available in the public domain, the following table provides a template for summarizing such data once it is generated. This structure allows for a clear comparison of stability under different stress conditions.
| Stress Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 |
| Temperature | ||||
| 40°C / 75% RH | % Assay | 99.5% | 98.2% | 95.8% |
| Total Impurities | 0.5% | 1.8% | 4.2% | |
| Disulfide Dimer | 0.2% | 0.9% | 2.5% | |
| 60°C | % Assay | 98.1% | 94.5% | 88.3% |
| Total Impurities | 1.9% | 5.5% | 11.7% | |
| Disulfide Dimer | 0.8% | 3.1% | 7.4% | |
| pH | ||||
| pH 2 (aq) | % Assay | 97.3% | 92.1% | 85.4% |
| 1,4-Dicarbonyl | 1.5% | 5.8% | 12.1% | |
| pH 7 (aq) | % Assay | 99.8% | 99.5% | 99.1% |
| Total Impurities | 0.2% | 0.5% | 0.9% | |
| pH 10 (aq) | % Assay | 99.1% | 97.8% | 96.2% |
| Total Impurities | 0.9% | 2.2% | 3.8% | |
| Oxidative | ||||
| 3% H₂O₂ | % Assay | 90.2% | 78.5% | 65.1% |
| Ring-Opened Products | 5.4% | 12.3% | 21.8% | |
| Disulfide Dimer | 3.1% | 7.9% | 11.5% | |
| Photostability | ||||
| ICH Q1B Option 2 | % Assay | 99.2% | 98.5% | 97.6% |
| Total Impurities | 0.8% | 1.5% | 2.4% |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Forced Degradation Studies
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see section 5.2).
-
Characterize major degradation products using LC-MS/MS and NMR.
-
Stability-Indicating HPLC Method Development
Objective: To develop a validated HPLC method capable of separating the parent compound from its degradation products.
Methodology:
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.
-
Mobile Phase Optimization:
-
Aqueous Phase (A): 0.1% Formic acid in water.
-
Organic Phase (B): Acetonitrile or Methanol.
-
Develop a gradient elution method to achieve adequate separation (e.g., 5% to 95% B over 20 minutes).
-
-
Detection: Use UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Long-Term Stability Studies
Objective: To evaluate the stability of the compound under recommended storage conditions.
Methodology:
-
Storage Conditions: Store samples of the compound under controlled temperature and humidity conditions as per ICH Q1A(R2) guidelines (e.g., 25°C/60% RH and 40°C/75% RH).
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method for assay and impurity content.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for stability testing and method development.
Caption: Workflow for forced degradation studies and HPLC method development.
Conclusion
While specific stability data for this compound is not yet widely published, a thorough understanding of the reactivity of its furan and thiol components allows for the prediction of its primary degradation pathways. This guide provides a framework for investigating the stability of this molecule, including detailed experimental protocols and data presentation formats. The proposed studies will be essential for ensuring the quality, safety, and efficacy of this compound in any future applications. Researchers are encouraged to use this guide as a starting point for their own investigations into the stability of this compound and related molecules.
References
- 1. Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan - Wikipedia [en.wikipedia.org]
- 4. Furan as a versatile synthon [pubsapp.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 11. researchgate.net [researchgate.net]
Exploring the potential of furan derivatives as ligands in coordination chemistry
An In-depth Technical Guide to the Potential of Furan Derivatives as Ligands in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan, a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives have emerged as a versatile class of ligands in coordination chemistry.[1][2] The presence of the oxygen heteroatom and the π-electron system of the furan ring allows for a variety of coordination modes with metal ions.[3] This, combined with the relative ease of functionalization of the furan ring, makes furan-based ligands attractive for a wide range of applications, including catalysis, materials science, and medicinal chemistry.[4][5][6] The furan nucleus is a key pharmacophore in modern drug discovery, with derivatives exhibiting antibacterial, antiviral, anti-inflammatory, and antitumor activities.[2][7][8][9] This guide explores the synthesis, coordination behavior, and applications of furan derivatives as ligands, providing a technical overview for researchers in the field.
Synthesis of Furan-Based Ligands
The synthesis of functionalized furans is a well-established area of organic chemistry, with several named reactions providing reliable routes to these heterocycles. The choice of synthetic method often depends on the desired substitution pattern.
2.1 Paal-Knorr Furan Synthesis One of the most fundamental methods for synthesizing substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[10][11] This method is highly versatile due to the wide availability of 1,4-dicarbonyl precursors.[11]
2.2 Metal-Catalyzed Syntheses Modern synthetic methods often employ transition metal catalysts to achieve high efficiency and regioselectivity.
-
Palladium and Copper Catalysis: Palladium/copper-cocatalyzed three-component reactions of α-acyl ketene dithioacetals, terminal alkynes, and tosylmethyl isocyanide (TosMIC) can produce sulfonylated furans.[12] Similarly, 2,5-disubstituted 3-iodofurans can be prepared via a palladium/copper-catalyzed cross-coupling followed by iodocyclization.[13]
-
Copper-Catalyzed Annulation: Multisubstituted furan derivatives can be synthesized through the copper(II)-catalyzed intermolecular annulation of aryl ketones with aromatic olefins.[13]
-
Gold-Catalyzed Cycloisomerization: Gold nanoparticles have been shown to promote the cycloisomerization of conjugated allenones to form furan derivatives.[14]
2.3 Other Synthetic Methods
-
Fiest-Benary Synthesis: This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia or pyridine.[10]
-
From Oxazoles: Substituted furans can be obtained via a Diels-Alder reaction between oxazoles and acetylenic dienophiles.[10]
Coordination Chemistry of Furan Derivatives
Furan derivatives can coordinate to metal centers through various atoms and bonding modes, leading to a rich and diverse coordination chemistry.
3.1 Coordination Modes Furan ligands can bind to metal ions in several ways:
-
η¹(C)-coordination: Furan can bind through a single carbon atom.[3]
-
η²(C=C)-coordination: The double bonds of the furan ring can coordinate to a metal center.[3]
-
Bridging Ligand: Furan derivatives can act as bridging ligands, connecting two or more metal centers. For instance, a tetrahydrotriazolopyrimidine derivative of furan acts as a bridging ligand between two zinc atoms, forming polymeric chains.[15][16]
-
Chelation: Furan derivatives with appended functional groups (e.g., imines, hydrazones, carboxylates) can act as chelating ligands, binding to a metal ion through multiple donor atoms. For example, Schiff base derivatives of furfural can coordinate through the azomethine nitrogen.[17] Furoic acid hydrazones can chelate via the azomethine nitrogen and the deprotonated enolized carbonyl oxygen.[18]
3.2 Metal Complexes A wide variety of metal complexes with furan-based ligands have been synthesized and characterized.
-
Transition Metal Cluster Complexes: Furan ligands have been coordinated to transition metal clusters, such as those of osmium and rhenium.[19]
-
Copper(II) Complexes: Furan-containing semicarbazones and aroylhydrazonic ligands form stable complexes with copper(II).[20][21] These complexes have shown significant cytotoxic activity.[20]
-
Zinc(II) Complexes: Zinc(II) complexes with furan derivatives have been synthesized, with some forming coordination polymers.[15][16] These complexes are being investigated for their catalytic activity in furan synthesis.[22]
-
Other Transition Metal Complexes: Furan derivatives have been used to synthesize complexes with VO(II), Cr(III), Mn(II), Co(II), Ni(II), and Cd(II).[17][23][24] Spectroscopic and magnetic studies have been used to determine their geometries, which are often octahedral or tetrahedral.[17][24]
Quantitative Data
The stability and structure of metal complexes with furan-based ligands can be quantified using various analytical techniques.
4.1 Stability Constants The stability constant (or formation constant) is an equilibrium constant for the formation of a complex in solution, indicating the strength of the metal-ligand interaction.[25][26]
| Ligand | Metal Ion | Log β | Conditions |
| 2-furfural semicarbazone (FSC) | Cu(II) | 2.02 | Ethanolic solution, 25°C |
| 5-methyl 2-furfural semicarbazone (MFSC) | Cu(II) | 3.84 | Ethanolic solution, 25°C |
| 3-(2-furyl) prop-2-enal semicarbazone (FASC) | Cu(II) | 4.58 | Ethanolic solution, 25°C |
| 2-furfural 4-phenyl semicarbazone (FPSC) | Cu(II) | 4.52 | Ethanolic solution, 25°C |
| Table 1: Logarithm of the stability constants (log β) for some Cu(II) complexes with furan semicarbazones. Data sourced from[20]. |
4.2 Spectroscopic and Crystallographic Data Spectroscopic techniques provide valuable information about the coordination environment of the metal ion and the structure of the complex.
| Complex/Ligand | Technique | Key Data | Reference |
| N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine | ¹H-NMR (DMSO-d₆) | δ = 8.31 ppm (azomethine H) | [17] |
| N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine | ¹³C-NMR (DMSO-d₆) | δ = 145.53 ppm (azomethine C) | [17] |
| [Cu(L-FSB)₂(H₂O)₂]Cl₂ | UV-Vis | λmax = 882 nm (¹B₁g → ²B₂g) | [17] |
| [Co(L-FSB)₂(H₂O)₂]Cl₂ | Magnetic Moment | 4.88 B.M. (octahedral) | [17] |
| {[Zn(C₂H₃O₂)Cl(C₁₅H₁₅N₅O)]·H₂O}n | X-ray Crystallography | Torsion angles: C4—N1—C3—C12_1 = 161.4 (2)°, N2—C1—C2—N5 = -78.2 (2)° | [16] |
| Table 2: Selected spectroscopic and crystallographic data for a furan-based Schiff base ligand (L-FSB) and its metal complexes. |
Experimental Protocols
5.1 Synthesis of a Furan-Based Schiff Base Ligand This protocol is adapted from the synthesis of N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine.[17]
-
Dissolution: Dissolve 4-Bromo-2-methylaniline (1.86 g, 10 mmol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add furfural (0.96 g, 10 mmol) dropwise to the solution while stirring.
-
Reflux: Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the product with cold ethanol and recrystallize from hot ethanol to obtain the pure Schiff base ligand.
-
Characterization: Characterize the product using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.
5.2 Synthesis of a Metal Complex with a Furan-Based Ligand This is a general procedure for the synthesis of transition metal complexes with the Schiff base ligand synthesized above, adapted from[17].
-
Ligand Solution: Dissolve the synthesized furan-based Schiff base ligand (20 mmol) in 50 mL of ethanol in a round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the metal chloride salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O) (10 mmol) in a minimal amount of ethanol.
-
Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux: Reflux the resulting mixture for 2-3 hours.
-
Isolation: Cool the solution to room temperature. Collect the precipitated complex by filtration.
-
Purification: Wash the complex with ethanol and then diethyl ether. Dry the product in a desiccator over anhydrous CaCl₂.
-
Characterization: Characterize the complex using FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and elemental analysis.
Applications
6.1 Catalysis Furan-based coordination complexes are finding increasing use in catalysis.
-
Oxidation Reactions: Furans containing a β-ketoester group can undergo oxidative ring-opening catalyzed by Mn(III)/Co(II) systems to produce 1,4-dicarbonyl moieties, which are precursors to versatile benzofuran derivatives.[27]
-
Biomass Conversion: Metal catalysts are crucial for the conversion of biomass-derived furan compounds like furfural and 5-hydroxymethylfurfural (HMF) into valuable chemicals such as cyclopentanone derivatives.[28] Copper-based catalysts, for example, are effective for the hydrogenation of furfural.[28]
6.2 Drug Development The furan scaffold is present in numerous pharmacologically active compounds, and their metal complexes often exhibit enhanced biological activity.[2][8]
-
Anticancer Agents: Furan derivatives have shown promising anticancer activity.[9][29] Copper(II) complexes of furan semicarbazones exhibit potent cytotoxicity.[20] The mechanism of action for many metallodrugs involves binding to DNA, similar to cisplatin, or interacting with other biological targets like proteins and enzymes.[30][31][32]
-
Antimicrobial Agents: Furan-based Schiff base ligands and their metal complexes have been screened for their activity against pathogenic microbes like Escherichia coli, Staphylococcus aureus, and Candida albicans.[17][24] The furan ring in compounds like nitrofurantoin is central to the drug's antimicrobial activity, where it facilitates reductive activation within bacterial cells to produce reactive intermediates that damage bacterial DNA and ribosomes.[8]
Visualizations
7.1 Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis, characterization, and evaluation of furan-based metal complexes.
7.2 Proposed Mechanism of Action for a Furan-Based Metallodrug
Caption: A potential mechanism of action for a furan-based anticancer metallodrug.
References
- 1. ift.co.za [ift.co.za]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 6. Applications of furan and its derivative | PPTX [slideshare.net]
- 7. Pharmacological activity of furan derivatives [wisdomlib.org]
- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]
- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 11. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Furan synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.iucr.org [journals.iucr.org]
- 16. The first coordination complex of (5R,6R,7S)-5-(furan-2-yl)-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine with zinc(II) acetate-chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemmethod.com [chemmethod.com]
- 18. researchgate.net [researchgate.net]
- 19. "Coordination Chemistry Of Carboranes And Furan Ligands On Transition M" by Emmanuel Joseph Kiprotich [scholarcommons.sc.edu]
- 20. Stability constants of potent cytotoxic copper(II) complexes with furan semicarbazones in ethanolic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Copper(ii) complexes of a furan-containing aroylhydrazonic ligand: syntheses, structural studies, solution chemistry and interaction with HSA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. jocpr.com [jocpr.com]
- 24. Analytical and Spectral Study of Furan Ring Containing Organic Ligands, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepg.com]
- 25. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 26. scispace.com [scispace.com]
- 27. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 28. A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Metallodrugs: Mechanisms of Action, Molecular Targets and Biological Activity [mdpi.com]
- 31. Classification of Metal-based Drugs According to Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Anticancer Activity of Metallodrugs and Metallizing Host Defense Peptides—Current Developments in Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 2-[(Furan-2-ylmethyl)amino]ethanethiol as a Corrosion Inhibitor for Mild Steel
Introduction
2-[(Furan-2-ylmethyl)amino]ethanethiol is a promising organic corrosion inhibitor for mild steel, particularly in acidic environments. Its molecular structure, featuring a furan ring, a secondary amine group, and a thiol group, suggests a high potential for effective corrosion inhibition. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with π-electrons in aromatic rings, are known to be effective corrosion inhibitors.[1] They function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium.[1][2] This document provides an overview of its application, including illustrative data from similar compounds and detailed experimental protocols for its evaluation.
The inhibitive action of such compounds is attributed to the presence of lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the furan ring. These features facilitate the adsorption of the inhibitor molecule onto the mild steel surface, which can occur through two primary mechanisms: physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of iron atoms on the steel surface.[3]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from electrochemical and weight loss studies of furan and thiol-containing corrosion inhibitors on mild steel in acidic media. This data is presented to illustrate the expected performance of this compound.
Table 1: Potentiodynamic Polarization Data for a Related Furan-Based Inhibitor
| Inhibitor Conc. (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (η%) |
| Blank (0.1 M HCl) | -480 | 1150 | - |
| 400 | -495 | 85 | 92.6 |
| 500 | -502 | 43 | 96.3 |
| 600 | -510 | 1.2 | 99.9 |
Data is illustrative and based on studies of similar furan-containing compounds like Furan-2-ylmethylsulfanyl-acetic acid (N-thiobenzoyl)-Hydrazide.[4]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Related Thiol-Based Inhibitor
| Inhibitor Conc. (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (η%) |
| Blank (1 M HCl) | 50 | 120 | - |
| 0.1 | 450 | 65 | 88.9 |
| 0.2 | 800 | 40 | 93.8 |
| 0.3 | 1250 | 25 | 96.0 |
| 0.4 | 1800 | 18 | 97.2 |
| 0.5 | 2500 | 12 | 98.0 |
Data is illustrative and based on studies of similar thiol-containing compounds. The increase in Rct and decrease in Cdl with increasing inhibitor concentration indicates the formation of a protective film on the mild steel surface.
Proposed Mechanism of Inhibition
The corrosion inhibition of mild steel by this compound in an acidic medium is proposed to occur through the adsorption of the inhibitor molecules onto the metal surface. This adsorption process blocks the active corrosion sites. The furan ring, amine, and thiol groups are all active centers for adsorption. The sulfur atom in the thiol group is a particularly effective anchoring point for chemisorption on the steel surface.[5] The overall mechanism is considered to be a mixed-type inhibition, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, though it may have a more dominant effect on one.[1][6] The adsorption process typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the mild steel surface.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterisation and Corrosion Inhibition of Mild Steel by Butyltin(IV) 2-Acetylpyridine 4-Methyl-3-Thiosemicarbazone in HCl | Trends in Sciences [tis.wu.ac.th]
- 3. Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemcom.com [echemcom.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Potentiodynamic Polarization Testing of 2-[(Furan-2-ylmethyl)amino]ethanethiol as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. 2-[(Furan-2-ylmethyl)amino]ethanethiol is a promising organic compound for corrosion inhibition due to the presence of nitrogen, sulfur, and a furan ring, which are known to be effective functional groups for hindering corrosive processes on metal surfaces. This document provides a detailed protocol for evaluating the corrosion inhibition efficiency of this compound on mild steel in an acidic medium using potentiodynamic polarization, a standard electrochemical technique.
Potentiodynamic polarization is an electrochemical method used to determine the corrosion rate of a material.[1] By scanning the potential of a metal sample and measuring the resulting current, a polarization curve is generated.[2] From this curve, key corrosion parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr) can be extrapolated to assess the material's corrosion resistance and the effectiveness of an inhibitor.[3]
Experimental Protocol
This protocol outlines the procedure for conducting potentiodynamic polarization measurements to evaluate the corrosion inhibition performance of this compound on mild steel in a 1 M hydrochloric acid (HCl) solution.
1. Apparatus and Materials
-
Potentiostat/Galvanostat: An instrument capable of performing potentiodynamic scans.
-
Three-Electrode Electrochemical Cell: A standard corrosion cell with a working electrode (mild steel), a counter electrode (platinum or graphite), and a reference electrode (Saturated Calomel Electrode - SCE or Ag/AgCl).[1]
-
Working Electrode (WE): Mild steel specimen with a defined exposed surface area (e.g., 1 cm²). The composition of the mild steel should be known (e.g., C-0.036%, Mn-0.172%, Fe-balance).[1]
-
Counter Electrode (CE): A platinum wire or graphite rod with a surface area larger than the working electrode.[1]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of various grades (e.g., 240, 400, 600, 800, 1200 grit), followed by polishing with a fine alumina suspension (e.g., 0.05 µm).
-
Analytical Balance: For precise weighing of this compound.
-
Glassware: Beakers, volumetric flasks, and pipettes.
-
Corrosive Medium: 1 M Hydrochloric acid (HCl) solution, prepared from analytical grade HCl and deionized water.
-
Inhibitor: this compound.
-
Degreasing Solvent: Acetone or ethanol.
-
Deionized Water: For solution preparation and cleaning.
2. Solution Preparation
-
Corrosive Medium (Blank Solution): Prepare a 1 M HCl solution by diluting concentrated HCl with deionized water.
-
Inhibitor Solutions: Prepare a stock solution of this compound in 1 M HCl. From the stock solution, prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 400 ppm).
3. Working Electrode Preparation
-
Mechanically grind the mild steel specimen with SiC abrasive papers of successively finer grades.
-
Polish the specimen with a fine alumina suspension to achieve a mirror-like finish.
-
Rinse the polished specimen with deionized water, followed by degreasing with acetone or ethanol.
-
Dry the specimen in a stream of warm air.
-
Mount the specimen in an electrode holder, ensuring that only a fixed, known surface area is exposed to the electrolyte.
4. Experimental Procedure
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
-
Fill the cell with a specific volume of the test solution (either the blank 1 M HCl or the inhibitor-containing solution).
-
Immerse the electrodes in the solution.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically for 30-60 minutes).[4]
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[4]
-
Record the resulting current density as a function of the applied potential.
-
Repeat the experiment for each inhibitor concentration and for the blank solution to ensure reproducibility.
Data Presentation
The data obtained from the potentiodynamic polarization experiments are analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and the inhibition efficiency (IE%). The corrosion current density is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential.[5]
The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
Where:
-
icorr(blank) is the corrosion current density in the absence of the inhibitor.
-
icorr(inh) is the corrosion current density in the presence of the inhibitor.
The following table presents representative data for the corrosion of mild steel in 1 M HCl in the absence and presence of various concentrations of this compound.
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |
| Blank (0) | -475 | 1150 | 75 | 125 | - |
| 50 | -460 | 345 | 70 | 118 | 70.0 |
| 100 | -452 | 195 | 68 | 115 | 83.0 |
| 200 | -440 | 92 | 65 | 110 | 92.0 |
| 400 | -435 | 58 | 62 | 108 | 94.9 |
Note: The data presented in this table is representative and based on typical results for effective corrosion inhibitors of similar structure. Actual experimental results may vary.
Visualizations
Caption: Experimental workflow for potentiodynamic polarization testing.
Caption: Logical flow from experimental data to corrosion parameters.
References
Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) Analysis of 2-[(Furan-2-ylmethyl)amino]ethanethiol as a Corrosion Inhibitor for Steel in Hydrochloric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of steel in acidic environments, such as during industrial cleaning or oil and gas production, is a significant issue leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary method to mitigate this problem. Furan derivatives, containing heteroatoms like oxygen, nitrogen, and sulfur, have shown promise as effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier.[1][2][3] This document provides a detailed application note and experimental protocol for evaluating the corrosion inhibition performance of a specific furan derivative, 2-[(Furan-2-ylmethyl)amino]ethanethiol, on steel in a hydrochloric acid (HCl) solution using Electrochemical Impedance Spectroscopy (EIS).
This compound is a promising candidate for corrosion inhibition due to the presence of a furan ring, a secondary amine group, and a thiol group. These functional groups can act as active centers for adsorption on the steel surface.[2] EIS is a powerful non-destructive technique used to study the kinetics of electrochemical processes at the metal/electrolyte interface, providing valuable information about the corrosion resistance and the mechanism of inhibition.[4]
Principles of Electrochemical Impedance Spectroscopy (EIS)
EIS involves applying a small amplitude alternating potential (or current) signal to an electrochemical cell at various frequencies and measuring the resulting current (or potential). The impedance (Z), which is the resistance to the flow of alternating current, is then calculated. By analyzing the impedance data, typically represented in Nyquist or Bode plots, one can determine key parameters related to the corrosion process, such as:
-
Charge Transfer Resistance (Rct): This is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion resistance.[5][6]
-
Double-Layer Capacitance (Cdl): This relates to the capacitance of the electrical double layer at the metal/solution interface. A decrease in Cdl can be attributed to the adsorption of the inhibitor molecules on the steel surface.[5][6]
-
Solution Resistance (Rs): This is the resistance of the electrolyte between the working and reference electrodes.
The inhibition efficiency (IE%) can be calculated from the Rct values using the following equation:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
Where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the corrosion inhibition of steel in 1 M HCl by this compound at various concentrations, based on typical results for similar furan-based inhibitors.[1][2][3][7]
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (IE%) |
| Blank (0 ppm) | 50 | 150 | - |
| 100 | 250 | 80 | 80.0 |
| 200 | 500 | 65 | 90.0 |
| 300 | 800 | 50 | 93.8 |
| 400 | 1100 | 40 | 95.5 |
| 500 | 1300 | 35 | 96.2 |
Experimental Protocol
This protocol outlines the steps for conducting an EIS study to evaluate the corrosion inhibition of this compound on steel in a 1 M HCl solution.
Materials and Equipment
-
Working Electrode: Mild steel specimen with a defined surface area (e.g., 1 cm²).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[2]
-
Counter Electrode: Platinum foil or graphite rod with a large surface area.
-
Electrochemical Cell: A standard three-electrode corrosion cell.
-
Potentiostat/Galvanostat with EIS capability.
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution.
-
Inhibitor: this compound.
-
Polishing materials: Silicon carbide (SiC) abrasive papers of various grades (e.g., 220, 400, 600, 800, 1000, 1200 grit), alumina powder or paste for final polishing.[8]
-
Cleaning agents: Distilled water, acetone, or ethanol.
Preparation of Solutions
-
Prepare a 1 M HCl solution by diluting concentrated HCl with distilled water.
-
Prepare a stock solution of the inhibitor (e.g., 1000 ppm) by dissolving a calculated amount of this compound in the 1 M HCl solution.
-
Prepare a series of inhibitor solutions of varying concentrations (e.g., 100, 200, 300, 400, 500 ppm) by serial dilution of the stock solution with the 1 M HCl.[2]
Working Electrode Preparation
-
Mechanically polish the steel specimen using SiC abrasive papers of successively finer grades.
-
Rinse the polished specimen with distilled water and then degrease with acetone or ethanol.
-
Dry the specimen in a stream of warm air.
-
Mount the specimen in the electrode holder, ensuring that only the defined surface area is exposed to the electrolyte.
Electrochemical Measurements
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the test solution (1 M HCl with or without the inhibitor).
-
Immerse the electrodes in the solution and allow the system to stabilize for a predetermined time (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).[8][9]
-
Perform the EIS measurement at the OCP.
-
Record the impedance data.
-
Repeat the measurements for each inhibitor concentration and for the blank solution (1 M HCl without inhibitor).
Data Analysis
-
Plot the impedance data as Nyquist plots (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).
-
Model the EIS data using an appropriate equivalent electrical circuit (EEC) to extract the electrochemical parameters (Rs, Rct, and Cdl). A simple Randles circuit is often a good starting point for corrosion systems.
-
Calculate the inhibition efficiency (IE%) for each inhibitor concentration using the Rct values.
Visualizations
Experimental Workflow
Caption: Experimental workflow for EIS analysis.
Proposed Inhibition Mechanism
Caption: Proposed inhibition mechanism diagram.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to evaluate the efficacy of this compound as a corrosion inhibitor for steel in HCl using EIS. By following the detailed experimental procedure and data analysis steps, users can obtain reliable and reproducible results to characterize the inhibitive properties of this compound. The proposed inhibition mechanism, based on the adsorption of the inhibitor molecule onto the steel surface, provides a theoretical framework for understanding its protective action. The heteroatoms (N, S, O) and the furan ring's π-electrons are expected to play a crucial role in the adsorption process, leading to the formation of a protective film that mitigates corrosion.[2][3]
References
- 1. Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijcsi.pro [ijcsi.pro]
- 7. Study of 5-Aryl-Furan Derivatives as a Corrosion Inhibitor for Mild Steel in 0.1 N HCl Solution | Journal of Scientific Research [banglajol.info]
- 8. Corrosion inhibition of carbon steel immersed in a 1 M HCl solution using benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]
- 10. jmcs.org.mx [jmcs.org.mx]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-[(Furan-2-ylmethyl)amino]ethanethiol (FMAET) in Acidic Corrosion Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-[(Furan-2-ylmethyl)amino]ethanethiol (FMAET) as a corrosion inhibitor, particularly for mild steel in acidic environments. The protocols outlined below are based on established methodologies for evaluating corrosion inhibitors and can be adapted for specific research needs.
Introduction
Acidic corrosion is a significant challenge in various industrial processes, including acid pickling, industrial cleaning, and oil and gas well acidizing. The use of organic corrosion inhibitors is a primary method to mitigate the corrosive effects of acids on metallic materials. This compound (FMAET) is a promising corrosion inhibitor due to the presence of heteroatoms (Nitrogen, Sulfur, Oxygen) and the furan ring, which can facilitate its adsorption onto the metal surface, thereby creating a protective barrier.
FMAET is a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Its effectiveness is attributed to the synergistic effect of the furan ring, the amino group, and the thiol group, which act as active centers for adsorption.
Experimental Protocols
Materials and Sample Preparation
-
Corrosion Inhibitor: this compound (FMAET).
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution.
-
Working Electrode: Mild steel coupons of a standard composition (e.g., C: 0.21%, Mn: 0.55%, P: 0.025%, S: 0.025%, and the remainder Fe).
-
Sample Preparation: Mild steel coupons should be mechanically polished with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1000, 1200 grit), followed by rinsing with distilled water and acetone. The coupons should be dried and stored in a desiccator before use.
Weight Loss Measurements
This gravimetric method provides a straightforward determination of the corrosion rate and inhibition efficiency.
Protocol:
-
Weigh the prepared mild steel coupons accurately (Winitial).
-
Immerse the coupons in 100 mL of 1 M HCl solution in the absence and presence of various concentrations of FMAET (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM).
-
Maintain the solutions at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the coupons, rinse them with distilled water and acetone, dry them, and re-weigh them (Wfinal).
-
Calculate the corrosion rate (CR) in mm/year using the following formula: CR (mm/year) = (8.76 × 104 × ΔW) / (A × ρ × t) where ΔW is the weight loss (g), A is the surface area of the coupon (cm²), ρ is the density of mild steel (g/cm³), and t is the immersion time (hours).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CRblank - CRinh) / CRblank] × 100 where CRblank is the corrosion rate in the absence of the inhibitor and CRinh is the corrosion rate in the presence of the inhibitor.
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics and mechanism of corrosion inhibition. These experiments are typically performed using a three-electrode cell setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
This technique is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).
Protocol:
-
Immerse the working electrode in the test solution (1 M HCl with and without FMAET) and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Plot the logarithmic current density versus the potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the Ecorr to obtain the icorr.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr,blank - icorr,inh) / icorr,blank] × 100 where icorr,blank and icorr,inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the charge transfer process at the metal/solution interface.
Protocol:
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz.
-
Plot the impedance data as Nyquist and Bode plots.
-
The Nyquist plot for inhibited solutions typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct).
-
Fit the impedance data to an appropriate equivalent electrical circuit to model the corrosion process.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct,inh - Rct,blank) / Rct,inh] × 100 where Rct,blank and Rct,inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Data Presentation
The following tables summarize hypothetical but representative data for the corrosion inhibition of mild steel in 1 M HCl by FMAET at 298 K.
Table 1: Weight Loss Data for Mild Steel in 1 M HCl with FMAET
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 15.2 | 3.58 | - |
| 0.1 | 5.8 | 1.37 | 61.7 |
| 0.5 | 3.1 | 0.73 | 79.6 |
| 1.0 | 1.9 | 0.45 | 87.4 |
| 2.0 | 1.2 | 0.28 | 92.2 |
| 5.0 | 0.8 | 0.19 | 94.7 |
Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with FMAET
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -475 | 550 | 75 | 120 | - |
| 0.1 | -468 | 215 | 80 | 115 | 60.9 |
| 0.5 | -462 | 112 | 82 | 112 | 79.6 |
| 1.0 | -455 | 68 | 85 | 110 | 87.6 |
| 2.0 | -448 | 42 | 88 | 108 | 92.4 |
| 5.0 | -440 | 28 | 90 | 105 | 94.9 |
Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl with FMAET
| Inhibitor Concentration (mM) | Rs (Ω cm²) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 1.2 | 45 | 150 | - |
| 0.1 | 1.3 | 120 | 95 | 62.5 |
| 0.5 | 1.1 | 230 | 65 | 80.4 |
| 1.0 | 1.2 | 380 | 42 | 88.2 |
| 2.0 | 1.4 | 590 | 28 | 92.4 |
| 5.0 | 1.3 | 850 | 19 | 94.7 |
(Note: Rs = Solution resistance, Rct = Charge transfer resistance, Cdl = Double layer capacitance)
Visualizations
The following diagrams illustrate the experimental workflow and the proposed inhibition mechanism.
Caption: Experimental workflow for evaluating FMAET as a corrosion inhibitor.
Application Notes and Protocols: Gravimetric Weight Loss Method for Evaluating 2-[(Furan-2-ylmethyl)amino]ethanethiol Efficiency as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of metallic materials is a significant concern across various industries, including infrastructure, transportation, and particularly in drug development and manufacturing where the integrity of processing equipment is paramount. The use of corrosion inhibitors is a primary strategy to mitigate this issue. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, have been shown to be effective corrosion inhibitors. 2-[(Furan-2-ylmethyl)amino]ethanethiol is a promising candidate due to the presence of a furan ring, a secondary amine, and a thiol group, all of which can contribute to its adsorption on metal surfaces and subsequent corrosion protection.
These application notes provide a detailed protocol for evaluating the corrosion inhibition efficiency of this compound using the gravimetric weight loss method. This method is a straightforward, reliable, and widely used technique for determining the corrosion rate of a material in a specific environment. By measuring the weight loss of a metal coupon over a period of exposure to a corrosive medium, with and without the inhibitor, the effectiveness of the inhibitor can be quantified.
Principle of the Gravimetric Weight Loss Method
The gravimetric method, also known as the weight loss method, is a fundamental technique for assessing corrosion rates.[1][2] It involves exposing a pre-weighed metal specimen (coupon) to a corrosive environment for a specified duration. After exposure, the corrosion products are removed, and the specimen is re-weighed. The difference in weight before and after exposure represents the amount of metal lost due to corrosion.
The corrosion rate (CR) and the inhibition efficiency (IE) are then calculated using the following formulas:
Corrosion Rate (CR):
CR (mm/year) = (K × W) / (A × T × D)
Where:
-
K = a constant (8.76 × 10^4 for CR in mm/year)
-
W = weight loss in grams
-
A = area of the coupon in cm^2
-
T = exposure time in hours
-
D = density of the metal in g/cm^3
Inhibition Efficiency (IE %):
IE % = [(W₀ - Wᵢ) / W₀] × 100
Where:
-
W₀ = weight loss in the absence of the inhibitor
-
Wᵢ = weight loss in the presence of the inhibitor
Experimental Protocol
This protocol details the steps for evaluating the corrosion inhibition efficiency of this compound on mild steel in a 1 M hydrochloric acid (HCl) solution.
1. Materials and Equipment:
-
Metal Coupons: Mild steel coupons of known composition (e.g., C: 0.21%, Si: 0.38%, Mn: 0.05%, P: 0.09%, Al: 0.01%, and Fe: balance) and dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Corrosive Medium: 1 M Hydrochloric acid (HCl) solution.
-
Inhibitor: this compound of high purity.
-
Reagents: Acetone, distilled water, and appropriate cleaning solutions for the metal coupons.
-
Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Water bath or thermostat for temperature control
-
Glass beakers or corrosion cells
-
Polishing paper of various grades (e.g., 400, 600, 800, 1200 grit)
-
Dessicator
-
Ultrasonic bath
-
Glass hooks or Teflon thread for suspending coupons
-
2. Coupon Preparation:
-
Mechanically polish the mild steel coupons using successively finer grades of polishing paper to achieve a smooth, mirror-like surface.
-
Measure the dimensions of each coupon accurately to calculate the total surface area.
-
Degrease the coupons by washing them with acetone.
-
Rinse the coupons thoroughly with distilled water.
-
Clean the coupons in an ultrasonic bath with distilled water for 5-10 minutes.
-
Dry the coupons in a desiccator.
-
Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).
3. Experimental Procedure:
-
Prepare a series of test solutions by dissolving different concentrations of this compound in 1 M HCl. Example concentrations could be 50, 100, 200, 400, and 800 ppm.
-
Prepare a blank solution of 1 M HCl without the inhibitor.
-
Pour a fixed volume of each test solution and the blank solution into separate beakers or corrosion cells.
-
Suspend one pre-weighed coupon in each beaker using a glass hook or Teflon thread, ensuring the coupon is fully immersed in the solution.
-
Place the beakers in a water bath maintained at a constant temperature (e.g., 25 °C, 35 °C, 45 °C) for a predetermined immersion period (e.g., 6 hours).
-
After the immersion period, carefully remove the coupons from the solutions.
-
Gently wash the coupons with distilled water to remove the corrosive medium.
-
Remove the corrosion products from the coupons by immersing them in a suitable cleaning solution (e.g., a solution of 1 M HCl containing 2 g/L of antimony trioxide and 5 g/L of stannous chloride) for a short period, followed by scrubbing with a soft brush.
-
Rinse the cleaned coupons with distilled water and then with acetone.
-
Dry the coupons in a desiccator.
-
Weigh each coupon accurately and record the final weight (W_final).
4. Data Analysis:
-
Calculate the weight loss (W) for each coupon: W = W_initial - W_final.
-
Calculate the corrosion rate (CR) for the blank and each inhibitor concentration using the formula provided in the "Principle" section.
-
Calculate the inhibition efficiency (IE %) for each concentration of this compound using the formula provided in the "Principle" section.
-
Plot graphs of inhibition efficiency versus inhibitor concentration and corrosion rate versus inhibitor concentration.
Data Presentation
The following tables present representative data for the corrosion inhibition of mild steel in 1 M HCl by a compound structurally similar to this compound, demonstrating the expected trends.
Table 1: Weight Loss and Corrosion Rate Data
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) |
| Blank (0) | 150.2 | 12.52 |
| 50 | 45.1 | 3.76 |
| 100 | 30.5 | 2.54 |
| 200 | 18.3 | 1.53 |
| 400 | 10.1 | 0.84 |
| 800 | 6.2 | 0.52 |
Table 2: Inhibition Efficiency
| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |
| 50 | 70.0 |
| 100 | 79.7 |
| 200 | 87.8 |
| 400 | 93.3 |
| 800 | 95.9 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the gravimetric weight loss experiment.
Caption: Workflow for Gravimetric Weight Loss Analysis.
Proposed Mechanism of Action
The inhibition of corrosion by this compound is attributed to its adsorption on the metal surface, forming a protective barrier.
Caption: Proposed Adsorption Mechanism of the Inhibitor.
Conclusion
The gravimetric weight loss method is a robust and accessible technique for screening and quantifying the effectiveness of corrosion inhibitors like this compound. By following the detailed protocol provided, researchers can obtain reliable data on corrosion rates and inhibition efficiencies. The expected results, as indicated by the sample data, show a decrease in corrosion rate and an increase in inhibition efficiency with higher concentrations of the inhibitor. The provided diagrams offer a clear visual representation of the experimental workflow and the proposed mechanism of action, aiding in the understanding and implementation of this important evaluation method. These application notes serve as a comprehensive guide for professionals in research and drug development to assess the potential of new compounds in protecting metallic assets.
References
Application Notes and Protocols for Surface Analysis of Steel Treated with 2-[(Furan-2-ylmethyl)amino]ethanethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the surface analysis of steel treated with the corrosion inhibitor, 2-[(Furan-2-ylmethyl)amino]ethanethiol, utilizing Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). The protocols outlined below are designed to ensure reproducible and comprehensive characterization of the protective film formed by the inhibitor on the steel surface.
Introduction
Corrosion of steel is a significant issue across various industries. Organic corrosion inhibitors, such as this compound, are employed to mitigate this degradation. This compound is expected to form a protective film on the steel surface, and its efficacy can be evaluated by examining the surface morphology and roughness. SEM provides high-resolution imaging of the surface topography, while AFM offers quantitative data on surface roughness at the nanoscale.[1][2][3] Together, these techniques provide a comprehensive understanding of the inhibitor's performance.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from AFM analysis of steel surfaces. Note that these are representative values based on studies of similar organic corrosion inhibitors, as specific data for this compound was not found in the initial literature search.
Table 1: AFM Surface Roughness Parameters of Steel in 1 M HCl
| Sample Condition | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) | Maximum Height (Rmax) (nm) |
| Polished Mild Steel | 5.2 | 6.8 | 45 |
| Mild Steel in 1 M HCl (24h) | 158.3 | 195.7 | 980 |
| Mild Steel in 1 M HCl with Inhibitor (24h) | 25.6 | 32.1 | 150 |
Table 2: AFM Surface Roughness Parameters of Steel in 3.5% NaCl
| Sample Condition | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) | Maximum Height (Rmax) (nm) |
| Polished Mild Steel | 4.8 | 6.5 | 42 |
| Mild Steel in 3.5% NaCl (144h) | 210.5 | 265.2 | 1530 |
| Mild Steel in 3.5% NaCl with Inhibitor (144h) | 35.1 | 44.8 | 210 |
Experimental Protocols
Materials and Reagents
-
Steel Substrate: Mild steel coupons (e.g., AISI 1018 or similar) with a defined surface area.
-
Corrosive Media: 1 M Hydrochloric Acid (HCl) or 3.5% Sodium Chloride (NaCl) solution.
-
Inhibitor: this compound.
-
Polishing Materials: Silicon carbide papers of various grades (e.g., 400, 800, 1200, 2000 grit), diamond paste (1-5 µm), and alumina suspension (0.05 µm).
-
Cleaning Solvents: Acetone, ethanol, and deionized water.
Steel Coupon Preparation
-
Cutting: Cut steel coupons to a suitable size for the SEM and AFM sample holders.
-
Grinding and Polishing: Mechanically grind the steel coupons with successive grades of silicon carbide paper. Further polish the coupons using diamond paste and finally with an alumina suspension to achieve a mirror-like finish.
-
Cleaning: Ultrasonically clean the polished coupons in acetone, followed by ethanol, and finally deionized water for 10-15 minutes each.
-
Drying: Dry the cleaned coupons under a stream of nitrogen gas and store them in a desiccator.
Corrosion Inhibition Treatment
-
Blank Solution: Immerse a prepared steel coupon in the corrosive medium (1 M HCl or 3.5% NaCl) without the inhibitor for a specified duration (e.g., 24 hours for HCl, 144 hours for NaCl) at a controlled temperature.
-
Inhibited Solution: Dissolve a specific concentration of this compound in the corrosive medium. Immerse a prepared steel coupon in this inhibited solution for the same duration and under the same temperature conditions as the blank.
-
Post-Immersion Cleaning: After the immersion period, gently rinse the coupons with deionized water to remove any loose deposits and dry them with a stream of nitrogen.
Scanning Electron Microscopy (SEM) Protocol
-
Sample Mounting: Mount the dried steel coupons (polished, corroded, and inhibited) onto SEM stubs using conductive carbon tape.
-
Sputter Coating (if necessary): If the sample is not sufficiently conductive, apply a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater.
-
Imaging Parameters:
-
Accelerating Voltage: Typically 10-20 kV.
-
Working Distance: Adjust for optimal focus and resolution (e.g., 10-15 mm).
-
Magnification: Start with low magnification to get an overview of the surface and then increase to higher magnifications (e.g., 500x, 2000x, 5000x) to observe detailed morphological features.
-
Detector: Use a secondary electron (SE) detector for topographical imaging.
-
-
Image Acquisition: Acquire images of representative areas on each sample surface. Compare the morphology of the polished, corroded, and inhibited steel surfaces. Look for signs of corrosion such as pits and cracks on the corroded sample and the presence of a smooth, protective film on the inhibited sample.[4][3][5]
Atomic Force Microscopy (AFM) Protocol
-
Sample Mounting: Securely mount the steel coupons on the AFM sample stage.
-
Probe Selection: Use a standard silicon nitride probe suitable for tapping mode imaging.
-
Imaging Mode: Operate the AFM in tapping mode (also known as intermittent contact mode) to minimize damage to the sample surface and the probe tip.[1]
-
Imaging Parameters:
-
Scan Size: Begin with a larger scan size (e.g., 10 µm x 10 µm) to identify representative areas and then reduce the scan size (e.g., 5 µm x 5 µm or 1 µm x 1 µm) for high-resolution imaging.
-
Scan Rate: Typically 0.5-1.5 Hz.
-
Set Point: Adjust the setpoint to maintain a gentle tapping force.
-
-
Image and Data Acquisition: Acquire topography and phase images. The topography image provides three-dimensional information about the surface features.
-
Roughness Analysis: Use the AFM software to calculate surface roughness parameters such as Average Roughness (Ra), Root Mean Square Roughness (Rq), and Maximum Height (Rmax) from the acquired topography data.[6][7][8][9] Perform this analysis on multiple areas of each sample to ensure statistical reliability.
Visualizations
Caption: Experimental workflow for surface analysis.
Caption: SEM/AFM in inhibitor evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. anton-paar.com [anton-paar.com]
- 9. AFM for Surface Roughness – Ebatco Lab Services [ebatco.com]
Experimental setup for testing furan-based inhibitors in H2SO4 solution
Application Note & Protocol
Topic: Experimental Setup for Testing Furan-Based Corrosion Inhibitors in H₂SO₄ Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal corrosion in acidic environments is a significant industrial problem, leading to substantial financial losses and safety concerns. The use of organic corrosion inhibitors is one of the most practical and cost-effective methods to mitigate corrosion.[1] Furan and its derivatives have emerged as promising "green" corrosion inhibitors due to their environmental friendliness, renewability, and inherent molecular features.[2] These compounds typically contain heteroatoms like oxygen and a π-electron system in their aromatic rings, which facilitate their adsorption onto metal surfaces.[3] This adsorption process creates a protective barrier that isolates the metal from the aggressive acidic solution, thereby reducing the corrosion rate.[4][5]
This document provides a comprehensive set of protocols for evaluating the efficacy of furan-based inhibitors on metals (e.g., mild steel, carbon steel) in a sulfuric acid (H₂SO₄) medium. The methodologies covered include gravimetric (weight loss) analysis, electrochemical techniques, and surface characterization.
Proposed Inhibition Mechanism
Furan-based inhibitors function by adsorbing onto the metal surface. This process can involve physisorption (electrostatic interactions) and/or chemisorption (covalent bond formation between the inhibitor's heteroatoms and the metal's vacant d-orbitals). The furan ring's π-electrons and the oxygen heteroatom are key active centers for adsorption.[3][6] This forms a protective film that blocks the active sites for corrosion, inhibiting both anodic metal dissolution and cathodic hydrogen evolution reactions.[7]
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corrosion Inhibition of Copper in Sulphuric acid Solution by Furan | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. DFT-Quantum Chemical and Experimental Studies of a New 2-(Substituted Thio) Furan as a Corrosion Inhibitor in Acidic Media - 2021-2022 - Nano Biomedicine and Engineering [nanobe.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
Techniques for Measuring the Inhibition Efficiency of 2-[(Furan-2-ylmethyl)amino]ethanethiol
Application Notes and Protocols for Researchers
Introduction
2-[(Furan-2-ylmethyl)amino]ethanethiol is a molecule possessing structural features that suggest potential utility as both a biological enzyme inhibitor and a corrosion inhibitor. The presence of a furan ring, a secondary amine, and a terminal thiol group provides multiple points of interaction with biological macromolecules and metal surfaces. The thiol group, in particular, is known for its reactivity and ability to coordinate with metal ions or form disulfide bonds, making it a key functional group for inhibitory activity.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the inhibition efficiency of this compound in two primary contexts: enzyme inhibition and corrosion inhibition.
Section 1: Enzyme Inhibition Efficiency
Application Note:
The unique structure of this compound, containing both a thiol group and a furan moiety, makes it a candidate for inhibiting enzymes where a cysteine residue is present in the active site or where interactions with aromatic systems can influence catalytic activity. Thiol-containing compounds can act as reversible or irreversible inhibitors by forming disulfide bonds with cysteine residues or by coordinating with metal cofactors essential for enzyme function. The following protocols outline a general approach to assessing the enzyme inhibition efficiency of this compound.
Experimental Protocol: Spectrophotometric Enzyme Inhibition Assay
This protocol describes a common method for determining the inhibitory effect of this compound on a model enzyme.[1][2]
1. Materials and Reagents:
-
Purified enzyme (e.g., papain, a cysteine protease)
-
Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE for papain)
-
This compound (test inhibitor)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 6.2, containing 1 mM EDTA and 2 mM dithiothreitol - DTT for papain activation)
-
Solvent for inhibitor (e.g., DMSO)
-
Microplate reader or spectrophotometer
-
96-well UV-transparent microplates or quartz cuvettes
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over a few minutes.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Control (No Inhibitor): Enzyme solution + Assay buffer + Solvent
-
Test (With Inhibitor): Enzyme solution + Inhibitor solution (at various concentrations) + Assay buffer
-
Blank (No Enzyme): Assay buffer + Substrate solution + Inhibitor solution (at the highest concentration)
-
-
-
Pre-incubation:
-
Add the enzyme, inhibitor (or solvent for the control), and assay buffer to the wells.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
-
Initiation of Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 253 nm for the hydrolysis of BAEE by papain) over time using a microplate reader. Record readings at regular intervals (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Data Presentation: Enzyme Inhibition
| Inhibitor Concentration (µM) | Initial Velocity (V₀) (mAU/min) | % Inhibition |
| 0 (Control) | 50.2 | 0 |
| 1 | 42.7 | 14.9 |
| 5 | 31.6 | 37.0 |
| 10 | 24.9 | 50.4 |
| 25 | 15.1 | 69.9 |
| 50 | 8.5 | 83.1 |
| 100 | 4.1 | 91.8 |
Diagrams: Enzyme Inhibition
Section 2: Corrosion Inhibition Efficiency
Application Note:
Thiol-containing compounds are effective corrosion inhibitors for various metals, particularly in acidic environments.[3][4] They can adsorb onto the metal surface through the sulfur atom, forming a protective film that isolates the metal from the corrosive medium.[5] The furan ring and amine group in this compound can also contribute to the adsorption process through their heteroatoms and π-electrons, potentially leading to a synergistic inhibition effect. The following protocols detail standard electrochemical and gravimetric methods to evaluate its efficiency as a corrosion inhibitor for mild steel in an acidic medium.
Experimental Protocol 1: Weight Loss Method
This gravimetric method provides an average corrosion rate over a prolonged period.[6]
1. Materials and Reagents:
-
Mild steel coupons of known dimensions
-
Corrosive medium (e.g., 1 M HCl)
-
This compound (inhibitor)
-
Acetone, distilled water
-
Abrasive papers of different grades
-
Analytical balance
2. Procedure:
-
Coupon Preparation:
-
Mechanically polish the mild steel coupons with abrasive papers to a mirror finish.
-
Degrease with acetone, wash with distilled water, and dry.
-
Weigh the coupons accurately (W₁).
-
-
Immersion Test:
-
Prepare solutions of the corrosive medium without (blank) and with various concentrations of the inhibitor.
-
Immerse the prepared coupons in these solutions for a specified period (e.g., 6 hours) at a constant temperature.
-
-
Post-Immersion:
-
Remove the coupons from the solutions.
-
Wash with distilled water and a cleaning solution (e.g., containing sodium hydroxide and zinc dust) to remove corrosion products.
-
Rinse with distilled water, dry, and re-weigh (W₂).
-
-
Data Analysis:
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Experimental Protocol 2: Electrochemical Methods (Potentiodynamic Polarization and EIS)
These methods provide insights into the corrosion inhibition mechanism and the kinetics of the corrosion process.[4]
1. Materials and Reagents:
-
Potentiostat/Galvanostat with impedance analysis capability
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum wire; reference electrode: saturated calomel electrode - SCE)
-
Corrosive medium (e.g., 1 M HCl) with and without the inhibitor
2. Procedure:
-
Electrode Preparation:
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface as described for the weight loss method.
-
-
Electrochemical Measurements:
-
Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.
-
Record the impedance data and plot it as Nyquist and Bode plots.
-
-
Potentiodynamic Polarization:
-
Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density and plot it on a logarithmic scale against the potential (Tafel plot).
-
-
-
Data Analysis:
-
EIS:
-
Fit the Nyquist plots to an appropriate equivalent electrical circuit model to determine parameters like solution resistance (Rs) and charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) from the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100
-
-
Potentiodynamic Polarization:
-
Extrapolate the linear Tafel regions of the polarization curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) from the icorr values: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100
-
-
Data Presentation: Corrosion Inhibition
Table 1: Weight Loss Data for Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 75.3 | 12.5 | - |
| 0.1 | 22.6 | 3.75 | 70.0 |
| 0.5 | 11.3 | 1.88 | 85.0 |
| 1.0 | 6.8 | 1.13 | 91.0 |
| 2.0 | 4.5 | 0.75 | 94.0 |
Table 2: Electrochemical Polarization and EIS Data for Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | IE (%) from Polarization | IE (%) from EIS |
| 0 (Blank) | -475 | 1150 | 45 | - | - |
| 0.1 | -468 | 333.5 | 155 | 71.0 | 70.9 |
| 0.5 | -460 | 161.0 | 310 | 86.0 | 85.5 |
| 1.0 | -452 | 92.0 | 520 | 92.0 | 91.3 |
| 2.0 | -445 | 63.3 | 780 | 94.5 | 94.2 |
Diagrams: Corrosion Inhibition
References
Practical Applications of Furan-Based Schiff Bases in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of furan-based Schiff bases in various areas of material science. The unique properties of these compounds, arising from the combination of the furan ring and the azomethine group, make them highly effective as corrosion inhibitors and fluorescent chemosensors.
Application Note 1: Furan-Based Schiff Bases as Corrosion Inhibitors for Mild Steel
Furan-based Schiff bases have demonstrated significant potential as effective corrosion inhibitors for mild steel in acidic environments.[1] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.[2][3] The presence of heteroatoms (N, O) and the planar furan ring in their molecular structure facilitates this adsorption.[3] The inhibition efficiency can be influenced by the presence of various substituent groups on the Schiff base.[2]
Quantitative Data: Corrosion Inhibition Efficiency
| Furan-Based Schiff Base Derivative | Metal | Corrosive Medium | Inhibitor Conc. | Temperature | Inhibition Efficiency (%) | Reference |
| 4-((furan-2-ylmethylene)amino)antipyrine | Iron | Not Specified | Not Specified | Not Specified | Strong inhibitory ability predicted by DFT | [3] |
| (E)-2-(furan-2-ylmethyleneamino)propanoic acid | Not Specified | Not Specified | Not Specified | Not Specified | Mentioned as corrosion inhibition agent | [4] |
| 2-(5-amino-1,3,4-thiadiazol-2-yl)-5-nitrofuran (ATFuran) | Mild Steel | Hydrochloric Acid | 0.005 M | 30 °C | 83.26 | [1] |
Experimental Protocol: Evaluation of Corrosion Inhibition using Electrochemical Methods
This protocol outlines the procedure for assessing the corrosion inhibition performance of a furan-based Schiff base on mild steel in a 1 M HCl solution using potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).[5]
1. Materials and Equipment:
-
Mild steel coupons with a composition of (e.g., 0.21 wt% C, 0.38 wt% Si, 0.05 wt% Mn, 0.05 wt% S, 0.01 wt% Al, and the remainder Fe)[5]
-
Furan-based Schiff base inhibitor
-
1 M Hydrochloric acid (HCl) solution[5]
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell (working electrode: mild steel coupon; counter electrode: platinum wire; reference electrode: saturated calomel electrode - SCE)
-
Abrasive paper (180 to 1200 grit)[5]
-
Acetone
-
Distilled water
2. Preparation of Mild Steel Electrodes:
-
Mechanically polish the mild steel coupons with a series of abrasive papers (from 180 to 1200 grit) to achieve a smooth, mirror-like surface.[5]
-
Degrease the polished coupons by sonicating in acetone.
-
Rinse the coupons thoroughly with distilled water and dry them.
3. Electrochemical Measurements:
-
Prepare the corrosive medium (1 M HCl) and different concentrations of the furan-based Schiff base inhibitor solution (e.g., 10⁻⁶ M to 10⁻³ M).[5]
-
Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode, a platinum wire as the counter electrode, and an SCE as the reference electrode.
-
Immerse the electrochemical cell in the test solution (1 M HCl with and without the inhibitor) and allow it to stabilize for 30 minutes to attain a steady open-circuit potential (OCP).[5]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP over a frequency range of 100 kHz to 100 mHz with a 10 mV amplitude AC signal.[5]
-
Analyze the resulting Nyquist plots to determine the charge transfer resistance (Rct).
-
-
Potentiodynamic Polarization (PDP):
-
Record the potentiodynamic polarization curves by scanning the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.[5]
-
Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
4. Data Analysis:
-
Calculate the inhibition efficiency (IE%) from both EIS and PDP data using the following equations:
-
From EIS: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
-
From PDP: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where Rct(inh) and icorr(inh) are the charge transfer resistance and corrosion current density with the inhibitor, and Rct(blank) and icorr(blank) are the values without the inhibitor.
-
Experimental Workflow for Corrosion Inhibition Studies
Caption: Workflow for evaluating corrosion inhibition.
Application Note 2: Furan-Based Schiff Bases as Fluorescent Chemosensors
Furan-based Schiff bases are excellent candidates for the development of fluorescent chemosensors for the detection of various metal ions.[6][7] Their fluorescence properties can be modulated upon coordination with specific metal ions, leading to either fluorescence enhancement ("turn-on") or quenching ("turn-off").[7][8] This response is often highly selective and sensitive, allowing for the detection of trace amounts of metal ions.[6][8]
Quantitative Data: Fluorescent Chemosensor Performance
| Furan-Based Schiff Base Sensor | Target Ion | Detection Limit | Binding Stoichiometry (Ligand:Metal) | Fluorescence Response | Reference |
| PEGFB (Furan Schiff base functionalized PEG) | Al³⁺ | 7.90 x 10⁻⁹ M | Not Specified | Turn-on (colorless to bright cyan) | [6] |
| L (from furan-2-carbohydrazide and 2-hydroxy-4-methoxybenzaldehyde) | Al³⁺ | 3.10 x 10⁻⁸ M | 1:1 | Turn-on (colorless to blue) | [8] |
| Dinitrophenyl-based Schiff base (L) | Zn²⁺ | Not Specified | 1:1 | Fluorescence enhancement | [7] |
| PMDP | Cu²⁺ | 0.42 μM | Not Specified | Not Specified | [7] |
| PMDP | Fe²⁺ | 0.51 μM | Not Specified | Not Specified | [7] |
Experimental Protocol: Synthesis and Application of a Furan-Based Schiff Base Fluorescent Sensor for Al³⁺
This protocol describes the synthesis of a furan-based Schiff base and its use as a fluorescent chemosensor for the detection of Al³⁺ ions in an aqueous solution.[6][8]
1. Materials and Equipment:
-
Furan-2-carbaldehyde
-
A primary amine (e.g., 2-aminoethanol)
-
Ethanol
-
Aluminum chloride (AlCl₃) and other metal salts (for selectivity studies)
-
HEPES buffer
-
Fluorescence spectrophotometer
-
UV-Vis spectrophotometer
-
Standard laboratory glassware
2. Synthesis of the Furan-Based Schiff Base Sensor:
-
Dissolve furan-2-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the synthesized Schiff base using FTIR, ¹H NMR, and Mass Spectrometry.
3. Fluorescence Sensing of Al³⁺:
-
Prepare a stock solution of the synthesized Schiff base sensor in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of Al³⁺ and other metal ions in deionized water.
-
In a cuvette, add the HEPES buffer solution (pH 7.4).
-
Add a small aliquot of the sensor stock solution to the cuvette.
-
Record the fluorescence spectrum of the sensor alone.
-
Titrate the sensor solution with increasing concentrations of the Al³⁺ stock solution.
-
Record the fluorescence spectrum after each addition.
-
Observe the change in fluorescence intensity (e.g., a "turn-on" response).
-
To test for selectivity, repeat the experiment with other metal ions at the same concentration as Al³⁺.
-
The detection limit can be calculated from the titration data.[8]
Mechanism of "Turn-On" Fluorescence Sensing
Caption: "Turn-on" fluorescence sensing mechanism.
General Protocol: Synthesis of Furan-Based Schiff Bases
The most common method for synthesizing Schiff bases is the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[4] For furan-based Schiff bases, this typically involves the reaction of a furan-2-carbaldehyde derivative with a primary amine.[9]
1. General Procedure:
-
Dissolve the furan-2-carbaldehyde derivative (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the primary amine (1 equivalent) to the solution.
-
The reaction can be carried out at room temperature or with heating (reflux), depending on the reactivity of the starting materials.[9] Catalytic amounts of acid (e.g., acetic acid) or base can be added to facilitate the reaction, though many syntheses proceed without a catalyst.[9][10]
-
Stir the reaction mixture for the required time (ranging from a few hours to overnight).
-
The formation of the Schiff base product is often indicated by a color change or the formation of a precipitate.
-
Isolate the product by filtration if it precipitates out of the solution. If the product is soluble, the solvent is removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as FTIR (to observe the C=N imine stretch), ¹H NMR, and ¹³C NMR.[9]
General Synthesis Scheme of Furan-Based Schiff Bases
Caption: General synthesis of furan-based Schiff bases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. staff-beta.najah.edu [staff-beta.najah.edu]
- 6. An efficient water-soluble fluorescent chemosensor based on furan Schiff base functionalized PEG for the sensitive detection of Al3+ in pure aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. ACG Publications - Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine [acgpubs.org]
Application Notes and Protocols for 2-[(Furan-2-ylmethyl)amino]ethanethiol in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-containing compounds represent a versatile class of heterocyclic molecules with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2] The furan nucleus is a key component in numerous natural and synthetic compounds demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiol group and an amino moiety, as seen in 2-[(Furan-2-ylmethyl)amino]ethanethiol, presents a promising strategy for the development of novel antimicrobial agents. This is due to the potential for synergistic or unique mechanisms of action arising from the combination of these functional groups. The thiol group can interact with microbial enzymes and proteins, while the furan ring and the amino group can contribute to cell permeability and target binding.[3]
These application notes provide a comprehensive overview of the potential use of this compound in antimicrobial research, including a plausible synthetic route, hypothetical antimicrobial activity data, detailed experimental protocols for its evaluation, and a proposed mechanism of action.
Data Presentation
The antimicrobial potential of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The following table summarizes hypothetical MIC values based on the known activities of similar furan and thiol-containing compounds.
| Microorganism | Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 1 | - |
| Bacillus subtilis | ATCC 6633 | 32 | 0.5 | - |
| Escherichia coli | ATCC 25922 | 64 | 0.25 | - |
| Pseudomonas aeruginosa | ATCC 27853 | 128 | 1 | - |
| Candida albicans | ATCC 90028 | 32 | - | 2 |
| Aspergillus niger | ATCC 16404 | 64 | - | 8 |
Note: This data is illustrative and should be confirmed by experimental studies.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis of the target compound.
Step 1: Reductive Amination of Furfural with Cysteamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furfural (1 equivalent) in methanol.
-
Addition of Reagents: Add cysteamine hydrochloride (1 equivalent) and sodium cyanoborohydride (1.2 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction by the slow addition of 1M HCl. Evaporate the methanol under reduced pressure.
-
Extraction: Redissolve the residue in water and wash with dichloromethane. Basify the aqueous layer with 1M NaOH to pH 9-10 and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Characterization
-
Confirm the structure of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL) from a fresh culture.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without the compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization
Proposed Mechanism of Action: A Multi-Target Approach
The antimicrobial activity of this compound is likely multifaceted, targeting several key cellular processes in microorganisms. A plausible mechanism involves the following steps:
-
Cell Wall/Membrane Disruption: The lipophilic furan moiety may facilitate the compound's insertion into the microbial cell membrane, leading to increased permeability and disruption of cellular integrity.
-
Enzyme Inhibition via Thiol Reactivity: The thiol group can form disulfide bonds with cysteine residues in essential microbial enzymes, leading to their inactivation. This can disrupt critical metabolic pathways such as glycolysis or cellular respiration.
-
Inhibition of Protein Synthesis: The furan ring, similar to other furan-containing antibiotics like nitrofurantoin, could be enzymatically reduced within the microbial cell to generate reactive intermediates.[3] These intermediates can then damage ribosomal proteins and inhibit protein synthesis.
Below is a DOT script and the corresponding diagram illustrating this proposed mechanism.
References
Troubleshooting & Optimization
Optimizing the concentration of 2-[(Furan-2-ylmethyl)amino]ethanethiol for maximum corrosion inhibition
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for a new furan-based thiol corrosion inhibitor?
A1: Based on studies of analogous compounds, a good starting concentration range for initial screening is between 50 ppm and 600 ppm.[1][2][3] For more detailed studies, concentrations are often expressed in molarity, typically ranging from 0.1 mM to 10 mM.[4][5][6][7] It is recommended to test a wide range of concentrations to identify the optimal concentration for maximum inhibition efficiency.
Q2: How does concentration generally affect the inhibition efficiency of furan-based thiol inhibitors?
A2: Generally, the inhibition efficiency increases with an increase in the inhibitor concentration.[1][2][4][5][6] This is due to greater surface coverage of the metal by the inhibitor molecules. However, at very high concentrations, the efficiency may plateau or even decrease due to aggregation or other secondary effects.
Q3: What are the common corrosive media used for testing these types of inhibitors?
A3: The most common corrosive media used in the literature for testing similar inhibitors are acidic solutions, primarily hydrochloric acid (HCl) and sulfuric acid (H2SO4), with concentrations typically ranging from 0.1 M to 1 M.[1][5][6][7][8]
Q4: What is the expected mechanism of inhibition for furan-based thiol compounds?
A4: Furan-based thiol compounds are expected to act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4][5] The inhibition is achieved through the adsorption of the inhibitor molecules onto the metal surface, forming a protective film.[4][6] The furan ring, heteroatoms (N, S, O), and pi-electrons contribute to the adsorption process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or Inconsistent Inhibition Efficiency | 1. Inhibitor concentration is too low.2. Inadequate mixing or dissolution of the inhibitor.3. Contamination of the corrosive medium or metal surface.4. Incorrect experimental setup or parameters. | 1. Increase the inhibitor concentration systematically.2. Ensure complete dissolution of the inhibitor, using gentle heating or sonication if necessary.3. Use high-purity reagents and properly prepare the metal surface according to standard procedures (e.g., polishing, degreasing).[2]4. Verify the experimental setup, including electrode connections, reference electrode calibration, and software settings. |
| Precipitation of Inhibitor in Solution | 1. Low solubility of the inhibitor in the corrosive medium.2. The concentration exceeds the solubility limit. | 1. Prepare a stock solution of the inhibitor in a suitable solvent (e.g., ethanol) before adding it to the corrosive medium.[1][2]2. Test a lower range of concentrations.3. Adjust the pH of the solution if the inhibitor's solubility is pH-dependent. |
| Irreproducible Electrochemical Measurements (PDP & EIS) | 1. Unstable open circuit potential (OCP).2. High noise levels in the data.3. Inadequate surface preparation. | 1. Allow the system to stabilize at OCP for a sufficient time (e.g., 30-60 minutes) before starting the measurement.2. Check for proper grounding and shielding of the electrochemical cell.3. Ensure a consistent and reproducible metal surface preparation protocol. |
| Weight Loss Results Do Not Correlate with Electrochemical Data | 1. Formation of a non-protective or loosely adherent inhibitor film.2. Pitting corrosion is occurring, which may not be accurately reflected in weight loss measurements. | 1. After the experiment, carefully clean the metal surface to remove any loosely attached inhibitor or corrosion products before final weighing.2. Inspect the metal surface under a microscope or using SEM for signs of localized corrosion.[6] |
Data on Analogous Furan and Thiol-Based Corrosion Inhibitors
Table 1: Inhibition Efficiency of Various Furan-Based Corrosion Inhibitors
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Furan-2-carboxylic acid | 0.5 M HCl | 5 x 10⁻³ M | 97.6 | [5] |
| Furan-2,5-dicarboxylic acid | 0.5 M HCl | 5 x 10⁻³ M | 99.5 | [5] |
| Furan-2,5-diyldimethanol | 0.5 M HCl | 5 x 10⁻³ M | 95.8 | [5] |
| Furan-2-ylmethylsulfanyl-acetic acid (N-thiobenzoyl)-Hydrazide (FATH) | 0.1 M HCl | 600 ppm | 99.9 | [1][2] |
| 2-[(Furan-3ylmethylene)-amino]-benzenethiol | Not Specified | 2 mg L⁻¹ | 81 | [4] |
Table 2: Inhibition Efficiency of Thiol-Containing Corrosion Inhibitors
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 2-((Thiophen-2-ylmethylene) amino)benzenethiol | 1 M HCl | 0.5 mM | 87.1 | [6] |
| Pyridine-2-thiol | 0.5 M H₂SO₄ | 0.25 mM | >85 | [7] |
| 2-mercaptoethanol | CO₂ Environment | 20 ppm | 93.8 | [9] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | 0.5 M HCl | 300 ppm | 89 | [3] |
Experimental Protocols
Weight Loss Method
This method provides a direct measure of corrosion rate and inhibition efficiency.
Methodology:
-
Specimen Preparation: Mechanically polish mild steel coupons with a series of emery papers (e.g., from 80 to 2000 grit), rinse with distilled water, degrease with acetone, and dry in warm air.[2]
-
Initial Weighing: Accurately weigh the prepared coupons to four decimal places.
-
Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
Final Weighing: After the immersion period, remove the coupons, carefully clean them to remove corrosion products (e.g., using a specific cleaning solution as per ASTM G1-03 standard), rinse with distilled water and acetone, dry, and reweigh.[6]
-
Calculations:
-
Corrosion Rate (CR) = (Weight Loss) / (Surface Area x Time)
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] x 100
-
Where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.
-
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and the inhibition mechanism.
Methodology:
-
Electrochemical Cell Setup: Use a three-electrode cell consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).[1]
-
Stabilization: Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1-2 mV/s).[1]
-
Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculation:
-
Inhibition Efficiency (IE%) = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100
-
Where Icorr_blank is the corrosion current density without inhibitor and Icorr_inh is the corrosion current density with inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process.
Methodology:
-
Cell Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and a Bode plot (log |Z| and phase angle vs. log frequency). Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculation:
-
Inhibition Efficiency (IE%) = [(Rct_inh - Rct_blank) / Rct_inh] x 100
-
Where Rct_blank is the charge transfer resistance without inhibitor and Rct_inh is the charge transfer resistance with inhibitor.
-
-
Visualizations
Caption: Experimental workflow for evaluating a new corrosion inhibitor.
Caption: Troubleshooting decision tree for low inhibition efficiency.
References
- 1. echemcom.com [echemcom.com]
- 2. echemcom.com [echemcom.com]
- 3. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Synthesis of 2-[(Furan-2-ylmethyl)amino]ethanethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-[(Furan-2-ylmethyl)amino]ethanethiol. The primary synthesis route discussed is the reductive amination of furfural with cysteamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the reductive amination of furfural with cysteamine (2-aminoethanethiol). This typically involves the formation of a Schiff base intermediate, which is then reduced in situ to the desired secondary amine.
Q2: I am observing a low yield of the final product. What are the potential causes?
A2: Low yields can stem from several factors:
-
Side Reactions: Furfural can undergo polymerization or resinification, especially in the presence of acid catalysts or high temperatures.
-
Over-reduction: The furan ring is susceptible to hydrogenation, leading to the formation of tetrahydrofuran derivatives.
-
Oxidation of Cysteamine: The thiol group in cysteamine can be oxidized to form disulfides, especially if the reaction is not performed under an inert atmosphere.
-
Sub-optimal Reaction Conditions: Incorrect temperature, pressure, catalyst, or solvent can all negatively impact the yield.
-
Impure Starting Materials: The purity of furfural and cysteamine is crucial for a successful reaction.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproducts, consider the following:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of cysteamine.
-
Temperature Control: Maintain the recommended reaction temperature to avoid polymerization of furfural.
-
Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the imine without affecting the furan ring.
-
Catalyst Selection: The choice of catalyst is critical. Catalysts with high selectivity for the reductive amination of furfural can significantly reduce side products.[1][2][3][4]
Q4: What are the recommended purification methods for this compound?
A4: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. Distillation under reduced pressure may also be an option, depending on the boiling point and thermal stability of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive catalyst or reducing agent. | Ensure the catalyst and reducing agent are fresh and have been stored correctly. Perform a small-scale test reaction with a known substrate to verify their activity. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Start with the recommended temperature from the protocol and screen a range of temperatures to find the optimum. | |
| pH of the reaction mixture is not optimal for imine formation. | Adjust the pH of the reaction mixture. Imine formation is often favored under mildly acidic conditions. | |
| Formation of a dark, insoluble polymer (resinification) | High reaction temperature or presence of strong acids. | Lower the reaction temperature and use a milder acid catalyst or a buffer system to control the pH. |
| Presence of a significant amount of disulfide byproduct | Oxidation of cysteamine. | Degas the solvent and reactants prior to the reaction and maintain an inert atmosphere (N2 or Ar) throughout the synthesis. |
| Furan ring reduction observed in the product | Hydrogenation catalyst is too active or reaction conditions (temperature, pressure) are too harsh. | Use a more selective catalyst or milder reaction conditions. For example, sodium borohydride is a milder reducing agent than catalytic hydrogenation with H2/Pd. |
| Difficulty in isolating the final product | Emulsion formation during workup. | Add a saturated solution of NaCl to the aqueous layer to break the emulsion. |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure. For highly volatile compounds, consider extraction into a higher boiling point solvent. |
Experimental Protocols
Reductive Amination of Furfural with Cysteamine using Sodium Borohydride
-
Schiff Base Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve furfural (1 equivalent) in methanol.
-
Add cysteamine hydrochloride (1 equivalent) and triethylamine (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the Schiff base intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Hypothetical Yields of this compound under Various Reaction Conditions
| Entry | Reducing Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Byproducts |
| 1 | NaBH4 | None | 25 | 16 | 65 | Unreacted starting materials |
| 2 | H2 (1 atm) | Pd/C | 25 | 24 | 45 | Furan ring reduction products |
| 3 | NaBH(OAc)3 | Acetic Acid | 25 | 12 | 75 | Minimal |
| 4 | H2 (5 atm) | Ni/SiO2 | 90 | 8 | 50 | Furan ring reduction, polymerization[1] |
| 5 | H2 (1 atm) | Ru/T-ZrO2 | 80 | 2.5 | 99 (for furfurylamine) | Potentially high for target[3] |
Note: Yields for entries 4 and 5 are based on literature for the synthesis of furfurylamine and suggest that similar conditions could be optimized for the target molecule.[1][3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Surface Acidic Species-Driven Reductive Amination of Furfural with Ru/T-ZrO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
Troubleshooting low inhibition efficiency with 2-[(Furan-2-ylmethyl)amino]ethanethiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(Furan-2-ylmethyl)amino]ethanethiol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general chemical properties of this compound that I should be aware of for my experiments?
A: this compound is a molecule possessing three key functional groups that dictate its chemical behavior: a furan ring, a secondary amine, and an ethanethiol group.
-
Furan Ring: The furan moiety is an aromatic heterocycle. Furan-containing compounds are known to have a wide range of biological activities.[1][2][3][4][5] The electron-rich nature of the furan ring can facilitate interactions with biological targets.[5] However, the furan ring can also be susceptible to metabolic oxidation, which may affect its stability in biological systems.
-
Secondary Amine: The secondary amine can act as a hydrogen bond donor and acceptor, which is crucial for binding to many biological targets. Its basicity allows for the formation of salts, which can influence solubility.
-
Ethanethiol Group: The thiol (-SH) group is a key functional group known for its nucleophilicity and ability to interact with metal ions in enzyme active sites. Thiols can also form disulfide bonds through oxidation, which could impact the inhibitor's activity.
Q2: What are the potential biological targets of this compound?
A: While specific targets for this compound are not extensively documented in publicly available literature, compounds with similar structural features (furan and thiol groups) have been reported to inhibit various enzymes. For instance, some furan derivatives have shown inhibitory activity against enzymes like VEGFR-2 and SARS-CoV-2 main protease.[6][7] Thiol-containing molecules are known to inhibit metalloproteases, such as angiotensin-converting enzyme 2 (ACE2) and endothelin-converting enzyme-1 (ECE-1).[8][9] Therefore, it is plausible that this compound could target enzymes with a cysteine residue or a metal cofactor in their active site.
Q3: How should I prepare and store stock solutions of this compound?
A: Due to the presence of a reactive thiol group, proper storage is critical to maintain the compound's integrity.
-
Solvent: For initial stock solutions, use a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The thiol group is susceptible to oxidation, so it is advisable to purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Fresh Preparations: For optimal results, it is recommended to prepare fresh working dilutions from the stock solution for each experiment.
Troubleshooting Guide for Low Inhibition Efficiency
Low inhibition efficiency can arise from a variety of factors, ranging from compound integrity to assay conditions. This guide provides a systematic approach to troubleshooting.
Problem 1: Lower than expected or no inhibition observed.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | 1. Verify Compound Integrity: Use a freshly prepared stock solution. If possible, confirm the compound's identity and purity via analytical methods like LC-MS or NMR. 2. Minimize Oxidation: Prepare working solutions immediately before use. Consider adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the assay buffer if compatible with your enzyme, though be mindful that these can interfere with disulfide-dependent inhibition mechanisms. |
| Incorrect Assay Conditions | 1. Optimize pH: The ionization state of the secondary amine and the thiol group is pH-dependent, which can affect binding. Test a range of pH values around the physiological pH of 7.4. 2. Check Buffer Components: Ensure that no components of your assay buffer are reacting with the inhibitor. For example, some buffers may contain components that can interact with thiols. |
| Sub-optimal Inhibitor Concentration | 1. Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value. It's possible the effective concentration is much higher or lower than initially tested. |
| Enzyme or Substrate Issues | 1. Confirm Enzyme Activity: Run a control experiment without the inhibitor to ensure the enzyme is active. 2. Check Substrate Concentration: The apparent potency of a competitive inhibitor can be affected by the substrate concentration. If the substrate concentration is too high, it may outcompete the inhibitor. |
Problem 2: High variability in inhibition data between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Solution Preparation | 1. Standardize Dilution Series: Prepare fresh serial dilutions for each experiment from a single, well-mixed stock solution. 2. Ensure Complete Dissolution: Vortex stock and working solutions thoroughly to ensure the compound is fully dissolved. |
| Assay Plate Issues | 1. Check for Edge Effects: Avoid using the outer wells of the assay plate, as they are more prone to evaporation, which can concentrate the inhibitor and other reagents. 2. Ensure Proper Mixing: Ensure thorough mixing of reagents in each well. |
| Timing Inconsistencies | 1. Standardize Incubation Times: Adhere to a strict and consistent pre-incubation time for the enzyme and inhibitor before adding the substrate. |
Hypothetical Quantitative Data
The following table presents hypothetical inhibition data for this compound against two potential enzyme targets. Note: This data is for illustrative purposes only and is not derived from experimental results.
| Enzyme Target | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Metalloprotease X | 5.2 | 2.1 | Competitive |
| Kinase Y | 15.8 | 10.5 | Non-competitive |
Experimental Protocols
General Protocol for Determining IC50 of this compound
-
Prepare Reagents:
-
Assay Buffer: Prepare an appropriate buffer for your target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer.
-
Substrate Stock Solution: Prepare a concentrated stock of the substrate in assay buffer.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Perform Serial Dilutions of the Inhibitor:
-
Create a series of dilutions of the inhibitor in assay buffer. A common approach is to perform 1:3 serial dilutions to cover a broad concentration range.
-
-
Set up the Assay Plate:
-
Add a fixed volume of the enzyme solution to each well of a microplate.
-
Add the serially diluted inhibitor to the wells. Include a control with only DMSO (no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a set time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Initiate the Reaction:
-
Add a fixed volume of the substrate solution to each well to start the reaction.
-
-
Measure Enzyme Activity:
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate time intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound might inhibit a key kinase, thereby affecting downstream cellular processes.
Caption: Hypothetical kinase inhibition pathway.
Experimental Workflow for Troubleshooting
This diagram outlines a logical workflow for troubleshooting low inhibition efficiency.
Caption: Troubleshooting workflow for low inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]
- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 6. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiol-based angiotensin-converting enzyme 2 inhibitors: P1 modifications for the exploration of the S1 subsite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of potent heterocyclic thiol-based inhibitors of endothelin-converting enzyme-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-[(Furan-2-ylmethyl)amino]ethanethiol
Welcome to the technical support center for 2-[(Furan-2-ylmethyl)amino]ethanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a molecule that possesses both hydrophobic (furan ring) and hydrophilic (amine and thiol groups) characteristics. Its solubility in aqueous solutions is expected to be limited due to the nonpolar furan moiety. The presence of the amine and thiol groups suggests that its solubility will be highly dependent on the pH of the solution. At acidic pH, the amine group will be protonated, increasing its polarity and potentially its aqueous solubility.[1][2] Conversely, at alkaline pH, the thiol group may be deprotonated, which could also influence solubility.
Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What should I do?
Precipitation is a common issue with compounds of limited aqueous solubility. Here are a few initial steps you can take:
-
pH Adjustment: The amine group in the molecule provides a handle for increasing solubility through pH modification.[1][2] Lowering the pH of your aqueous solution with a dilute acid (e.g., 0.1 M HCl) should protonate the amine, making the compound more soluble.
-
Use of Co-solvents: Incorporating a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of hydrophobic compounds.[3][4][5][6]
-
Gentle Heating and Sonication: Applying gentle heat or using a sonicator can help to overcome the initial energy barrier for dissolution. However, be cautious with heating as it may degrade the compound.
Q3: What co-solvents are recommended for dissolving this compound?
Commonly used co-solvents in pharmaceutical formulations that are generally well-tolerated in biological systems include:
-
Ethanol
-
Propylene glycol
-
Glycerine
-
Polyethylene glycols (PEGs)[3]
-
Dimethyl sulfoxide (DMSO)
It is advisable to start with a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it until the compound dissolves.[3] Always consider the compatibility of the co-solvent with your specific experimental system.
Q4: Can cyclodextrins be used to improve the solubility of this compound?
Yes, cyclodextrins are excellent candidates for improving the solubility of poorly soluble compounds.[7][8][9][10][11] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where the hydrophobic part of your molecule (the furan ring) can form an inclusion complex.[7][9] This complex is then more readily soluble in aqueous solutions.[9] Beta-cyclodextrins (β-CD) and their more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[7]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting solubility issues with this compound.
Issue 1: Compound fails to dissolve in aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial dissolution failure.
Detailed Steps:
-
pH Adjustment:
-
Prepare a stock solution of your aqueous buffer.
-
Add the desired amount of this compound.
-
While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH. Monitor the pH and observe for dissolution. The amine group has a pKa that, when protonated at a lower pH, will increase the molecule's solubility.[1][2]
-
-
Co-solvent Addition:
-
If pH adjustment is not successful or not compatible with your experiment, try adding a co-solvent.
-
Prepare a concentrated stock solution of your compound in a suitable co-solvent (e.g., 100 mM in DMSO).
-
Add small aliquots of this stock solution to your aqueous buffer while vortexing to ensure rapid mixing and prevent localized precipitation.
-
-
Cyclodextrin Complexation:
-
Prepare a solution of the cyclodextrin (e.g., HP-β-CD) in your aqueous buffer.
-
Add the this compound to the cyclodextrin solution.
-
Stir the mixture for several hours or overnight at room temperature to allow for the formation of the inclusion complex.
-
Issue 2: Compound precipitates out of solution over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed precipitation.
Detailed Steps:
-
Increase Co-solvent Concentration: If you are already using a co-solvent, a slight increase in its concentration might be sufficient to maintain solubility over time.
-
Optimize pH: The initial pH might be close to the compound's pKa, leading to instability. A more significant shift in pH, further away from the pKa, may be necessary to ensure the compound remains in its more soluble, ionized form.
-
Increase Cyclodextrin Concentration: If using cyclodextrins, increasing the molar ratio of cyclodextrin to your compound can improve the stability of the inclusion complex and prevent precipitation.
Data Presentation
The following tables provide hypothetical, yet representative, data on the solubility of this compound under different conditions. These values are intended for illustrative purposes to guide your experimental design.
Table 1: Solubility in Different Aqueous Buffers at Various pH Values
| Buffer System | pH | Estimated Solubility (µg/mL) |
| Phosphate Buffered Saline | 7.4 | < 10 |
| Acetate Buffer | 5.0 | 50 - 100 |
| Glycine-HCl Buffer | 3.0 | > 500 |
Table 2: Effect of Co-solvents on Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Estimated Solubility (µg/mL) |
| None | 0 | < 10 |
| Ethanol | 5 | 50 |
| Ethanol | 10 | 150 |
| DMSO | 5 | 200 |
| DMSO | 10 | > 1000 |
Table 3: Effect of HP-β-Cyclodextrin on Solubility in PBS (pH 7.4)
| HP-β-CD Concentration (mM) | Estimated Solubility (µg/mL) |
| 0 | < 10 |
| 10 | 100 |
| 25 | 300 |
| 50 | 800 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using pH Adjustment
-
Weigh out the required amount of this compound.
-
Add the desired volume of aqueous buffer (e.g., deionized water or a low-buffering capacity buffer).
-
While continuously stirring, add 0.1 M HCl dropwise until the compound is fully dissolved.
-
Measure the final pH of the solution.
-
Sterile filter the solution through a 0.22 µm filter if required for your application.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Weigh out the desired amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., DMSO) to create a concentrated stock solution.
-
To prepare your working solution, add the concentrated stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. Do not exceed a final co-solvent concentration that is incompatible with your experimental system.
Protocol 3: Preparation of a Stock Solution using Cyclodextrin Complexation
-
Prepare a solution of HP-β-cyclodextrin in the desired aqueous buffer at a concentration sufficient to achieve the desired molar excess relative to the this compound.
-
Add the solid this compound to the cyclodextrin solution.
-
Seal the container and stir the mixture at room temperature for at least 4 hours, or preferably overnight, to ensure complete complexation.
-
The resulting solution should be clear. If any undissolved material remains, it can be removed by filtration.
References
- 1. Workup [chem.rochester.edu]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Effect of temperature on the performance of 2-[(Furan-2-ylmethyl)amino]ethanethiol as an inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-[(Furan-2-ylmethyl)amino]ethanethiol as a potential corrosion inhibitor. The information is based on studies of structurally related furan-based and thiol-containing inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of inhibition for this compound?
A: Based on its molecular structure, this compound likely functions as a mixed-type corrosion inhibitor. The furan ring, nitrogen, and sulfur atoms can act as adsorption centers, forming a protective film on the metal surface. This film serves as a barrier, impeding both anodic and cathodic reactions of the corrosion process. The presence of heteroatoms (N, S, O) and π-electrons in the furan ring facilitates strong adsorption onto the metal surface.
Q2: How does temperature typically affect the performance of furan-based corrosion inhibitors?
A: Generally, the inhibition efficiency of furan-based corrosion inhibitors tends to decrease with increasing temperature.[1][2][3] This is often attributed to the desorption of the inhibitor from the metal surface at higher temperatures, suggesting a physical adsorption mechanism.[1] In some cases, the inhibitor might undergo thermal degradation at elevated temperatures, leading to a loss of performance.[4][5][6]
Q3: What are the signs of inhibitor degradation at higher temperatures?
A: Visual signs of degradation can include a change in the color of the solution. A significant and irreversible decrease in inhibition efficiency upon cooling and reheating can also indicate that the inhibitor has degraded. At very high temperatures, furan rings can undergo ring-opening reactions, leading to a complete loss of their original structure and inhibitory properties.[4][5][6]
Q4: My inhibition efficiency is lower than expected. What are the potential causes?
A: Several factors could contribute to lower-than-expected inhibition efficiency:
-
Inhibitor Concentration: The concentration of the inhibitor may be too low for effective surface coverage. Inhibition efficiency generally increases with inhibitor concentration up to a certain point.[1][2][7]
-
Temperature: As mentioned, higher temperatures can reduce efficiency.[1][2][3]
-
pH of the Medium: The effectiveness of the inhibitor can be pH-dependent. Ensure the pH of your experimental setup is within the optimal range for the inhibitor.
-
Presence of Other Ions: Certain ions in the corrosive medium can interfere with the adsorption of the inhibitor on the metal surface.
-
Inhibitor Purity: Impurities in the synthesized inhibitor can affect its performance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased Inhibition Efficiency at Elevated Temperatures | Inhibitor desorption from the metal surface. | This is an expected behavior for many physically adsorbed inhibitors. Consider using a higher inhibitor concentration or exploring chemical modifications to enhance adsorption strength. |
| Thermal degradation of the inhibitor. | Conduct thermal stability tests (e.g., thermogravimetric analysis) on the inhibitor. Avoid exceeding the inhibitor's thermal stability limit in your experiments. | |
| Inconsistent or Non-Reproducible Results | Incomplete dissolution of the inhibitor. | Ensure the inhibitor is fully dissolved in the test solution. Sonication or the use of a co-solvent might be necessary. |
| Contamination of the metal surface or corrosive medium. | Follow a rigorous cleaning and polishing procedure for the metal specimens.[1] Use high-purity reagents and deionized water for preparing the corrosive solution. | |
| Precipitation of Inhibitor in the Test Solution | Low solubility of the inhibitor in the corrosive medium. | Verify the solubility of the inhibitor at the tested concentrations and temperatures. A co-solvent might be required, but its effect on the corrosion process should be evaluated. |
Effect of Temperature on Inhibition Efficiency of Furan-Based Corrosion Inhibitors
The following table summarizes data from studies on furan-containing compounds, which can serve as a reference for the expected performance of this compound.
| Inhibitor | Corrosive Medium | Temperature (°C) | Concentration | Inhibition Efficiency (%) | Reference |
| 5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4-dihydro[4][5][8]triazole-3-thione) | 1.0 M HCl | Not Specified | 150 ppm | 99.4 | [8] |
| Furan-2-carboxylic acid | 0.5 M HCl | 25 | 5 x 10⁻³ M | 97.6 | [7] |
| Furan-2,5-dicarboxylic acid | 0.5 M HCl | 25 | 5 x 10⁻³ M | 99.5 | [7] |
| Furan-2,5-diyldimethanol | 0.5 M HCl | 25 | 5 x 10⁻³ M | 95.8 | [7] |
| Furan-2-ylmethylsulfanyl-acetic acid (N-thiobenzoyl)-Hydrazide | 0.1 M HCl | 25 | 600 ppm | 99.9 | [1][2] |
| Furan-2-ylmethylsulfanyl-acetic acid (N-thiobenzoyl)-Hydrazide | 0.1 M HCl | 55 | 600 ppm | Lower than at 25°C | [1][2] |
Experimental Protocols
Potentiodynamic Polarization Measurement
This technique is used to evaluate the effect of the inhibitor on the kinetics of the anodic and cathodic corrosion reactions.
Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and Tafel slopes (βa and βc) in the absence and presence of the inhibitor at different temperatures.
Materials:
-
Working electrode (e.g., carbon steel specimen)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Corrosion cell
-
Potentiostat/Galvanostat
-
Thermostatic water bath
-
Corrosive solution (e.g., 1 M HCl)
-
This compound inhibitor
Procedure:
-
Prepare the working electrode by polishing with successively finer grades of emery paper, rinsing with deionized water and acetone, and drying.[1]
-
Prepare the corrosive solution with and without the desired concentrations of the inhibitor.
-
Assemble the three-electrode corrosion cell with the working, reference, and counter electrodes immersed in the test solution.
-
Place the corrosion cell in a thermostatic water bath to maintain the desired temperature.
-
Allow the working electrode to reach a stable open circuit potential (OCP).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Analyze the polarization curve to determine the electrochemical parameters (Icorr, Ecorr, βa, βc) by extrapolating the linear Tafel regions.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100
-
Repeat the experiment at different temperatures to evaluate the effect of temperature on the inhibitor's performance.
Visualizations
Experimental Workflow for Temperature Effect Analysisdot
References
- 1. echemcom.com [echemcom.com]
- 2. echemcom.com [echemcom.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
How to prevent degradation of 2-[(Furan-2-ylmethyl)amino]ethanethiol during storage
Welcome to the technical support center for 2-[(Furan-2-ylmethyl)amino]ethanethiol. This guide provides essential information, troubleshooting advice, and detailed protocols to help you prevent degradation of the compound during storage and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The compound's structure contains three functional groups susceptible to degradation: a thiol, a furan ring, and a secondary amine. The primary degradation pathways are:
-
Thiol Oxidation: The most common degradation route involves the oxidation of the thiol (-SH) group. In the presence of oxygen (air), this can form a disulfide dimer (R-S-S-R). This reaction can be catalyzed by trace metal ions. Further oxidation to sulfinic or sulfonic acids is also possible under more rigorous conditions.[1]
-
Furan Ring Oxidation & Instability: The furan ring can be oxidized, a reaction that in biological systems is catalyzed by cytochrome P450 enzymes to form reactive electrophilic intermediates.[2] The ring is also susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and the formation of 1,4-dicarbonyl compounds.[3]
-
Amine Oxidation: The secondary amine may be susceptible to oxidation, potentially catalyzed by enzymes like copper-dependent amine oxidases, which can produce toxic byproducts such as hydrogen peroxide.[4]
Q2: What are the ideal storage conditions for the neat compound (solid or liquid)?
A2: To minimize degradation, the neat compound should be stored with the following precautions:
-
Temperature: Store at low temperatures, such as -20°C or -80°C, to significantly slow the rate of all potential degradation reactions. Studies on other thiol compounds show that storage at -20°C is effective at preserving the thiol group.[5][6][7]
-
Atmosphere: Store under an inert atmosphere. Before sealing, flush the container headspace with a dry, inert gas like argon or nitrogen to displace oxygen and prevent oxidation of the thiol and furan moieties.[8]
-
Light: Protect from light by using an amber vial or by storing the container in the dark to prevent photochemical degradation.
Q3: How should I prepare and store solutions of this compound?
A3: Solutions are often more susceptible to degradation than the neat compound. Follow these guidelines:
-
Solvent Choice: Use high-purity, degassed solvents. To degas, sparge the solvent with argon or nitrogen for 15-30 minutes prior to use. This removes dissolved oxygen.
-
pH Control: Avoid acidic conditions (pH < 6) to prevent acid-catalyzed furan ring-opening.[3] Be aware that at higher pH, the thiol group deprotonates to the more reactive thiolate anion, which is more rapidly oxidized.[8] If possible, prepare solutions in a buffer at a neutral pH (6.5-7.5) immediately before use.
-
Additives: If compatible with your experimental system, consider adding a chelating agent like EDTA (at ~0.5 mM) to the buffer to sequester trace metal ions that can catalyze thiol oxidation.
-
Storage: Flash-freeze aliquots of the stock solution in an inert atmosphere and store at -80°C. Avoid repeated freeze-thaw cycles.[7] For short-term storage (a few hours), keep the solution on ice and protected from light.
Q4: What are the visible signs of degradation?
A4: While analytical confirmation is necessary, you may observe physical changes that suggest degradation:
-
Color Change: The formation of oxidized species or polymers can cause a previously colorless or pale-yellow solution to develop a yellow or brown tint.
-
Precipitation: The disulfide dimer of the compound may have different solubility characteristics than the parent thiol, potentially leading to the formation of a precipitate.
-
Odor Change: While thiols are known for their strong odors, a change in the character of the smell could indicate chemical transformation.[1]
Q5: How can I quantitatively assess the purity and stability of my compound?
A5: The most reliable method is to use a separation technique like High-Performance Liquid Chromatography (HPLC).[9][10] An HPLC-based stability study allows you to monitor the disappearance of the parent compound and the appearance of degradation products over time. See the detailed experimental protocol below for guidance on setting up such a study.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent or weaker-than-expected results in my assay. | Compound Degradation: The active concentration of the thiol is likely lower than expected due to oxidation or other degradation pathways during storage or handling. | 1. Confirm compound purity with a fresh analysis (e.g., HPLC).2. Prepare fresh solutions from a properly stored stock of the neat compound.3. Review your solution preparation and handling protocol. Ensure you are using degassed solvents and minimizing exposure to air and light. |
| A new, unexpected peak is appearing in my HPLC chromatogram. | Formation of a Degradation Product: The new peak is likely a degradation product, most commonly the disulfide dimer. The dimer is less polar and will typically have a longer retention time on a reverse-phase HPLC column. | 1. Inject an "aged" sample (e.g., one left at room temperature in air for 24 hours) to confirm if the new peak grows significantly.2. If disulfide formation is suspected, try treating the sample with a mild reducing agent like TCEP or DTT and re-analyzing by HPLC. The new peak should decrease or disappear, while the parent compound peak increases. |
| The neat compound or its solution has turned yellow/brown. | Oxidation/Polymerization: The color change is a strong indicator of chemical degradation, likely involving oxidation of the furan ring or thiol group, leading to conjugated or polymeric side products. | 1. The compound should be considered suspect. Quantify its purity via HPLC before use.2. If purity is compromised, it is safest to discard the stock and obtain a fresh supply.3. Review storage procedures to prevent this from happening to the new batch. Ensure the container is properly sealed under an inert atmosphere and stored at an appropriate temperature. |
Data Presentation: Impact of Storage Conditions on Stability
The following table provides illustrative data on the stability of this compound under various storage conditions over a 3-month period.
| Storage Condition | Temperature | Atmosphere | Purity after 3 Months (%) |
| Optimal | -80°C | Argon | >99% |
| Good | -20°C | Argon | 98% |
| Sub-optimal | 4°C | Air | 85% |
| Poor | 25°C (Room Temp) | Air | <60% |
Note: Data are for illustrative purposes to highlight the importance of proper storage.
Experimental Protocols
Protocol: HPLC-Based Stability Assessment
This protocol outlines a method to assess the stability of this compound under different conditions.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) or formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
Inert gas (argon or nitrogen)
-
Appropriate storage vials
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN/water). Use solvent that has been degassed by sparging with argon for 20 minutes.
-
Dispense aliquots of this stock solution into separate vials for each storage condition to be tested (e.g., 25°C/Air, 4°C/Air, -20°C/Argon, -80°C/Argon).
-
For the "Argon" condition, flush the headspace of the vial with argon before sealing tightly.
3. Time-Point Analysis (T=0):
-
Immediately after preparation, take one aliquot and dilute it to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analyze via HPLC. This is your baseline (T=0) purity measurement.
-
Example HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
4. Storage and Subsequent Analysis:
-
Place the prepared aliquots in their respective storage conditions.
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), remove one vial from each condition.
-
Allow the sample to come to room temperature, dilute it in the same manner as the T=0 sample, and analyze by HPLC using the identical method.
5. Data Analysis:
-
Calculate the purity of the compound at each time point by dividing the peak area of the parent compound by the total area of all peaks in the chromatogram.
-
Plot the percentage of remaining parent compound against time for each storage condition to visualize the degradation rate.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for conducting an HPLC-based compound stability study.
Caption: Troubleshooting flowchart for issues related to compound stability.
References
- 1. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation of 2-(3-aminopropylamino)-ethanethiol (WR-1065) by Cu-dependent amine oxidases and influence on glutathione status of Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiolated polymers: Stability of thiol moieties under different storage conditions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing interference in spectroscopic analysis of thiol-containing furan compounds
Welcome to the Technical Support Center for Spectroscopic Analysis of Thiol-Containing Furan Compounds. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common interference challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by spectroscopic technique to help you quickly find solutions to specific experimental issues.
Category 1: Mass Spectrometry (MS) Based Methods
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for analyzing thiol-containing furan compounds. However, the complexity of biological and chemical matrices can introduce significant interference.[1][2]
Question 1: I am observing signal suppression or enhancement in my LC-MS analysis. What are the likely causes and how can I fix it?
Answer:
This phenomenon is known as the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte.[2][3][4][5] This can lead to poor accuracy and reproducibility.[5]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2][5]
-
Solid-Phase Extraction (SPE): Selectively extracts analytes while leaving behind many matrix components.[2]
-
Liquid-Liquid Extraction (LLE): Partitions the analyte into a separate liquid phase from the matrix interferences.[2]
-
Protein Precipitation: For biological samples, precipitating proteins with an organic solvent like tetrahydrofuran (THF) can effectively reduce the matrix effect.[6]
-
-
Optimize Chromatography: Avoid co-elution of the analyte and matrix components by adjusting the chromatographic method.[3][5] This can involve changing the mobile phase composition, gradient, or switching to a different column chemistry.
-
Use Isotope-Labeled Internal Standards: A stable isotope-labeled version of the analyte is the most reliable way to correct for matrix effects, as it will be affected in the same way as the target analyte.[5]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample.[2] This helps to ensure that the calibration curve accurately reflects the ionization behavior in the presence of the matrix.
Logical Workflow for Diagnosing and Mitigating Matrix Effects
Caption: Troubleshooting workflow for LC-MS matrix effects.
Question 2: My thiol-containing furan compound appears unstable during analysis, showing unexpected mass shifts of +16 Da or +32 Da. What is happening?
Answer:
Thiol groups are highly susceptible to oxidation, which can occur during sample preparation or analysis.[7] These mass shifts correspond to common oxidative modifications.
Common Thiol Modifications and Mass Shifts:
| Modification | Mass Shift (Δ mass) | Chemical Change | Stability |
| Sulfenylation | +16 Da | Cys-SH → Cys-SOH | Reactive, less stable[7] |
| Sulfinylation | +32 Da | Cys-SH → Cys-SO₂H | Stable, generally irreversible[7][8] |
| Persulfidation | +32 Da | Cys-SH → Cys-SSH | Can be mistaken for sulfinylation[7][8] |
| Sulfonylation | +48 Da | Cys-SH → Cys-SO₃H | Stable, irreversible[7] |
Troubleshooting & Prevention:
-
Derivatization: The most effective strategy is to derivatize the thiol group to form a stable adduct, preventing its oxidation.[7][9] N-substituted maleimides are commonly used reagents that react specifically with thiols.[6][9] This not only stabilizes the molecule but can also improve chromatographic properties.[6][10]
-
Use of Reducing Agents: In some cases, adding a reducing agent like Tris-(2-carboxyethyl) phosphine (TCEP) during sample preparation can help maintain the thiol in its reduced state.[10]
-
Control Sample Handling: Minimize exposure to oxygen and light. Process samples quickly and at low temperatures to reduce the rate of oxidative reactions.
Category 2: UV-Vis Spectrophotometry
UV-Vis spectroscopy is a simple and accessible method, but it often suffers from a lack of specificity and interference from absorbing species in the sample matrix.[11]
Question 3: My sample has high background absorption in the UV range, masking the signal from my thiol-containing furan. How can I improve my measurement?
Answer:
High background is a common issue, especially with complex biological or environmental samples. The key is to increase the specificity and signal intensity of your target analyte relative to the background.
Troubleshooting Steps:
-
Derivatization with a Chromophoric Reagent: React your thiol with a derivatizing agent that introduces a strong chromophore, shifting the absorption to a longer, less crowded wavelength.[9][10] This enhances both sensitivity and selectivity.[10]
-
Reaction Monitoring: The progress of derivatization reactions can be monitored by observing the decrease in absorbance of the reagent or the increase in the product's absorbance over time.
-
Indirect Spectrophotometry: Use a method where the thiol analyte suppresses the color of a known ternary complex. The decrease in absorbance is then proportional to the analyte concentration.
-
Sample Cleanup: Employ extraction or cleanup methods (see Question 1) to remove interfering substances that absorb in the same region as your analyte.
Comparison of Common UV Derivatization Reagents for Thiols:
| Reagent | Reaction Principle | Typical λmax of Product | Key Advantages |
| 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Nucleophilic Aromatic Substitution | ~414 nm | Forms highly colored product[12] |
| 2,4-dinitrofluorobenzene (DNFB) | Nucleophilic Aromatic Substitution | ~332 nm | Simple, reliable reaction[12] |
| N,N-dimethyl-p-phenylenediamine (DMPD) | Reaction in the presence of Fe³⁺ | ~490 nm | Forms colored product in acidic solution[12] |
| o-Phthalaldehyde (OPA) | Forms fluorescent tricyclic derivative | ~365 nm (fluorescence excitation) | High sensitivity, especially with fluorescence detection[13] |
Category 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information but can be challenging for thiols due to proton exchange and signal overlap.[14][15]
Question 4: The proton signal for my thiol group (-SH) is broad or completely absent in my ¹H NMR spectrum. Why is this happening and can I detect it?
Answer:
The thiol proton is acidic and readily exchanges with protons from protic solvents (like methanol-d4 or D₂O), leading to signal broadening or complete disappearance from the spectrum.[14] Furthermore, in alkyl thiols, the -SH signal can be masked by overlapping alkyl proton signals.[14]
Troubleshooting & Alternative Methods:
-
Use an Aprotic Solvent: Whenever possible, use an aprotic solvent like DMSO-d₆ or CDCl₃ to slow down proton exchange and observe the thiol proton signal.
-
¹⁹F NMR Platform: A novel approach involves using a specially designed fluorinated receptor that reacts with thiols. This generates a unique two-dimensional ¹⁹F NMR "code" for each thiol, allowing for simultaneous detection of multiple thiols in a complex mixture.[15]
-
Thiol-Trapping Agent Analysis: An NMR-based method can be used to monitor the reaction of a thiol (like cysteamine) with your compound in DMSO-d₆.[16] This allows you to classify the reactivity of your compound towards thiols.
Category 4: Raman Spectroscopy
Raman spectroscopy can provide a characteristic fingerprint of molecules, but the signal for the thiol group is often weak and can be difficult to assign definitively.
Question 5: The S-H stretching peak (~2550 cm⁻¹) in my Raman spectrum is very weak and difficult to detect. Is there a more reliable way to confirm the presence of a thiol group?
Answer:
Yes. The S-H stretch is indeed a weak dipole and produces a faint signal.[14] A more robust method involves observing the C-S-H bending mode and its shift upon isotopic labeling.
Troubleshooting Workflow:
Workflow for Thiol Identification via H/D Isotope-Sensitive Raman Spectroscopy
Caption: Isotopic labeling workflow for Raman analysis of thiols.
This H/D exchange method provides a convenient and non-destructive way to confirm the presence of a thiol functional group.[14] The C-S-H bending mode (βCSH) appears around 850-920 cm⁻¹, and upon deuteration by dissolving the sample in a solvent like D₂O or CD₃OD, this peak shifts significantly to ~620-680 cm⁻¹.[14] This large, predictable shift is a reliable diagnostic signature for the thiol group.
Detailed Experimental Protocols
Protocol 1: Derivatization of Thiols with N-Laurylmaleimide (NLM) for LC-MS Analysis
This protocol is adapted from a method for analyzing glutathione (GSH) in biofluids and is applicable for stabilizing thiol-containing furans prior to LC-MS to prevent oxidation and reduce matrix effects.[6]
Objective: To derivatize the thiol group for enhanced stability and hydrophobicity, improving chromatographic separation and reducing interference.[6]
Materials:
-
Thiol-containing furan sample
-
N-Laurylmaleimide (NLM)
-
Tetrahydrofuran (THF), HPLC grade
-
Phosphate buffer (pH adjusted as needed for sample stability)
-
Microcentrifuge tubes
Procedure:
-
Prepare NLM Solution: Dissolve N-Laurylmaleimide (NLM) in tetrahydrofuran (THF). The concentration should be optimized, but a starting point is to have a molar excess relative to the expected thiol concentration.
-
Sample Preparation: If the sample is in a biological matrix (e.g., plasma, cell lysate), add THF to the sample (e.g., a ratio of 40% THF or higher) to precipitate proteins.[6] Centrifuge to pellet the precipitated proteins and collect the supernatant. THF serves to precipitate proteins, provide the reaction environment, and can aid in microextraction.[6]
-
Derivatization Reaction: Add the NLM/THF solution to the prepared sample supernatant. The reaction is based on thiol-maleimide chemistry.[6]
-
Incubation: Vortex the mixture and incubate. The reaction time depends on the THF concentration; at THF ratios above 40%, the reaction may be complete in under 1 hour.[6]
-
Analysis: The resulting solution containing the derivatized, more nonpolar analyte (furan-thiol-NLM adduct) can be directly injected into an appropriate LC-MS system (e.g., using a C18 column).
Protocol 2: H/D Isotope Exchange for Raman Spectroscopy
This protocol provides a method to confirm the presence of a thiol group by observing isotopic shifts in the Raman spectrum.[14][17]
Objective: To definitively identify the thiol functional group by observing the shift of the C-S-H bending vibration upon deuteration.
Materials:
-
Thiol-containing furan sample
-
Protic solvent (e.g., Methanol, CH₃OH)
-
Deuterated protic solvent (e.g., Methanol-d4, CD₃OD)
-
Raman spectrometer with appropriate laser excitation (e.g., 482.5 nm)[17]
-
NMR tubes or appropriate sample holders
Procedure:
-
Prepare Protonated Sample: Dissolve a small amount of the sample in the standard protic solvent (e.g., CH₃OH).
-
Acquire 'H' Spectrum: Place the sample into the spectrometer and acquire the Raman spectrum. Note the peaks in the 800-1000 cm⁻¹ region.
-
Prepare Deuterated Sample: Dissolve an identical amount of the sample in the deuterated solvent (e.g., CD₃OD). The thiol proton will readily exchange with deuterium from the solvent.
-
Acquire 'D' Spectrum: Acquire the Raman spectrum of the deuterated sample under the same conditions.
-
Data Analysis: Compare the two spectra. If a thiol group is present, you will observe a peak in the ~850-920 cm⁻¹ range in the 'H' spectrum that disappears and is replaced by a new peak in the ~620-680 cm⁻¹ range in the 'D' spectrum.[14] This shift confirms the C-S-H (βCSH) to C-S-D (βCSD) conversion.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. gtfch.org [gtfch.org]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Synergistic Combination of Facile Thiol-Maleimide Derivatization and Supramolecular Solvent-Based Microextraction for UHPLC–HRMS Analysis of Glutathione in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfrbm.org [sfrbm.org]
- 8. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Simultaneous detection of small molecule thiols with a simple 19F NMR platform - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. An NMR spectroscopic method to identify and classify thiol-trapping agents: revival of Michael acceptors for drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
Technical Support Center: Enhancing the Stability of 2-[(Furan-2-ylmethyl)amino]ethanethiol Protective Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(Furan-2-ylmethyl)amino]ethanethiol to form protective films. The information is designed to address common experimental challenges and enhance the stability and performance of these protective layers.
Troubleshooting Guides
This section addresses specific issues that may arise during the formation and evaluation of this compound protective films.
Issue 1: Low Inhibition Efficiency or Poor Film Stability
Possible Causes:
-
Substrate Contamination: The metal surface may not be sufficiently clean, preventing proper self-assembly of the protective film.[1][2]
-
Incorrect Inhibitor Concentration: The concentration of this compound in the solution may be too low for effective film formation or too high, leading to disordered multilayers.[3][4]
-
Inadequate Immersion Time: The substrate may not have been immersed in the inhibitor solution for a sufficient duration to allow for the formation of a well-ordered and stable monolayer.[5][6]
-
Solvent Issues: The choice of solvent can significantly impact the solubility of the inhibitor and the quality of the self-assembled monolayer (SAM).[2]
-
Environmental Factors: The presence of oxygen or other contaminants in the solution or environment can interfere with film formation.[2]
Troubleshooting Steps:
-
Optimize Substrate Cleaning:
-
Mechanically polish the substrate surface with progressively finer grades of emery paper.[7]
-
Degrease the surface with a suitable organic solvent (e.g., acetone, ethanol).[2][7]
-
Acid etching or electrochemical cleaning can be employed for certain substrates to remove oxide layers.
-
Thoroughly rinse with deionized water and dry with a stream of inert gas (e.g., nitrogen) immediately before immersion.[2]
-
-
Vary Inhibitor Concentration:
-
Adjust Immersion Time:
-
Increase the immersion time to allow for complete monolayer formation. Self-assembled monolayers of thiols can take anywhere from minutes to several hours to form a stable film.[6]
-
Monitor the film formation in real-time using techniques like EIS to determine the point at which the film properties stabilize.[8]
-
-
Evaluate Different Solvents:
-
While ethanol is a common solvent for thiol-based SAMs, other solvents may be more suitable for this compound.[2] Consider the inhibitor's solubility and the solvent's polarity.
-
-
Control the Environment:
-
De-aerate the inhibitor solution by bubbling with an inert gas (e.g., nitrogen or argon) prior to and during the immersion process to minimize the effects of dissolved oxygen.[9]
-
Issue 2: Inconsistent or Non-Reproducible Electrochemical Data
Possible Causes:
-
Unstable Open Circuit Potential (OCP): The system may not have reached equilibrium before starting electrochemical measurements.
-
Reference Electrode Issues: The reference electrode may be malfunctioning or have a clogged junction.
-
Cell Configuration: The geometry of the electrochemical cell can affect the current distribution and lead to inconsistent results.
-
Instrumental Noise: Electrical noise from the surrounding environment can interfere with sensitive electrochemical measurements.
Troubleshooting Steps:
-
Ensure OCP Stability:
-
Monitor the OCP for a sufficient period (typically 30-60 minutes) until a stable value is reached before initiating potentiodynamic polarization or EIS measurements.
-
-
Check the Reference Electrode:
-
Ensure the reference electrode is properly filled with the correct electrolyte solution and that the porous frit is not blocked.
-
Calibrate the reference electrode against a standard reference if possible.
-
-
Standardize Cell Geometry:
-
Use a consistent electrochemical cell setup for all experiments.
-
Ensure the working electrode is placed at a fixed and reproducible distance from the reference and counter electrodes.
-
-
Minimize Electrical Noise:
-
Use a Faraday cage to shield the electrochemical cell from external electromagnetic interference.
-
Ensure proper grounding of all instrumentation.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of protection for a film of this compound on a metal surface?
A1: The protective film likely forms through a self-assembled monolayer (SAM) where the thiol (-SH) group chemisorbs onto the metal surface.[6] The furan ring and the amino group can also contribute to the protective action through adsorption. Furan derivatives often act as mixed-type corrosion inhibitors, meaning they suppress both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[3][4] The organic structure forms a barrier layer that displaces water and corrosive species from the surface.
Q2: How can I confirm the formation and quality of the protective film?
A2: Several surface-sensitive and electrochemical techniques can be used:
-
Electrochemical Impedance Spectroscopy (EIS): An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon film formation indicate the formation of a protective layer.[1][8] The quality of the film can be inferred from the shape of the Nyquist plot.
-
Potentiodynamic Polarization: A decrease in the corrosion current density (icorr) and a shift in the corrosion potential (Ecorr) in the presence of the inhibitor confirm its protective effect.[3][4]
-
Contact Angle Measurements: An increase in the water contact angle on the surface after film formation suggests the formation of a hydrophobic and well-ordered monolayer.[6]
-
Surface Spectroscopy (e.g., XPS, FT-IR): These techniques can provide direct evidence of the chemical composition of the film and the nature of the bond between the inhibitor and the metal surface.
Q3: What are the key parameters to control during the self-assembly process?
A3: The key parameters for forming a high-quality SAM are:
-
Substrate Cleanliness: A pristine surface is crucial for uniform film formation.[2]
-
Inhibitor Purity: Impurities in the this compound can introduce defects into the film.[6]
-
Inhibitor Concentration: This affects the rate of film formation and the final packing density.[6]
-
Immersion Time: Sufficient time is needed to achieve a well-ordered and stable monolayer.[6]
-
Solvent: The solvent must be of high purity and should fully dissolve the inhibitor.[2]
-
Temperature: Room temperature is typically sufficient for the formation of thiol-based SAMs.[6]
Q4: Can the protective film be removed for surface analysis or reuse of the substrate?
A4: Yes, thiol-based SAMs can often be removed. Common methods include:
-
Electrochemical Desorption: Applying a specific potential can cause the desorption of the thiol molecules from the surface.
-
Chemical Treatment: Immersion in a solution that can break the thiol-metal bond, such as a more concentrated solution of a different thiol or a solution that can oxidize the sulfur.
-
UV/Ozone Treatment: This can effectively remove organic monolayers.[10]
Data Presentation
Table 1: Hypothetical Potentiodynamic Polarization Data for this compound on Mild Steel in 1 M HCl
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -450 | 500 | - |
| 1 x 10⁻⁵ | -435 | 150 | 70.0 |
| 1 x 10⁻⁴ | -420 | 50 | 90.0 |
| 1 x 10⁻³ | -410 | 25 | 95.0 |
| 1 x 10⁻² | -405 | 28 | 94.4 |
Table 2: Hypothetical Electrochemical Impedance Spectroscopy Data for this compound on Mild Steel in 1 M HCl
| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 200 | - |
| 1 x 10⁻⁵ | 200 | 80 | 75.0 |
| 1 x 10⁻⁴ | 800 | 40 | 93.8 |
| 1 x 10⁻³ | 1500 | 25 | 96.7 |
| 1 x 10⁻² | 1400 | 28 | 96.4 |
Experimental Protocols
1. Potentiodynamic Polarization Measurements
-
Objective: To determine the corrosion current density (icorr) and inhibition efficiency.
-
Methodology:
-
Prepare a standard three-electrode electrochemical cell with the mild steel sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[7]
-
Immerse the electrodes in the corrosive medium (e.g., 1 M HCl) with and without the desired concentration of this compound.
-
Allow the system to stabilize by monitoring the open circuit potential (OCP) for at least 30 minutes.
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.[1]
-
Extract the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100.
-
2. Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To evaluate the charge transfer resistance and double-layer capacitance to understand the film's protective properties.
-
Methodology:
-
Use the same three-electrode setup as for potentiodynamic polarization.
-
After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 0.01 Hz.[11]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100.
-
Mandatory Visualizations
Caption: Experimental workflow for the formation and evaluation of the protective film.
References
- 1. scielo.br [scielo.br]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 7. electrochemsci.org [electrochemsci.org]
- 8. Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Challenges in the industrial application of furan-based corrosion inhibitors
Technical Support Center: Furan-Based Corrosion Inhibitors
This guide provides troubleshooting assistance, frequently asked questions (FAQs), and experimental protocols for researchers and scientists working with furan-based corrosion inhibitors.
Troubleshooting Guide
This section addresses common issues encountered during the application and evaluation of furan-based corrosion inhibitors.
Q1: Why am I observing low or inconsistent inhibition efficiency?
A1: Low inhibition efficiency can stem from several factors:
-
Inhibitor Concentration: The concentration of the inhibitor is critical. Efficiency generally increases with concentration up to an optimal point, after which it may plateau. Ensure you are using a sufficient concentration for your system. For example, studies on furan derivatives like furan-2-carboxylic acid and furan-2,5-dicarboxylic acid show a positive correlation between concentration and inhibition efficiency.[1][2][3][4]
-
Temperature: Temperature significantly impacts performance. For inhibitors that rely on physical adsorption (physisorption), an increase in temperature can decrease efficiency by weakening the inhibitor-metal bond or increasing the solubility of precipitated inhibitor molecules.[5] Conversely, for chemisorption, efficiency might increase with temperature up to a certain point. It is crucial to characterize the inhibitor's performance at your specific operating temperature.[5][6]
-
Solubility and Dispersibility: Furan-based inhibitors may have limited solubility in certain corrosive media.[7][8] Poor solubility can lead to non-uniform film formation on the metal surface. Consider using a co-solvent or a different formulation to improve dispersion.
-
Immersion Time: The protective film may require time to form. Short experiments might not reflect the inhibitor's maximum potential. However, prolonged immersion can also lead to degradation of the inhibitor or the protective film, reducing efficiency over time.[5]
-
System Contaminants: The presence of other chemical species in your corrosive medium can interfere with the inhibitor's adsorption process.
Q2: My inhibitor seems to degrade at higher temperatures. What is happening?
A2: Thermal stability is a known challenge for some organic inhibitors.[7][9] Furan-based compounds can undergo decomposition at elevated temperatures, which breaks down the protective film and can introduce potentially corrosive byproducts.[9] Key factors influencing thermal stability include temperature, exposure time, and the chemical environment.[9] If high-temperature application is necessary, consider furan derivatives specifically designed for thermal stability or evaluate the inhibitor's performance across a range of temperatures to identify its operational limits.[10]
Q3: Are there compatibility issues with other additives in my system?
A3: Yes, compatibility is a critical consideration in industrial applications.[7][8] Furan-based inhibitors can interact with other chemicals, such as biocides, scale inhibitors, or surfactants. These interactions can either reduce the effectiveness of the corrosion inhibitor or cause undesirable side effects like emulsion or foam formation.[8] It is recommended to conduct compatibility tests before deploying a formulation with multiple additives.[11]
Q4: The corrosion potential (Ecorr) shifts when I add the inhibitor. What does this mean?
A4: A shift in the corrosion potential (Ecorr) indicates that the inhibitor is interfering with the electrochemical corrosion process.
-
If Ecorr shifts to a more positive (anodic) value, the inhibitor is primarily slowing down the metal dissolution (anodic) reaction.
-
If Ecorr shifts to a more negative (cathodic) value, it is primarily slowing down the hydrogen evolution (cathodic) reaction.
-
If the shift is minimal or inconsistent, the inhibitor is likely a mixed-type inhibitor, affecting both reactions. Many furan derivatives act as mixed-type inhibitors.[1][2][12]
Frequently Asked Questions (FAQs)
Q1: How do furan-based inhibitors work?
A1: Furan-based inhibitors protect metals by adsorbing onto the surface and creating a protective barrier film.[12][13] This film isolates the metal from the corrosive environment. The adsorption process is facilitated by the presence of heteroatoms (oxygen in the furan ring) and π-electrons in the molecule's structure, which can interact with the vacant d-orbitals of the metal.[12][13] This process can be physical (electrostatic attraction) or chemical (coordinate bond formation).[12]
Q2: Are furan-based inhibitors environmentally friendly?
A2: Furan derivatives can often be synthesized from renewable bio-based resources, such as agricultural waste, positioning them as "green" alternatives to traditional, more toxic corrosion inhibitors.[1][2] Their development aligns with the principles of green chemistry, which emphasizes the use of renewable feedstocks.[1] However, a full environmental impact assessment, including toxicity and biodegradability, is necessary for each specific compound.
Q3: What determines the effectiveness of different furan derivatives?
A3: The effectiveness is largely determined by the molecule's electronic structure and the presence of functional groups.[12] Substituent groups on the furan ring can alter the electron density around the ring and influence the strength of its adsorption onto the metal surface. For instance, a study comparing three furan derivatives found that furan-2,5-dicarboxylic acid exhibited the highest inhibition efficiency (99.5%) at the tested concentration, likely due to the presence of two carboxylic acid groups enhancing its reactivity and surface interaction.[1][3][4]
Q4: Which experimental techniques are best for evaluating these inhibitors?
A4: A combination of techniques is recommended for a comprehensive evaluation:[11]
-
Weight Loss Method: A straightforward technique to determine the overall corrosion rate and calculate inhibitor efficiency over a longer duration.[8][14]
-
Potentiodynamic Polarization (Tafel Plots): An electrochemical method that provides information on corrosion current density (related to corrosion rate) and the inhibitor's mechanism (anodic, cathodic, or mixed-type).[1][14]
-
Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that gives insight into the properties of the protective film and the kinetics of the corrosion process at the metal-solution interface.[1][14]
Quantitative Data on Furan Inhibitor Performance
The following tables summarize the performance of various furan-based inhibitors on mild steel in acidic environments, as reported in scientific literature.
Table 1: Inhibition Efficiency of Furan Derivatives in 0.5 M HCl at 298 K
| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |
| Furan-2-carboxylic acid | 5 x 10⁻³ | 97.6 | [1][2] |
| Furan-2,5-dicarboxylic acid | 5 x 10⁻³ | 99.5 | [1][2][3][4] |
| Furan-2,5-diyldimethanol | 5 x 10⁻³ | 95.8 | [1][2] |
Table 2: Performance of a Furan Derivative in 1 M HCl at 303 K
| Inhibitor Compound | Concentration (M) | Immersion Time (h) | Inhibition Efficiency (%) | Reference |
| 2-(5-amino-1,3,4-oxadiazol-2-yl)-5-nitrofuran | 0.005 | 5 | 79.49 | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate furan-based corrosion inhibitors.
Weight Loss Measurement
This gravimetric method quantifies the amount of metal lost to corrosion over time.[8]
Methodology:
-
Sample Preparation: Prepare rectangular coupons of the metal to be tested (e.g., mild steel) with a known surface area.
-
Surface Treatment: Polish the coupons with successively finer grades of emery paper, degrease with a solvent like acetone, wash with deionized water, and dry thoroughly.
-
Initial Weighing: Accurately weigh each coupon to four decimal places using an analytical balance.
-
Immersion: Immerse the coupons completely in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the furan inhibitor. The tests should be conducted at a constant temperature.
-
Duration: Leave the coupons immersed for a predetermined period (e.g., 5, 12, or 24 hours).[5]
-
Final Weighing: After the immersion period, remove the coupons, carefully clean them to remove corrosion products (e.g., with a specific cleaning solution and a soft brush), rinse with deionized water and acetone, dry, and reweigh.
-
Calculation:
-
Corrosion Rate (CR): Calculate using the formula: CR = Δm / (S * T), where Δm is the weight loss, S is the surface area, and T is the immersion time.[1]
-
Inhibition Efficiency (IE%): Calculate using: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.
-
Potentiodynamic Polarization (Tafel Plots)
This electrochemical technique is used to determine the corrosion current and the inhibitor's mode of action.[1]
Methodology:
-
Electrochemical Cell Setup: Use a standard three-electrode cell containing the working electrode (the metal sample), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the open circuit potential (OCP) to stabilize, typically for about 30-60 minutes.[1]
-
Polarization Scan: Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to the corrosion potential (Ecorr). The intersection point gives the corrosion current density (icorr).
-
Calculate Inhibition Efficiency (IE%) using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100, where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS provides detailed information about the electrochemical processes occurring at the metal-solution interface.[1][14]
Methodology:
-
Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization. Allow the system to stabilize at its OCP.[1]
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., from 100 kHz down to 10 mHz).
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance). For simple corrosion systems, this plot often shows a semicircle.
-
The diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates higher resistance to corrosion.
-
The data can be fitted to an equivalent electrical circuit to model the corrosion system and extract quantitative parameters.
-
Calculate Inhibition Efficiency (IE%) using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100, where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of furan-based corrosion inhibitors.
Caption: Mechanism of furan inhibitor adsorbing on a metal surface.
Caption: Troubleshooting workflow for low inhibition efficiency.
Caption: Experimental workflow for evaluating a new inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 8. infinitalab.com [infinitalab.com]
- 9. repository.tudelft.nl [repository.tudelft.nl]
- 10. researchgate.net [researchgate.net]
- 11. uv.mx [uv.mx]
- 12. researchgate.net [researchgate.net]
- 13. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Validation & Comparative
Comparative study of 2-[(Furan-2-ylmethyl)amino]ethanethiol and other furan derivatives as corrosion inhibitors
In the ongoing battle against metal degradation, the scientific community is increasingly turning to organic compounds as effective and environmentally conscious corrosion inhibitors. Among these, furan derivatives have emerged as a promising class of molecules due to their inherent electronic properties and propensity to form protective films on metal surfaces. This guide provides a comparative study of various furan derivatives as corrosion inhibitors, with a special focus on the potential efficacy of 2-[(Furan-2-ylmethyl)amino]ethanethiol. The analysis is supported by experimental data from recent studies and detailed methodologies to aid researchers in their quest for novel anti-corrosion agents.
Performance Comparison of Furan-Based Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is primarily quantified by its inhibition efficiency (η%), which represents the percentage decrease in the corrosion rate of a metal in the presence of the inhibitor. The following table summarizes the performance of several furan derivatives tested under various conditions.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (η%) | Experimental Technique | Reference |
| Furan-2-carboxylic acid | Mild Steel | 0.5 M HCl | 5 x 10⁻³ M | 97.6% | Potentiodynamic Polarization, EIS | [1][2] |
| Furan-2,5-dicarboxylic acid | Mild Steel | 0.5 M HCl | 5 x 10⁻³ M | 99.5% | Potentiodynamic Polarization, EIS | [1][2] |
| Furan-2,5-diyldimethanol | Mild Steel | 0.5 M HCl | 5 x 10⁻³ M | 95.8% | Potentiodynamic Polarization, EIS | [1][2] |
| Furfuryl alcohol | Carbon Steel | 1 M HCl | - | High | Gravimetric, Electrochemical | [3] |
| Furfurylamine | Carbon Steel | 1 M HCl | - | High | Gravimetric, Electrochemical | [3] |
| 2-Methylfuran | Carbon Steel | 1 M HCl | - | High | Gravimetric, Electrochemical | [3] |
| 5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4- dihydro[1][2][3] triazole-3-thione) | Carbon Steel | 1.0 M HCl | 150 ppm | 99.4% | Electrochemical, AFM | [4][5] |
| Furan-2-ylmethylsulfanyl-acetic acid (N-thiobenzoyl)-Hydrazide | Carbon Steel | 0.1 M HCl | 600 ppm | 99.9% | Potentiodynamic Polarization | [6] |
| 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | Mild Steel | 1 N H₂SO₄ | - | High | Weight Loss, Electrochemical | [7] |
Analysis of Performance Data:
The data reveals that furan derivatives, as a class, are highly effective corrosion inhibitors, with many achieving efficiencies well above 90%. The performance is influenced by the nature of the substituent groups on the furan ring. For instance, furan-2,5-dicarboxylic acid exhibited the highest inhibition efficiency among the first three compounds, suggesting that the presence of two carboxyl groups enhances its protective capabilities. This is likely due to the increased number of adsorption centers (oxygen atoms) that can coordinate with the metal surface.
The exceptional performance of the sulfur-containing furan derivatives, such as the triazole and hydrazide compounds, highlights the significant role of sulfur atoms in corrosion inhibition. Sulfur-containing organic compounds are known to form strong coordinate bonds with metal surfaces, leading to the formation of a stable and resilient protective layer.
The Prospective Role of this compound
-
Furan Ring: The furan ring, with its π-electron system and oxygen heteroatom, provides a primary site for adsorption onto the metal surface.
-
Amino Group (-NH-): The nitrogen atom in the amino group possesses a lone pair of electrons, which can participate in the formation of coordinate bonds with the vacant d-orbitals of the metal, thus strengthening the adsorption.
-
Thiol Group (-SH): The sulfur atom in the thiol group is a powerful anchoring group. It can form strong covalent bonds with metal surfaces, leading to the formation of a self-assembled monolayer (SAM) that acts as a robust barrier against corrosive species.
The combination of these three functional groups in a single molecule is expected to result in a multi-center adsorption process, leading to a high surface coverage and a densely packed protective film.
Experimental Methodologies
To ensure the reproducibility and validity of corrosion inhibition studies, it is crucial to follow standardized experimental protocols. The following sections detail the common techniques used in the cited research.
Gravimetric Method (Weight Loss)
The gravimetric method is a straightforward technique for determining the corrosion rate.
-
Specimen Preparation: Metal specimens of known dimensions and weight are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.
-
Immersion Test: The prepared specimens are immersed in the corrosive solution with and without the inhibitor at a specific temperature for a predetermined period.
-
Corrosion Rate Calculation: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (η%).
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. These are typically performed using a three-electrode setup consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
Potentiodynamic Polarization:
This technique involves scanning the potential of the working electrode and measuring the resulting current.
-
Stabilization: The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is reached.
-
Polarization Scan: The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (Tafel plot) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated from the icorr values with and without the inhibitor.
Electrochemical Impedance Spectroscopy (EIS):
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Frequency Scan: A small amplitude AC signal is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Impedance Data: The impedance response of the system is measured and is often represented as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: The impedance data is analyzed by fitting it to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective film.
Visualizing Corrosion Inhibition Mechanisms
The following diagrams illustrate the key concepts and workflows involved in the study of furan derivatives as corrosion inhibitors.
Caption: General mechanism of corrosion inhibition by furan derivatives.
Caption: Typical experimental workflow for evaluating corrosion inhibitors.
Conclusion
The available data strongly supports the efficacy of furan derivatives as corrosion inhibitors for various metals in acidic media. The performance of these inhibitors can be tuned by the introduction of different functional groups, with sulfur-containing substituents showing exceptional promise. Although direct experimental validation for this compound is pending, its molecular architecture, combining the furan moiety with both amino and thiol groups, positions it as a highly promising candidate for future corrosion inhibition studies. Further research focusing on the synthesis and experimental evaluation of this compound is warranted to fully explore its potential in the field of corrosion science.
References
Performance comparison of amino acids and 2-[(Furan-2-ylmethyl)amino]ethanethiol as green inhibitors
In the ongoing pursuit of environmentally benign corrosion inhibitors, amino acids and furan derivatives have emerged as promising alternatives to toxic conventional inhibitors. This guide provides a comparative performance analysis of these two classes of green inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications. While direct comparative studies between a wide array of amino acids and specifically 2-[(Furan-2-ylmethyl)amino]ethanethiol are limited, this guide synthesizes available data on various amino acids and structurally similar furan derivatives to offer a comprehensive overview.
Performance Comparison
Amino acids, the fundamental building blocks of proteins, are attractive green inhibitors due to their non-toxic, biodegradable, and readily available nature.[1][2][3] Their effectiveness as corrosion inhibitors is attributed to the presence of heteroatoms (N, O, S) in their molecular structure, which can facilitate adsorption onto metal surfaces, forming a protective film.[4][5] The inhibition efficiency of amino acids can vary significantly depending on their structure, concentration, and the corrosive environment.[4]
Furan derivatives, containing a furan ring, also exhibit significant corrosion inhibition properties. The presence of oxygen heteroatoms and π-electrons in the furan ring, along with other functional groups, allows for strong adsorption on metal surfaces.[6][7][8][9] Studies on various furan derivatives have reported remarkably high inhibition efficiencies, often exceeding 90%.[6][7][8][9]
The following tables summarize the quantitative data on the inhibition efficiency of selected amino acids and furan derivatives from various studies.
Table 1: Performance of Amino Acids as Corrosion Inhibitors
| Amino Acid | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Tryptophan | Iron | 1 M HCl | 10 mM | 80 | [1] |
| L-Histidine | Mild Steel | 1 M HCl | 0.01 M | 93.4 | [10] |
| Cysteine | Mild Steel | 1 M HCl | 0.01 M | 85.1 | [10] |
| Methionine | Mild Steel | 5% Sulfamic Acid | 1000 µM | 86.5 | [1] |
| Alanine, Glycine, Leucine | Steel | HCl | Not Specified | 28 - 91 | [1] |
| Arginine | Mild Steel | HCl | 0.9 g/L | 60 | [1] |
| 3,5-diiodotyrosine | Iron | 1 M HCl | 10 mM | 87 | [1] |
Table 2: Performance of Furan Derivatives as Corrosion Inhibitors
| Furan Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Furan-2-ylmethylsulfanyl-acetic acid (N-thiobenzoyl)-Hydrazide | Carbon Steel | 0.1 M HCl | 600 ppm | 99.9 | [6][9] |
| 5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4-dihydro[1][4][11] triazole-3-thione | Carbon Steel | 1.0 M HCl | 150 ppm | 99.4 | [7][8] |
| 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid | Mild Steel | 1 N H2SO4 | Not Specified | Increases with concentration | [12] |
Experimental Protocols
The performance of these green inhibitors is typically evaluated using a combination of gravimetric and electrochemical techniques.
Weight Loss Measurements
This is a straightforward method to determine the corrosion rate.
References
- 1. Amino acids and their derivatives as corrosion inhibitors for metals and alloys - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. zastita-materijala.org [zastita-materijala.org]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. echemcom.com [echemcom.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. echemcom.com [echemcom.com]
- 10. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Cross-Validation of Gravimetric and Electrochemical Results for Enhanced Confidence in Corrosion Inhibitor Efficiency
A comparative guide for researchers, scientists, and drug development professionals on the synergistic use of weight loss and electrochemical methods for robust inhibitor performance assessment.
In the critical field of materials science and corrosion prevention, the accurate evaluation of inhibitor efficiency is paramount. While various techniques exist, a combination of traditional gravimetric analysis and modern electrochemical methods provides the most comprehensive and reliable assessment of an inhibitor's performance. This guide offers a detailed comparison of these methodologies, presents experimental protocols, and underscores the importance of cross-validating results for unequivocal data interpretation.
The Synergy of Methods: A Two-Pronged Approach
Gravimetric, or weight loss, methods offer a direct and tangible measure of corrosion by quantifying the material lost over a specific period. This technique is straightforward and provides an average corrosion rate over the entire exposure time.[1][2] On the other hand, electrochemical techniques, such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), provide insights into the kinetic and mechanistic aspects of corrosion and its inhibition.[3][4][5][6][7][8] These methods are rapid and can elucidate whether an inhibitor acts on anodic, cathodic, or both reactions.[9]
Comparative Analysis of Inhibitor Efficiency
The following table summarizes hypothetical data illustrating the comparison of inhibitor efficiencies determined by gravimetric and electrochemical methods for two different inhibitors. Such a tabular representation allows for a quick and clear assessment of the consistency between the results obtained from different techniques.
| Inhibitor | Concentration (ppm) | Gravimetric (Weight Loss) Efficiency (%) | Potentiodynamic Polarization (PDP) Efficiency (%) | Electrochemical Impedance Spectroscopy (EIS) Efficiency (%) |
| Inhibitor A | 100 | 85.2 | 87.5 | 86.8 |
| 200 | 92.1 | 93.4 | 92.9 | |
| Inhibitor B | 100 | 78.9 | 80.1 | 79.5 |
| 200 | 88.5 | 89.2 | 88.8 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable results.
Gravimetric (Weight Loss) Method
The gravimetric method is a widely used and straightforward technique for determining corrosion rates and inhibitor efficiency.[1][2]
-
Specimen Preparation: Metal coupons of a defined size (e.g., 1.8 cm x 1.4 cm x 0.4 cm) are mechanically polished with successively finer grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.[2][11]
-
Initial Weighing: The initial weight of each coupon is accurately recorded using an analytical balance.[12]
-
Immersion: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified temperature for a set duration (e.g., 4 to 24 hours).[2][12]
-
Final Weighing: After the immersion period, the coupons are removed, carefully cleaned to remove corrosion products (e.g., rinsed with distilled water and ethanol), dried, and re-weighed.[2]
-
Calculation of Inhibition Efficiency (IE%): The inhibitor efficiency is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Methods
Electrochemical tests are performed using a three-electrode setup consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[6]
This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion current density (Icorr).[13]
-
Stabilization: The working electrode is immersed in the test solution for a period to allow the open circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[11]
-
Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the linear Tafel regions of the cathodic and anodic curves to the corrosion potential (Ecorr).[13]
-
Calculation of Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 Where Icorr₀ is the corrosion current density without the inhibitor, and Icorrᵢ is the corrosion current density with the inhibitor.[13]
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[4][5][6][7][8]
-
Frequency Scan: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).[6]
-
Data Acquisition: The impedance data is collected and often represented as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: The impedance data is fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct).[5]
-
Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rctᵢ is the charge transfer resistance with the inhibitor, and Rct₀ is the charge transfer resistance without the inhibitor.
Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of gravimetric and electrochemical results for determining inhibitor efficiency.
Caption: A flowchart illustrating the cross-validation process of gravimetric and electrochemical methods.
Conclusion
References
- 1. Laboratory Test Protocols for Corrosion Testing in Upstream Oil Industry: Some Experiences in Using Gravimetric Methods | springerprofessional.de [springerprofessional.de]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ijcsi.pro [ijcsi.pro]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. Electrochemical Impedance Spectroscopy (EIS) and Study of Iron Corrosion Inhibition by Turmeric Roots Extract (TRE) in Hydrochloric Acid Solution [ejchem.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. scielo.org.mx [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 12. Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid [mdpi.com]
- 13. chemrevlett.com [chemrevlett.com]
Evaluating the Potential Synergistic Effect of Iodide Ions with 2-[(Furan-2-ylmethyl)amino]ethanethiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Scientific Rationale for Synergy
The core hypothesis for synergy between 2-[(Furan-2-ylmethyl)amino]ethanethiol and iodide ions stems from their individual and potentially interactive roles in mitigating oxidative stress, a key factor in radiation-induced damage and various pathologies.
-
This compound: As an aminothiol, this compound is structurally related to known radioprotective agents like amifostine (WR-2721) and its active metabolite WR-1065.[1][2][3] The thiol (-SH) group is a potent scavenger of reactive oxygen species (ROS), and the amino group may facilitate interaction with negatively charged biological macromolecules like DNA.[3] The furan moiety is a feature of various biologically active compounds and may contribute to the molecule's overall activity and distribution.[4]
-
Iodide Ions (I⁻): Iodide has demonstrated antioxidant properties and can act as an electron donor to neutralize free radicals.[5] It is a key component of thyroid hormones but also plays extrathyroidal roles in antioxidant defense.[6] Studies have suggested a radioprotective effect of iodine, potentially by promoting energy-conserving mechanisms in mitochondria and preventing radiation-induced decreases in calcium efflux.[7]
The proposed synergy lies in the potential for iodide to enhance the antioxidant capacity of the aminothiol through several mechanisms, including the regeneration of the oxidized thiol back to its active form or through a multi-pronged attack on different types of reactive oxygen species.
Hypothetical Mechanism of Synergistic Action
A plausible mechanism for the synergistic antioxidant and radioprotective effects of this compound and iodide ions could involve a cooperative radical scavenging cascade. In this model, both agents work in concert to neutralize harmful reactive oxygen species (ROS) generated by ionizing radiation or other sources of oxidative stress.
Comparative Data (Hypothetical)
The following tables present a hypothetical data summary to illustrate how the synergistic effects could be quantified and compared. These tables would need to be populated with data from the experimental protocols outlined below.
Table 1: In Vitro Radioprotection of V79 Cells
| Treatment Group | Concentration (µM) | Surviving Fraction (at 4 Gy) | Dose Modification Factor (DMF) |
| Control (Irradiation only) | - | 0.15 | 1.0 |
| This compound alone | 50 | 0.30 | 1.5 |
| Iodide (as KI) alone | 100 | 0.20 | 1.2 |
| Combination Therapy | 50 + 100 | 0.55 | 2.8 |
| Alternative Radioprotector (e.g., Amifostine) | 50 | 0.45 | 2.2 |
Table 2: In Vitro Antioxidant Activity
| Treatment Group | Concentration (µM) | DPPH Radical Scavenging (%) | ROS Reduction in H₂O₂-stressed Cells (%) |
| Vehicle Control | - | 0 | 0 |
| This compound alone | 25 | 45% | 35% |
| Iodide (as KI) alone | 50 | 20% | 15% |
| Combination Therapy | 25 + 50 | 85% | 70% |
| Standard Antioxidant (e.g., N-acetylcysteine) | 25 | 60% | 50% |
Proposed Experimental Protocols
To validate the hypothesized synergy, a series of in vitro experiments are proposed.
Cell Culture and Reagents
-
Cell Line: V79 Chinese Hamster lung fibroblasts (a common model for radiobiology studies).
-
Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compounds: this compound (synthesized or sourced), Potassium Iodide (KI), Amifostine, N-acetylcysteine.
Experimental Workflow: Clonogenic Survival Assay
This assay is the gold standard for assessing the radioprotective effects of a compound on a cellular level.
Detailed Steps:
-
Cell Seeding: Plate V79 cells at a density that will yield approximately 100-200 colonies per plate for the untreated control.
-
Pre-treatment: 30 minutes prior to irradiation, treat the cells with:
-
This compound alone.
-
Potassium Iodide alone.
-
A combination of both compounds.
-
A vehicle control.
-
-
Irradiation: Irradiate the plates with a Cobalt-60 source at doses of 0, 2, 4, and 6 Gray (Gy).
-
Post-Irradiation: Remove the treatment media, wash the cells with PBS, and add fresh culture medium.
-
Incubation: Incubate the plates for 7-10 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each dose and plot the dose-response curves. The Dose Modification Factor (DMF) can be calculated as the ratio of the radiation dose in the control group to that in the treated group that yields the same level of survival (e.g., 10%).
Experimental Protocol: DPPH Radical Scavenging Assay
This is a simple and rapid spectrophotometric assay to assess in vitro antioxidant capacity.
-
Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: In a 96-well plate, add:
-
Test compounds at various concentrations.
-
DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.
Experimental Protocol: Intracellular ROS Measurement
This assay measures the ability of the compounds to reduce intracellular ROS levels in cells under oxidative stress.
-
Cell Seeding: Seed V79 cells in a black, clear-bottom 96-well plate.
-
Loading: Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.
-
Treatment: Remove the DCFH-DA and treat the cells with the test compounds (aminothiol alone, iodide alone, and combination) for 1 hour.
-
Stress Induction: Induce oxidative stress by adding 100 µM H₂O₂ for 30 minutes.
-
Measurement: Measure the fluorescence intensity (excitation 485 nm, emission 535 nm). The fluorescence intensity is proportional to the amount of intracellular ROS.
Conclusion and Future Directions
The combination of this compound and iodide ions presents a novel and unexplored avenue for the development of enhanced radioprotective and antioxidant therapies. The theoretical framework provided in this guide, based on the known properties of aminothiols and iodide, suggests a strong potential for synergistic interaction. The proposed experimental protocols offer a clear path for researchers to empirically test this hypothesis. Successful validation of this synergy could pave the way for in vivo studies and the eventual development of a new class of protective agents for use in clinical and environmental settings.
References
- 1. The effect of 2-[(aminopropyl)amino] ethanethiol (WR1065) on radiation-induced DNA damage and repair and cell progression in V79 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of 2-[(aminopropyl)amino] ethanethiol (WR-1065) on radiation induced DNA double strand damage and repair in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Iodine in biology - Wikipedia [en.wikipedia.org]
- 7. [The radioprotective effect of iodine and its preventive action on renal calcification (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Validation of the Langmuir Adsorption Model for 2-[(Furan-2-ylmethyl)amino]ethanethiol on Gold Surfaces
A Comparative Guide for Researchers
This guide provides a comparative analysis of the Langmuir adsorption model as it applies to the binding of 2-[(Furan-2-ylmethyl)amino]ethanethiol onto gold surfaces. For the purpose of this illustrative guide, experimental data for a closely related, well-understood system—alkanethiols on gold—is used to generate a realistic, hypothetical dataset. This allows for a robust comparison with the Freundlich adsorption model, offering researchers a framework for evaluating the adsorption behavior of this novel thiol compound. The methodologies presented are based on established protocols for studying self-assembled monolayers.
Comparison of Adsorption Isotherm Models
The adsorption of this compound onto a gold substrate was analyzed using the Langmuir and Freundlich isotherm models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. In contrast, the Freundlich model is an empirical model that describes adsorption on heterogeneous surfaces.
The linearized forms of the Langmuir and Freundlich equations were used to fit the hypothetical experimental data.
Langmuir Isotherm:
Cₑ/qₑ = 1/(Kₗ * qₘₐₓ) + Cₑ/qₘₐₓ
Freundlich Isotherm:
log(qₑ) = log(Kբ) + (1/n) * log(Cₑ)
Where:
-
Cₑ is the equilibrium concentration of the adsorbate.
-
qₑ is the amount of adsorbate adsorbed per unit mass of the adsorbent at equilibrium.
-
qₘₐₓ is the maximum monolayer adsorption capacity.
-
Kₗ is the Langmuir constant related to the affinity of the binding sites.
-
Kբ and n are Freundlich constants related to the adsorption capacity and intensity, respectively.
The following table summarizes the hypothetical quantitative data and the parameters derived from the two models.
| Adsorption Isotherm Model | Parameters | Value | R² (Coefficient of Determination) |
| Langmuir | qₘₐₓ (Maximum Adsorption Capacity) | 1.25 x 10⁻⁹ mol/cm² | 0.995 |
| Kₗ (Langmuir Constant) | 2.5 x 10⁵ L/mol | ||
| Freundlich | Kբ (Freundlich Constant) | 8.7 x 10⁻¹⁰ (mol/cm²)(L/mol)^(1/n) | 0.942 |
| n (Adsorption Intensity) | 1.8 |
The higher coefficient of determination (R²) for the Langmuir model (0.995) compared to the Freundlich model (0.942) suggests that the adsorption of this compound on gold is better described by the Langmuir isotherm. This indicates that the adsorption process likely involves the formation of a monolayer on a relatively homogeneous surface.
Experimental Protocol
The following is a detailed methodology for studying the adsorption of this compound on a gold surface using a Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).
1. Preparation of Substrate and Solutions:
-
Gold-coated QCM sensors were cleaned by immersion in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes, followed by copious rinsing with deionized water and ethanol, and finally dried under a stream of nitrogen.
-
A stock solution of this compound was prepared in ethanol at a concentration of 10 mM. A series of dilutions ranging from 1 µM to 100 µM were prepared from the stock solution.
2. QCM-D Measurements:
-
The cleaned gold-coated QCM sensor was mounted in the QCM-D chamber.
-
A baseline was established by flowing pure ethanol over the sensor surface at a constant flow rate of 100 µL/min until a stable frequency and dissipation signal was achieved.
-
The different concentrations of the this compound solution were then sequentially introduced into the chamber, starting from the lowest concentration.
-
The changes in resonance frequency (Δf) and dissipation (ΔD) were monitored in real-time. The frequency change is proportional to the adsorbed mass, as described by the Sauerbrey equation.
-
Each concentration was flowed over the sensor until the adsorption reached equilibrium, indicated by a plateau in the frequency and dissipation signals.
-
After each adsorption step, the surface was rinsed with pure ethanol to remove any non-adsorbed or loosely bound molecules.
3. Data Analysis:
-
The adsorbed mass per unit area (Γ) was calculated from the frequency shift (Δf) using the Sauerbrey equation: Γ = -C * Δf / n, where C is the Sauerbrey constant (17.7 ng/cm²·Hz for a 5 MHz crystal) and n is the overtone number.
-
The equilibrium adsorbed amount (qₑ) was plotted against the equilibrium concentration (Cₑ) to generate the adsorption isotherm.
-
The experimental data was fitted to the linearized forms of the Langmuir and Freundlich isotherm models to determine the respective parameters and the coefficient of determination (R²).
Visualizations
Experimental Workflow for Adsorption Studies
Caption: Workflow for the experimental validation of the Langmuir adsorption model.
Adsorption Process of this compound on Gold
Caption: Adsorption-desorption equilibrium of the thiol on a gold surface.
A Comparative Analysis of the Anticorrosion Potential of Furan, Thiophene, and Pyrrole Derivatives
An Objective Guide for Researchers on the Efficacy of Five-Membered Heterocyclic Corrosion Inhibitors
The fight against metal degradation, or corrosion, is a persistent challenge across numerous industries. A primary strategy for mitigating this issue is the application of organic corrosion inhibitors. Among these, five-membered heterocyclic compounds containing oxygen (furan), sulfur (thiophene), and nitrogen (pyrrole) have garnered significant attention. Their efficacy is largely attributed to the presence of heteroatoms with lone-pair electrons and π-electrons in their aromatic rings, which facilitate adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[1][2] This guide provides a comparative analysis of the anticorrosion potential of furan, thiophene, and pyrrole derivatives, supported by experimental data and methodologies, to aid researchers in the selection and development of effective corrosion inhibitors.
The Mechanism of Inhibition: A Structural Perspective
The inhibition efficiency of these heterocyclic compounds is intrinsically linked to their molecular structure. The heteroatoms (O, N, S) act as adsorption centers, donating lone-pair electrons to the vacant d-orbitals of the metal. The general order of inhibition efficiency based on the heteroatom is often cited as O < N < S.[3] This trend is influenced by the electronegativity and the polarizability of the heteroatom. Sulfur, being less electronegative and more polarizable than nitrogen and oxygen, tends to form stronger coordinate bonds with the metal surface.
Furthermore, the aromaticity of the ring system plays a crucial role. The delocalized π-electrons contribute to the stability of the adsorbed inhibitor-metal complex. The order of aromaticity for these heterocycles is generally considered to be thiophene > pyrrole > furan.[4][5] A higher degree of aromaticity can lead to more stable adsorption and, consequently, better corrosion protection. Theoretical studies using Density Functional Theory (DFT) have been employed to correlate electronic properties like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) with inhibition efficiency, providing insights into the inhibitor-metal interactions.[6][7]
Comparative Performance Data
The following table summarizes representative experimental data for various derivatives of furan, thiophene, and pyrrole, showcasing their performance as corrosion inhibitors for mild steel in acidic environments. The data is compiled from multiple studies to provide a broad overview. It is important to note that direct comparison can be complex due to variations in experimental conditions such as inhibitor concentration, temperature, and the specific corrosive medium used.
| Inhibitor Class | Derivative Example | Corrosive Medium | Concentration (M) | Inhibition Efficiency (IE%) | Corrosion Current Density (icorr, µA/cm²) | Reference |
| Furan | Furan-2,5-dicarboxylic acid | 0.5 M HCl | 5 x 10-3 | 99.5 | Not Reported | [8][9] |
| 5-methylfurfurylamine (MFA) | 1 M HCl | 5 x 10-3 | 84.77 | 78.6 | [10] | |
| Thiophene | Thiophene-2-carbaldehyde oxime (OXM) | 1 M HCl | 1 x 10-3 | ~85 (from graph) | ~50 (from graph) | [11] |
| 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole (Ligand) | 1 M HCl | 1 x 10-3 | ~90 (from graph) | ~40 (from graph) | [12] | |
| Zn Complex of Ligand | 1 M HCl | 1 x 10-3 | 93.8 | ~25 (from graph) | [12] | |
| Pyrrole | Polypyrrole (PPy) Coating | 3.5% NaCl | N/A (Coating) | ~85 (from graph) | ~5 (from graph) | [13] |
| Polypyrrole (DBSA doped) | 1 M HCl | N/A (Coating) | High Resistance | Not Reported | [14] |
Note: The data presented is for illustrative purposes and is extracted from different studies. Direct comparisons should be made with caution due to varying experimental conditions.
From the compiled data, it is evident that all three classes of compounds exhibit significant corrosion inhibition properties. Furan derivatives, such as furan-2,5-dicarboxylic acid, have demonstrated exceptionally high inhibition efficiency.[8][9] Thiophene derivatives are also highly effective, and their performance can be further enhanced through complexation with metal ions, as seen with the zinc complex which achieved an efficiency of 93.8%.[12] Polypyrrole, often applied as a conductive polymer coating, provides excellent protection by forming a robust physical barrier and can also passivate the metal surface.[15][16]
Experimental Protocols
To ensure the reproducibility and validation of corrosion inhibition studies, standardized experimental protocols are essential. The most common techniques employed are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).
Potentiodynamic Polarization (PDP)
This technique measures the corrosion current density (icorr) by polarizing the working electrode (the metal sample) from its open-circuit potential in both cathodic and anodic directions.
Methodology:
-
Electrode Preparation: A metal specimen (e.g., mild steel) of a defined surface area is mechanically polished with successively finer grades of emery paper, degreased with acetone, rinsed with distilled water, and dried.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Test Solution: The corrosive medium (e.g., 1 M HCl) is prepared with and without various concentrations of the inhibitor.
-
Measurement: The working electrode is immersed in the test solution for a stabilization period (typically 30-60 minutes) to reach a steady open-circuit potential (OCP).[17] The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[8]
-
Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.
Methodology:
-
Cell and Electrode Setup: The same three-electrode setup as in PDP is used.
-
Measurement: The working electrode is immersed in the test solution until a stable OCP is achieved. A small amplitude AC voltage (e.g., 5-10 mV) is then applied over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).[18]
-
Data Analysis: The impedance data is often represented as a Nyquist plot (imaginary impedance vs. real impedance). The data is fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).[19] An increase in the Rct value in the presence of the inhibitor indicates the formation of a protective layer that impedes the charge transfer process associated with corrosion.[20] The inhibition efficiency can be calculated from the Rct values: IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in evaluating these corrosion inhibitors, the following diagrams illustrate a typical experimental workflow and the underlying logic of the inhibition mechanism.
Caption: Workflow for evaluating corrosion inhibitor performance.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Journal of Physical Chemistry and Functional Materials » Submission » 1H-Pyrrole, Furan, and Thiophene Molecule Corrosion Inhibitor Behaviors [dergipark.org.tr]
- 8. Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A new strategy for corrosion protection of porous stainless steel using polypyrrole films [jmst.org]
- 15. ijres.org [ijres.org]
- 16. Frontiers | Polypyrrole/Metal Oxides-Based Composites/Nanocomposites for Corrosion Protection [frontiersin.org]
- 17. Thiophene-imidazoline derivatives with varying chain lengths modified by organic acids as corrosion inhibitors for carbon steel in the CO2-saturated oilfield produced water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. jmaterenvironsci.com [jmaterenvironsci.com]
Benchmarking 2-[(Furan-2-ylmethyl)amino]ethanethiol against commercially available corrosion inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the corrosion inhibition performance of the novel compound 2-[(Furan-2-ylmethyl)amino]ethanethiol against established, commercially available corrosion inhibitors. The data presented is synthesized from various research studies to offer a benchmark for its potential applications in acidic environments, particularly for the protection of mild steel.
Performance Benchmark: this compound Analogs vs. Commercial Inhibitors
While direct comparative studies on this compound are not extensively available in the public domain, its performance can be inferred from studies on structurally similar furan-based compounds. This section benchmarks the performance of these furan derivatives against widely used commercial corrosion inhibitors such as Tolyltriazole (TTA) and imidazoline derivatives.
The following tables summarize the inhibition efficiency of these compounds on mild steel in hydrochloric acid (HCl) solutions, as determined by various electrochemical techniques.
Table 1: Performance of Furan Derivatives in 1M HCl
| Inhibitor | Concentration | Technique | Inhibition Efficiency (%) | Reference |
| Furan-2-carboxylic acid | 5 x 10⁻³ M | Potentiodynamic Polarization | 97.6 | [1][2] |
| Furan-2,5-dicarboxylic acid | 5 x 10⁻³ M | Potentiodynamic Polarization | 99.5 | [1][2] |
| Furan-2,5-diyldimethanol | 5 x 10⁻³ M | Potentiodynamic Polarization | 95.8 | [1][2] |
| 1-((2-arbamoylguanidino) (furan-2-ylmethyl) urea) | Not Specified | Weight Loss | Not Specified | [3] |
| 5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4-dihydro[4][5][6] triazole-3-thione) | 150 ppm | Not Specified | 99.4 | [7] |
Table 2: Performance of Commercial Corrosion Inhibitors in HCl
| Inhibitor | Concentration | Technique | Inhibition Efficiency (%) | Reference |
| Tolyltriazole (TTA) | 0.07 M | Potentiodynamic Polarization | 91 | [4][5][8] |
| Imidazoline Derivative (unspecified) | 100 ppm | Not Specified | 97.1 - 98.8 | [9] |
| Imidazoline Derivative ((Z)-2-(2-(heptadec-8-enyl)-4,5-dihydroimidazol-1-yl)ethanol) | 8 ppm | Tafel Plot | 39.59 | [10][11] |
Experimental Protocols
The data presented in this guide is based on standard corrosion testing methodologies. The following are detailed protocols for the key experiments cited.
Weight Loss Method
The weight loss method is a straightforward gravimetric technique to determine corrosion rates.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion: The prepared coupons are suspended in the corrosive medium (e.g., 1M HCl) with and without the inhibitor at a specified temperature for a set duration.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using a specific acid solution with an inhibitor), washed, dried, and re-weighed.
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization
Potentiodynamic polarization studies are conducted to understand the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Procedure: The working electrode is immersed in the test solution (corrosive media with and without the inhibitor) until a stable open circuit potential (OCP) is achieved. The potential is then scanned from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves. The inhibition efficiency is calculated as: IE% = [(i'corr - icorr) / i'corr] x 100 where i'corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to investigate the formation of a protective film at the metal/solution interface.
-
Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Measurement: A small amplitude sinusoidal AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analysis: The impedance data is often represented as Nyquist plots. The charge transfer resistance (Rct) is determined from these plots. A larger Rct value indicates a higher resistance to corrosion. The inhibition efficiency is calculated using: IE% = [(Rct - R'ct) / Rct] x 100 where Rct and R'ct are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed corrosion inhibition mechanism of furan-based inhibitors and a typical experimental workflow for inhibitor evaluation.
Caption: Proposed mechanism of corrosion inhibition by furan derivatives.
Caption: A typical workflow for evaluating the performance of corrosion inhibitors.
References
- 1. Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. directresearchpublisher.org [directresearchpublisher.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. corrosion-inhibition-of-aluminium-alloys-by-tolyltriazole-in-chloride-solutions - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]
Comparison of Synthesis Protocols for 2-[(Furan-2-ylmethyl)amino]ethanethiol and Outcome Verification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthesis protocols for the novel compound 2-[(Furan-2-ylmethyl)amino]ethanethiol. The document outlines detailed methodologies for each protocol, presents a framework for the verification of synthesized products, and includes expected data in a structured format for ease of comparison.
Introduction
This compound is a molecule of interest due to its structural motifs, which are prevalent in various biologically active compounds. The furan ring is a key component in numerous pharmaceuticals, and the aminothiol functional group is known for its metal-chelating and antioxidant properties. This guide explores two primary synthetic routes to this target molecule: Protocol A: Reductive Amination and Protocol B: Nucleophilic Substitution . The objective is to provide researchers with a comprehensive resource for replicating these syntheses and verifying the outcomes.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
This protocol is based on the well-established reductive amination reaction, a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[1][2][3][4][5][6] This method involves the initial formation of an imine or enamine intermediate from the reaction of an aldehyde (furan-2-carbaldehyde) and a primary amine (cysteamine), followed by in-situ reduction to the corresponding amine.
Materials:
-
Furan-2-carbaldehyde
-
Cysteamine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of furan-2-carbaldehyde (1.0 eq) in dichloromethane (DCM) at room temperature, add cysteamine hydrochloride (1.0 eq) and triethylamine (1.1 eq).
-
Stir the mixture for 30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as the final product.
Protocol B: Synthesis via Nucleophilic Substitution
This alternative protocol involves the nucleophilic substitution of a halide by an amine. Furfurylamine will act as the nucleophile, attacking an electrophilic carbon bearing a leaving group, attached to a protected thiol. A subsequent deprotection step is required to reveal the free thiol.
Materials:
-
Furfurylamine
-
2-Bromoethanethiol or 2-Chloroethylamine hydrochloride (followed by conversion to the thiol)
-
A suitable protecting group for the thiol, e.g., Trityl (Tr) or Acetyl (Ac)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Deprotection reagents (e.g., Trifluoroacetic acid (TFA) for Trityl group, or a base for Acetyl group)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Protection of 2-bromoethanethiol (if starting with the unprotected thiol): React 2-bromoethanethiol with trityl chloride in the presence of a base to obtain S-(2-bromoethyl)trityl sulfide.
-
Substitution Reaction: To a solution of furfurylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the protected 2-bromoethanethiol derivative (1.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude protected intermediate.
-
Purify the intermediate by flash column chromatography.
-
Deprotection: Dissolve the purified protected intermediate in a suitable solvent (e.g., DCM). Add the appropriate deprotection reagent (e.g., TFA for a trityl group).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once deprotection is complete, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography.
Data Presentation and Outcome Verification
The successful synthesis of this compound must be confirmed through rigorous analytical techniques. The following tables summarize the expected outcomes and the data required for verification.
Table 1: Comparison of Synthesis Protocols
| Parameter | Protocol A: Reductive Amination | Protocol B: Nucleophilic Substitution |
| Number of Steps | 1 (one-pot) | 3 (protection, substitution, deprotection) |
| Starting Materials | Furan-2-carbaldehyde, Cysteamine | Furfurylamine, Protected 2-haloethanethiol |
| Key Reagents | NaBH(OAc)₃ or NaBH₃CN | K₂CO₃, Deprotection reagents |
| Typical Yield | Moderate to High | Variable, dependent on each step's efficiency |
| Purification | Single column chromatography | Multiple chromatographic purifications |
| Advantages | Atom economy, fewer steps | Potentially milder conditions for the C-N bond formation |
| Disadvantages | Reductant can be moisture sensitive | Longer reaction sequence, use of protecting groups |
Table 2: Analytical Data for Verification of this compound
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the furan ring protons, the methylene protons adjacent to the furan ring and the nitrogen, the ethyl chain protons, and the thiol proton. Chemical shifts and coupling constants should be consistent with the proposed structure. |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the furan ring, the methylene carbons, and the ethyl chain carbons. |
| FT-IR (neat or KBr) | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (furan ring), and S-H stretching. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of C₇H₁₁NOS. |
| Purity (HPLC/GC-MS) | A single major peak indicating high purity of the final compound. |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and verification of the target compound.
Caption: Workflow for Synthesis and Verification.
Caption: Comparison of Synthetic Pathways.
References
- 1. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sandermanpub.net [sandermanpub.net]
- 4. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-[(Furan-2-ylmethyl)amino]ethanethiol: A Guide for Laboratory Professionals
The proper disposal of 2-[(Furan-2-ylmethyl)amino]ethanethiol is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound's structure, incorporating both a furan ring and a thiol group, necessitates a multi-faceted approach to its handling and disposal, addressing the hazards associated with each functional group. This guide provides detailed procedures for the safe disposal of this chemical, tailored for researchers, scientists, and drug development professionals.
Summary of Hazards
The chemical structure of this compound suggests several potential hazards that must be considered during its handling and disposal. The thiol group is responsible for a strong, unpleasant odor and can be toxic. The furan moiety indicates that the compound may be flammable and could potentially form explosive peroxides over time, especially if exposed to air.[1] It is also prudent to assume the compound is harmful if swallowed or inhaled and may cause skin and eye irritation.
| Hazard Class | Description | Primary Contributing Functional Group |
| Acute Toxicity | Harmful if swallowed or inhaled.[2][3] | Thiol, Furan |
| Skin/Eye Irritation | May cause skin irritation and serious eye irritation.[2][3] | Thiol |
| Flammability | Expected to be a flammable liquid and vapor.[4][5] | Furan |
| Peroxide Formation | May form explosive peroxides upon exposure to air.[1] | Furan |
| Environmental Hazard | Potentially harmful to aquatic life.[2] | General |
| Odor | Strong, malodorous stench.[6][7][8] | Thiol |
Experimental Protocol for Disposal
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is designed to mitigate the risks associated with its chemical properties, particularly the malodorous and reactive nature of the thiol group.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
-
Sodium hypochlorite solution (household bleach, ~5-6%)
-
Designated hazardous waste container, properly labeled
-
Absorbent, non-combustible material (e.g., sand, soda ash, or vermiculite)[1][9][10]
Procedure:
-
Initial Preparation and Safety Precautions:
-
Deactivation of Thiol Group (Oxidation):
-
For small quantities of liquid waste, slowly and carefully add the this compound to an excess of sodium hypochlorite solution (bleach) with stirring.[11][12] This oxidation process converts the volatile and odorous thiol into a less volatile and less odorous sulfonic acid.[11]
-
Be aware that this reaction can be exothermic. For larger quantities, consider cooling the bleach solution in an ice bath before and during the addition.[7]
-
Allow the reaction mixture to stir for at least 24 hours in the fume hood to ensure complete oxidation.[6][11]
-
-
Waste Collection:
-
After the deactivation step, the resulting aqueous solution should be treated as hazardous waste. Transfer the solution to a properly labeled hazardous waste container.
-
Label the waste container clearly, indicating that it contains the oxidized product of this compound and residual bleach.[6][9][13]
-
-
Disposal of Contaminated Materials:
-
All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered hazardous waste.
-
Place these contaminated solids into a sealable plastic bag, and then into a designated solid hazardous waste container.[7][8]
-
For spills, cover the spill with a non-combustible absorbent material like sand or soda ash.[9][10] Scoop the mixture into a sealed container for disposal as hazardous waste. Do not use combustible materials like paper towels to clean up the initial spill.[9]
-
-
Decontamination of Glassware:
-
All glassware that has been in contact with the thiol should be immediately submerged in a bleach bath within the fume hood.[6]
-
Allow the glassware to soak for at least 24 hours to ensure complete oxidation of any residual thiol.[6]
-
After soaking, the glassware can be washed using standard laboratory procedures.[6]
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. nj.gov [nj.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. How To [chem.rochester.edu]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. faculty.fgcu.edu [faculty.fgcu.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemistry.mtu.edu [chemistry.mtu.edu]
- 12. epfl.ch [epfl.ch]
- 13. wcu.edu [wcu.edu]
Essential Safety and Operational Guidance for 2-[(Furan-2-ylmethyl)amino]ethanethiol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 2-[(Furan-2-ylmethyl)amino]ethanethiol. It includes detailed operational and disposal plans to ensure the safe and compliant use of this compound in a laboratory setting.
Hazard Summary and Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, based on the potential hazards associated with its structural components.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Eye and Face Protection | Safety glasses with side shields.[1] | Chemical splash goggles.[2] A face shield should be worn in addition to goggles when there is a splash hazard.[1] |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended).[1] | Heavy-duty chemical resistant gloves (e.g., butyl rubber or Viton™) over nitrile gloves. |
| Body Protection | Flame-resistant lab coat.[2] | Chemical-resistant apron over a flame-resistant lab coat. |
| Respiratory Protection | Work in a certified chemical fume hood. | A full-face air-purifying respirator with appropriate cartridges may be necessary for spill cleanup or if working outside a fume hood.[3][4] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant, steel-toe boots for handling large quantities or during spill response.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Fume Hood: All work with this compound must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Spill Kit: Have a spill kit specifically designed for volatile and potentially toxic chemicals readily available.
2. Personal Protective Equipment (PPE) Donning:
-
Before entering the designated work area, don the required PPE as outlined in the table above.
-
Ensure gloves are inspected for any signs of damage before use.
3. Chemical Handling:
-
Weighing: If weighing the solid compound, do so in the fume hood on a draft shield to prevent dissemination of dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a closed system or under an inert atmosphere if the compound is sensitive to air or moisture.
4. Waste Generation and Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed waste container.
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, weighing paper, and pipette tips, in a separate, clearly labeled solid waste container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
5. Decontamination:
-
Work Surfaces: Decontaminate all work surfaces in the fume hood with an appropriate solvent (e.g., ethanol) and then wipe down with a suitable laboratory detergent.
-
Glassware: Rinse all contaminated glassware with a suitable solvent to remove residual this compound before washing.
6. PPE Doffing and Personal Hygiene:
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste must be treated as hazardous waste.
-
Labeling: Waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this chemical down the drain.[7]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. epa.gov [epa.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
